Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling of 2-(Aminomethyl)nicotinic Acid in Drug Discovery
Executive Summary
2-(Aminomethyl)nicotinic acid (CAS: 1093282-56-4) represents a critical bifunctional pyridine scaffold in medicinal chemistry. Characterized by an ortho-substitution pattern between a carboxylic acid at C3 and a primary aminomethyl group at C2, this molecule serves as a high-value pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. However, its utility is governed by a complex zwitterionic character and a high propensity for intramolecular lactamization. This guide provides a rigorous analysis of its physicochemical behavior, stability profiles, and synthetic utility, designed to prevent common failures in early-stage drug development.
Molecular Architecture & Identification[1]
The compound exists primarily as a zwitterion in the crystalline state and physiological solution, stabilized by a strong intramolecular electrostatic network between the carboxylate and the ammonium tether.
Unlike simple nicotinic acid, the 2-aminomethyl derivative possesses three ionizable centers. The interplay between the aliphatic amine (basic) and the aromatic carboxylic acid (acidic) creates a wide zwitterionic window.
(Pyridine N): ~0.5 – 1.0 (Estimated). The protonation of the pyridine nitrogen is suppressed by the electron-withdrawing effect of the ortho-carboxyl group and the inductive effect of the ammonium cation.
(Carboxyl): ~3.2 – 3.5. Slightly less acidic than benzoic acid due to the field effect of the adjacent ammonium group.
(Aminomethyl): ~8.8 – 9.2. Typical for primary aliphatic amines, but slightly lowered by the electron-deficient pyridine ring.
Isoelectric Point (pI): Calculated at pH ~6.2. At this pH, the net charge is zero, corresponding to minimum solubility.
Solubility Profile
Aqueous Solubility: High (>50 mg/mL) in acidic (pH < 2) and basic (pH > 10) media. Moderate to low in the pH 4–7 range due to lattice energy maximization of the zwitterion.
Organic Solubility: Poor in non-polar solvents (DCM, Hexane). Moderate solubility in polar aprotic solvents (DMSO, DMF) requires heating, which risks cyclization (see Section 3).
Lipophilicity (LogD)
The LogD profile is highly pH-dependent.
LogP (Intrinsic): -1.5 (Predicted). The compound is highly hydrophilic.
LogD (pH 7.4): ~ -2.0. This negative value indicates poor passive membrane permeability, necessitating prodrug strategies (e.g., esterification) for cellular assays.
The "Lactamization Trap": Stability & Degradation
A critical failure mode in handling this compound is its thermodynamic drive to cyclize. Under dehydrating conditions or elevated temperatures (>60°C), the open-chain amino acid undergoes intramolecular condensation to form pyrrolo[3,4-b]pyridin-5(6H)-one .
Mechanism: The nucleophilic primary amine at C2 attacks the electrophilic carbonyl carbon at C3. This 5-exo-trig cyclization is favored by entropy.
Implication for Protocols:
Avoid: Acid-catalyzed esterification with heating.
Storage: Store at -20°C. Aqueous solutions should be prepared fresh.
Detection: The lactam formation is easily monitored by HPLC (shift to higher retention time) and IR (appearance of a lactam carbonyl band ~1700 cm⁻¹).
Caption: Thermal degradation pathway showing the irreversible cyclization to the lactam species.
Synthetic & Analytical Characterization
Synthesis Routes
Route A (From 2-Cyanonicotinic Acid): Catalytic hydrogenation (Pd/C or Raney Ni) of 2-cyanonicotinic acid. Risk:[1] Over-reduction or spontaneous cyclization during workup.
Route B (From 2-Methylnicotinate): Radical bromination of the methyl group followed by azide displacement and Staudinger reduction. Advantage:[1] Allows protection of the acid as an ester until the final step.
Analytical Fingerprint
H NMR (DMSO-, 400 MHz):
8.65 (dd, 1H, Py-H6)
8.20 (dd, 1H, Py-H4)
7.45 (dd, 1H, Py-H5)
4.45 (s, 2H, -N)
Note: Broad exchangeable protons (
, ) may appear >10 ppm or be invisible depending on water content.
MS (ESI+): m/z 153.07
.
Experimental Protocols
Protocol 5.1: Determination of pKa via Potentiometric Titration
Validates the ionization state for formulation buffers.
Preparation: Dissolve 5.0 mg of 2-(Aminomethyl)nicotinic acid in 20 mL of degassed 0.15 M KCl solution.
Acidification: Adjust pH to 1.5 using 0.5 M HCl to fully protonate the species (
, , ).
Titration: Titrate with 0.1 M KOH (standardized) under
atmosphere at 25°C.
Data Analysis: Plot pH vs. Volume KOH. Identify inflection points.
Inflection 1 (pH ~2-3): Deprotonation of Pyridine
.
Inflection 2 (pH ~3-4): Deprotonation of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Critical for establishing bioassay stock solutions.
Buffer Prep: Prepare 10 mM phosphate buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0.
Saturation: Add excess compound (~10 mg) to 1 mL of each buffer in glass vials.
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter supernatant through 0.22 µm PVDF membrane (avoid nylon due to potential binding).
Quantification: Analyze filtrate by HPLC-UV (260 nm).
Mobile Phase: 95% Water (0.1% TFA) / 5% ACN.
Note: Use a fresh standard curve to account for potential lactam impurities.
Drug Development Applications
This scaffold is a bioisostere for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-amino acids and a precursor to fused heterocycles.
PARP Inhibitors: The nicotinamide pharmacophore mimics the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
cofactor. The 2-aminomethyl extension provides a handle for interacting with the adenosine binding pocket.
Kinase Inhibitors: Cyclization to the pyrrolopyridinone creates a hinge-binding motif similar to indolinones.
Caption: Strategic utility of the scaffold in generating diverse chemotypes.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1093282-56-4. Retrieved from [Link]
Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.
Gould, I. R., et al.Salt Selection for Pharmaceutical Compounds. Encyclopedia of Pharmaceutical Technology. (Reference for zwitterionic solubility behavior).
An In-depth Technical Guide to 2-(Aminomethyl)nicotinic Acid (CAS Number: 1093282-56-4)
This guide offers a comprehensive technical overview of 2-(Aminomethyl)nicotinic acid, a pyridine carboxylic acid derivative of interest to researchers and professionals in medicinal chemistry and drug development. While...
Author: BenchChem Technical Support Team. Date: February 2026
This guide offers a comprehensive technical overview of 2-(Aminomethyl)nicotinic acid, a pyridine carboxylic acid derivative of interest to researchers and professionals in medicinal chemistry and drug development. While public domain data on the specific biological activities of this compound is limited, this document provides a detailed exploration of its chemical characteristics, established synthetic routes to its precursors, and a prospective analysis of its potential pharmacological applications based on its structural attributes.
Introduction and Overview
2-(Aminomethyl)nicotinic acid is a bifunctional molecule featuring a pyridine ring substituted with a carboxylic acid group at the 3-position and an aminomethyl group at the 2-position. This unique arrangement of a GABA (gamma-aminobutyric acid)-like side chain on a nicotinic acid (Vitamin B3) scaffold makes it a compelling subject for investigation in neuropharmacology and metabolic research. Its structural similarity to both a major inhibitory neurotransmitter and a key modulator of lipid metabolism suggests a potential for dual or synergistic biological activities.
This document serves as a foundational resource, consolidating available chemical data and outlining synthetic strategies. It also aims to stimulate further research by proposing potential, albeit currently unproven, biological roles and mechanisms of action.
Chemical and Physical Properties
A summary of the known properties of 2-(Aminomethyl)nicotinic acid is presented below. It is important to note that comprehensive experimental data for this specific compound is not widely published, and some properties are extrapolated from data for closely related compounds.
Property
Value
Source
CAS Number
1093282-56-4
N/A
Molecular Formula
C₇H₈N₂O₂
N/A
Molecular Weight
152.15 g/mol
N/A
Appearance
White to off-white powder (predicted)
N/A
Solubility
Soluble in water and polar organic solvents (predicted)
N/A
Storage
Sealed in a dry environment at 2-8°C is recommended for long-term stability.
N/A
Synthesis of 2-(Aminomethyl)nicotinic Acid
The synthesis of 2-(Aminomethyl)nicotinic acid can be achieved through the hydrolysis of its corresponding methyl ester, Methyl 2-(aminomethyl)nicotinate. The synthesis of this ester is a critical preceding step.
Synthesis of Methyl 2-(aminomethyl)nicotinate
Two primary synthetic routes for Methyl 2-(aminomethyl)nicotinate have been described, starting from either 2-methylnicotinate methyl ester or 2-cyanonicotinic acid methyl ester.[1]
This pathway involves a two-step process: the chlorination of the methyl group, followed by the displacement of the chloride with an amino group.[1]
Caption: Synthetic workflow for Route 1.
Experimental Protocol (Route 1):
Step 1: Chlorination of 2-Methylnicotinate Methyl Ester
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylnicotinate methyl ester in a suitable solvent such as carbon tetrachloride.
Add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide (BPO).
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and filter to remove succinimide.
Concentrate the filtrate under reduced pressure to obtain crude Methyl 2-(chloromethyl)nicotinate, which can be purified by column chromatography.
Step 2: Amination via Gabriel Synthesis
Dissolve the crude Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like dimethylformamide (DMF).
Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor the reaction by TLC.
Once the alkylation is complete, remove the solvent under reduced pressure.
Dissolve the resulting N-alkylated phthalimide in ethanol or methanol.
Add hydrazine hydrate to the solution and reflux. This step cleaves the phthalimide group, releasing the primary amine. The phthalhydrazide byproduct precipitates and is removed by filtration.
Concentrate the filtrate and perform an acid-base extraction to isolate the amine.
Purify the crude product by column chromatography or crystallization to yield pure Methyl 2-(aminomethyl)nicotinate.[1]
This method provides a more direct pathway to the aminomethyl group through the reduction of a nitrile.[1]
Caption: Synthetic workflow for Route 2.
Experimental Protocol (Route 2):
In a high-pressure reaction vessel, dissolve 2-cyanonicotinic acid methyl ester in a suitable solvent like methanol or ethanol.
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney nickel.
Pressurize the vessel with hydrogen gas to the desired pressure.
Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.
Monitor the reaction by TLC to confirm the disappearance of the starting material.
Carefully filter the reaction mixture to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain Methyl 2-(aminomethyl)nicotinate.
Further purification can be achieved by column chromatography or by forming a salt, such as the hydrochloride salt, followed by recrystallization.[1]
Hydrolysis of Methyl 2-(aminomethyl)nicotinate
The final step to obtain 2-(Aminomethyl)nicotinic acid is the hydrolysis of the methyl ester.
Experimental Protocol:
Dissolve Methyl 2-(aminomethyl)nicotinate in a mixture of water and a co-solvent like methanol or ethanol.
Add a stoichiometric amount of a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating.
Monitor the reaction by TLC until the starting ester is fully consumed.
Carefully neutralize the reaction mixture with an acid, such as hydrochloric acid, to the isoelectric point of the amino acid to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(Aminomethyl)nicotinic acid.
Biological Activity and Mechanism of Action: A Prospective Outlook
Disclaimer: As of the date of this guide, there is a notable absence of published, peer-reviewed studies detailing the specific biological activities and mechanism of action of 2-(Aminomethyl)nicotinic acid. The following discussion is therefore a prospective analysis based on its structural features and is intended to guide future research.
The structure of 2-(Aminomethyl)nicotinic acid suggests two primary avenues for potential pharmacological activity: as a GABAergic agent and as a modulator of nicotinic acid pathways.
Caption: Structural relationship to GABA and Nicotinic Acid.
Potential as a GABAergic Compound
The aminomethyl group attached to the pyridine ring is structurally analogous to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[2][3][4] GABA exerts its effects by binding to GABAA and GABAB receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[3]
It is plausible that 2-(Aminomethyl)nicotinic acid could act as a GABA receptor agonist or modulator. Its ability to cross the blood-brain barrier would be a critical determinant of its central nervous system activity. Research into its binding affinity for GABA receptors and its effects on neuronal firing would be necessary to validate this hypothesis.
Potential as a Nicotinic Acid Derivative
The nicotinic acid backbone of the molecule suggests that it may interact with pathways modulated by niacin. Nicotinic acid is known to exert its lipid-lowering effects, in part, by acting on the G protein-coupled receptor GPR109A (also known as HCA2).[5] Activation of this receptor in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing triglyceride synthesis.[5]
2-(Aminomethyl)nicotinic acid could potentially act as an agonist at GPR109A or other related receptors. The presence of the aminomethyl substituent could alter its potency, selectivity, and pharmacokinetic profile compared to nicotinic acid. Investigating its activity at GPR109A and its effects on lipid metabolism in relevant cell-based and in vivo models would be a logical next step.
Potential Applications in Drug Development
Given the prospective biological activities, 2-(Aminomethyl)nicotinic acid could be a valuable lead compound or scaffold in several therapeutic areas:
Neurological Disorders: If it possesses GABAergic activity and can penetrate the central nervous system, it could be explored for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety disorders, and spasticity.
Metabolic Diseases: As a nicotinic acid derivative, it holds potential for the treatment of dyslipidemia, including high cholesterol and triglycerides. Its unique substitution pattern may offer an improved side-effect profile compared to traditional niacin therapy, which is often limited by flushing.
Dual-Action Therapeutics: The possibility of engaging both GABAergic and nicotinic acid pathways raises the intriguing prospect of developing dual-action drugs for complex disorders where both neurological and metabolic components are present, such as certain forms of obesity or neurodegenerative diseases with metabolic comorbidities.
Analytical Characterization
The characterization of 2-(Aminomethyl)nicotinic acid would rely on standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the chemical structure, with expected signals corresponding to the protons and carbons of the pyridine ring and the aminomethyl and carboxylic acid groups.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, including the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and the aromatic C=C and C=N stretches of the pyridine ring.
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight and confirm the elemental composition of the molecule.
Safety and Handling
As with any research chemical with limited toxicological data, 2-(Aminomethyl)nicotinic acid should be handled with care in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(Aminomethyl)nicotinic acid (CAS 1093282-56-4) is a structurally intriguing molecule that stands at the intersection of neuroscience and metabolic research. While its biological properties are yet to be fully elucidated, its synthesis is achievable through established chemical transformations. This guide provides a solid foundation for researchers interested in exploring the synthetic chemistry and potential therapeutic applications of this compound. The prospective analysis presented here, based on its structural relationship to GABA and nicotinic acid, offers a clear rationale for future investigations into its pharmacology.
References
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Available from: [Link]
Patsnap Synapse. What are Nicotinic receptors agonists and how do they work?. 2024. Available from: [Link]
Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
Wikipedia. Nicotinic acetylcholine receptor. 2024. Available from: [Link]
Erharuyi, O., et al. Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. 2015.
Wikipedia. Nicotinic acid. 2024. Available from: [Link]
Unwin, N. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. Quarterly Reviews of Biophysics. 2013.
ResearchGate. Structures of GABA (1), compounds active at GABA receptors (2-7), and... Available from: [Link]
A Technical Guide to 2-(Aminomethyl)nicotinic Acid: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Aminomethyl)nicotinic acid, a pyridine carboxylic acid derivative of interest in medic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Aminomethyl)nicotinic acid, a pyridine carboxylic acid derivative of interest in medicinal chemistry and drug development. The document details the molecule's chemical structure, formula, and key physicochemical properties. It outlines a representative synthetic pathway and presents a detailed protocol for its analytical characterization using modern chromatographic and spectroscopic techniques. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific rigor. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
Introduction
2-(Aminomethyl)nicotinic acid is a structural analogue of nicotinic acid (Vitamin B3), featuring an aminomethyl substituent at the 2-position of the pyridine ring. This modification significantly alters the molecule's steric and electronic properties, opening avenues for its exploration as a scaffold in drug discovery. The presence of a carboxylic acid, a basic aminomethyl group, and an aromatic pyridine ring provides multiple points for interaction with biological targets. Understanding the fundamental chemistry of this compound is paramount for its effective utilization in research and development. This guide provides an in-depth look at its core chemical identity, methods for its preparation, and robust protocols for its analytical validation.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the cornerstone of its application in research.
The structure consists of a pyridine ring substituted with a carboxylic acid group at position 3 (conferring the "nicotinic acid" name) and an aminomethyl group (-CH₂NH₂) at position 2.
2D Chemical Structure:
Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. These properties influence solubility, absorption, distribution, and other pharmacokinetic parameters.
The synthesis of 2-(Aminomethyl)nicotinic acid can be approached through various routes. A common and logical strategy involves the reduction of a nitrile precursor, which itself can be synthesized from a more readily available starting material. This section explains the causality behind a plausible synthetic route.
Synthetic Workflow Overview
A practical approach begins with 2-methylnicotinic acid, proceeding through esterification, radical halogenation, cyanation, and finally, nitrile reduction. This multi-step synthesis is chosen for its reliance on well-established and high-yielding chemical transformations.
Caption: Synthetic workflow for 2-(Aminomethyl)nicotinic acid.
Detailed Experimental Protocol: Synthesis via Nitrile Reduction
This protocol is a representative, self-validating procedure. Each step includes a rationale and assumes standard laboratory safety practices.
Step 1: Esterification of 2-Methylnicotinic Acid
Objective: To protect the carboxylic acid as a methyl ester, preventing it from interfering with subsequent reactions.
Procedure:
Suspend 2-methylnicotinic acid (1.0 eq) in methanol (10 volumes).
Cool the mixture to 0°C in an ice bath.
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise, maintaining the temperature below 10°C. Causality: This generates HCl in situ, which catalyzes the esterification.
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor completion by TLC or LC-MS.
Cool the reaction and concentrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methylnicotinate.
Step 2: Radical Bromination
Objective: To selectively functionalize the methyl group for subsequent nucleophilic substitution.
Procedure:
Dissolve methyl 2-methylnicotinate (1.0 eq) in a non-polar solvent like carbon tetrachloride.
Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (0.05 eq). Causality: AIBN initiates the reaction upon heating, and NBS provides a low concentration of bromine for selective benzylic bromination.
Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor by TLC.
Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.
Purify the crude product by column chromatography to obtain methyl 2-(bromomethyl)nicotinate.
Step 3: Cyanation
Objective: To introduce a nitrile group, which is a precursor to the primary amine.
Procedure:
Dissolve the brominated intermediate (1.0 eq) in a polar aprotic solvent like DMSO.
Add sodium cyanide (NaCN) (1.5 eq). Causality: DMSO is an excellent solvent for this SN2 reaction, promoting the displacement of bromide by the cyanide nucleophile.
Heat the reaction to 60°C for 2-4 hours. Monitor by TLC.
Cool, dilute with water, and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield methyl 2-(cyanomethyl)nicotinate.
Objective: To reduce the nitrile to the target primary amine.
Procedure:
Dissolve the nitrile intermediate (1.0 eq) in methanol saturated with ammonia. Causality: The presence of ammonia minimizes the formation of secondary amine byproducts.
Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
Carefully vent the hydrogen and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate to yield methyl 2-(aminomethyl)nicotinate.
Step 5: Saponification (Hydrolysis)
Objective: To deprotect the methyl ester and yield the final carboxylic acid.
Procedure:
Dissolve the amine ester (1.0 eq) in a mixture of THF and water.
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 3-5 hours.
Monitor the reaction by LC-MS.
Once complete, carefully acidify the mixture to pH ~6-7 with 1N HCl. The product should precipitate.
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(Aminomethyl)nicotinic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a self-validating system of analysis.
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Protocol: Purity Determination by HPLC-UV
Objective: To quantify the purity of the final compound and detect any impurities.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Methodology:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate. Causality: A gradient is used to ensure elution of both polar starting materials and potentially non-polar impurities.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 260 nm. Causality: The pyridine ring has a strong UV absorbance around this wavelength.
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Analysis: Integrate the peak area of the main component and express it as a percentage of the total integrated peak area to determine purity (% area).
Expected Spectroscopic Data
¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the -CH₂- (aminomethyl) protons, and a broad singlet for the -NH₂ protons. The chemical shifts will be influenced by the electronic nature of the substituents.
¹³C NMR (Carbon NMR): The spectrum will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule, including the carboxylic acid carbon, the aromatic carbons, and the aliphatic aminomethyl carbon.
High-Resolution Mass Spectrometry (HRMS): This analysis will provide a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₇H₈N₂O₂ (152.0586), confirming the elemental composition.
Potential Applications in Drug Development
While nicotinic acid itself is a well-known lipid-lowering agent, its derivatives are explored for a range of therapeutic targets.[2][3] The unique arrangement of functional groups in 2-(Aminomethyl)nicotinic acid makes it a valuable building block. The primary amine can serve as a handle for further derivatization to build larger molecules, while the carboxylic acid and pyridine nitrogen can participate in hydrogen bonding and salt bridge interactions with protein targets. Its structural similarity to neurotransmitters and other endogenous molecules suggests potential activity in areas like neuropharmacology and metabolic diseases.[4]
Conclusion
This technical guide has provided a detailed examination of the structure, synthesis, and analysis of 2-(Aminomethyl)nicotinic acid. By presenting robust, well-rationalized protocols, this document serves as a practical resource for researchers. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reliable material for downstream applications in drug discovery and development. The foundational information provided is crucial for any scientist looking to incorporate this versatile chemical scaffold into their research programs.
References
Chem-Impex. (n.d.). 2-(2-Methoxybenzylamino)Nicotinic Acid. Retrieved from [Link]
Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method.
PubChem. (n.d.). 2-Aminonicotinic acid. Retrieved from [Link]
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
Loba Chemie. (n.d.). NICOTINIC ACID | 59-67-6. Retrieved from [Link]
National Center for Biotechnology Information. (2024). Vitamin B3. In StatPearls. Retrieved from [Link]
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
Technical Guide: Spectroscopic Characterization of 2-(Aminomethyl)nicotinic Acid
This guide provides an in-depth technical analysis of the spectroscopic data for 2-(Aminomethyl)nicotinic acid (CAS: 106884-24-2).[1] Crucial Chemical Context: Researchers must recognize that 2-(aminomethyl)nicotinic aci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the spectroscopic data for 2-(Aminomethyl)nicotinic acid (CAS: 106884-24-2).[1]
Crucial Chemical Context:
Researchers must recognize that 2-(aminomethyl)nicotinic acid is chemically labile in its free acid form.[1] It exists in a dynamic equilibrium with its cyclic lactam tautomer, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS: 147739-88-6 / 40107-93-5).[1] Most "pure" samples isolated under standard conditions will predominantly exist as the lactam or the hydrochloride salt of the open acid. This guide covers the spectroscopic signatures of both species to ensure accurate identification.
[1]
Executive Summary & Chemical Identity
2-(Aminomethyl)nicotinic acid is a bifunctional pyridine derivative serving as a critical building block in the synthesis of kinase inhibitors and metallo-enzyme chelators.[1] Its structural duality—possessing both a basic primary amine and an acidic carboxyl group—allows it to form zwitterions or cyclize via intramolecular dehydration.
Property
Open Form (Acid)
Cyclic Form (Lactam)
Systematic Name
2-(Aminomethyl)pyridine-3-carboxylic acid
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
CAS Number
106884-24-2
147739-88-6 (HCl salt: 40107-93-5)
Formula
MW
152.15 g/mol
134.14 g/mol
Stability
Stable as HCl salt; cyclizes in free base form.[1]
Stable solid; predominant form in neutral solution.
Synthesis & Equilibrium Workflow
Understanding the synthesis and isolation conditions is prerequisite to interpreting the spectra. The compound is typically accessed via the reduction of 2-cyanonicotinic acid or hydrolysis of the pyrrolopyridine lactam.
Reaction Pathway Diagram
Caption: Figure 1.[1][2][3][4] The equilibrium between the open amino-acid form and the stable lactam. Isolation as the HCl salt prevents cyclization.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive method for distinguishing the open acid from the lactam based on the molecular ion mass difference of 18 Da (loss of water).
Diagnostic Rule: If your mass spectrum shows a dominant peak at m/z 135 , your sample has cyclized. If the peak is m/z 153 , the open acid is intact (likely stabilized by acidic pH).
Infrared Spectroscopy (IR)
IR is critical for monitoring the state of the carbonyl group (Carboxylic Acid vs. Amide).
Key Absorption Bands
Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.[1]
Interpretation: The presence of a broad ammonium band overlapping with CH stretches and a carbonyl peak >1700 cm⁻¹ confirms the Acid HCl salt . A sharper NH peak and a carbonyl shift to <1690 cm⁻¹ indicates the Lactam .
Nuclear Magnetic Resonance (NMR)
NMR provides the most detailed structural proof. Solvent choice is critical: DMSO-d6 is preferred for the lactam; D2O is preferred for the acid salt (to prevent cyclization observed in non-aqueous solvents).
Protocol A: Sample Preparation for NMR (Differentiation)
For Acid Stability: Dissolve 5 mg of the sample in 0.6 mL D2O containing 1 drop of DCl (or concentrated HCl). The acidic environment protonates the amine, preventing nucleophilic attack on the carboxyl group and inhibiting cyclization.
For Lactam Confirmation: Dissolve 5 mg of the sample in 0.6 mL DMSO-d6 . If the sample was the open acid, it may slowly cyclize in the NMR tube over 24 hours. Run the spectrum immediately and again after 24 hours to observe the conversion (loss of 4.65 ppm peak, appearance of 4.45 ppm peak).
Potential biological activity of 2-(Aminomethyl)nicotinic acid
A Technical Guide to Chelation Therapy, Metallo-Enzyme Inhibition, and Scaffold Design Executive Summary 2-(Aminomethyl)nicotinic acid (2-AMNA) represents a bifunctional chemical scaffold that bridges the gap between sma...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to Chelation Therapy, Metallo-Enzyme Inhibition, and Scaffold Design
Executive Summary
2-(Aminomethyl)nicotinic acid (2-AMNA) represents a bifunctional chemical scaffold that bridges the gap between small-molecule chelation therapy and fragment-based drug discovery (FBDD). Unlike simple pyridine derivatives, the specific ortho positioning of the aminomethyl group (position 2) relative to the carboxylic acid (position 3) creates a "privileged pincer" motif.
This guide analyzes the biological activity of 2-AMNA through three distinct lenses:
Metallo-Pharmacology: Its role as a bidentate/tridentate ligand in inhibiting zinc-dependent metallo-
-lactamases (MBLs).
Oncology: Its utility as a carrier ligand for Platinum(II) complexes, offering superior cytotoxicity profiles compared to cisplatin in specific resistant lines.
Medicinal Chemistry: Its function as a precursor for pyrrolo[3,4-b]pyridin-5-ones, a fused heterocyclic system essential for developing DPP-4 inhibitors and M4 muscarinic modulators.
Part 1: Chemical Biology & The "Pincer" Pharmacophore
Structural Properties and Zwitterionic Behavior
At physiological pH, 2-AMNA exists primarily in a zwitterionic state. The basicity of the primary amine (
) and the acidity of the carboxylic acid () allow for rapid proton exchange. This equilibrium is critical for its biological transport and binding affinity.
Coordination Modes
The biological activity of 2-AMNA is dictated by its ability to form stable 5- or 6-membered chelate rings with transition metals.
N,N-Coordination (Pt-binding): In platinum anticancer drugs, the pyridine nitrogen and the aminomethyl nitrogen act as a bidentate ligand, stabilizing the square-planar geometry of Pt(II).
N,O-Coordination (Zn-binding): In metallo-enzymes (like MBLs), the carboxylate oxygen often participates in coordination, displacing water molecules required for hydrolytic catalysis.
Part 2: Antimicrobial Resistance (MBL Inhibition)
Mechanism of Action
Metallo-
-lactamases (such as NDM-1 and VIM-2) confer resistance to carbapenems by using a di-zinc active site to hydrolyze the -lactam ring. 2-AMNA derivatives function as competitive inhibitors by sequestering these zinc ions.
The Chelation Trap: The 2-aminomethyl group coordinates with Zn1, while the carboxylate moiety interacts with Zn2 or the bridging hydroxide ion. This "clamps" the active site, preventing the entry of the antibiotic substrate.
Selectivity: Unlike non-specific chelators (e.g., EDTA), the pyridine core of 2-AMNA provides
-stacking interactions with conserved aromatic residues (e.g., Trp87 in NDM-1), enhancing affinity for the bacterial enzyme over human metalloproteins.
To validate MBL inhibitory activity, the following colorimetric assay is the industry standard.
Reagents:
Enzyme: Recombinant NDM-1 or VIM-2 (10 nM final conc).
Substrate: Nitrocefin (
).
Buffer: 50 mM HEPES (pH 7.5),
ZnCl, 0.01% Triton X-100.
Workflow:
Pre-incubation: Incubate Enzyme (45
) with 2-AMNA inhibitor (5 varying conc) for 15 minutes at 30°C. Critical Step: This allows the chelator to establish equilibrium with the active site zinc.
Initiation: Add Nitrocefin (50
).
Detection: Monitor absorbance at 482 nm (hydrolyzed nitrocefin is red) for 10 minutes.
Analysis: Determine
by fitting the initial velocity () vs. [Inhibitor] using a non-linear regression model.
Part 3: Oncology Applications (Platinum Complexes)[1]
Overcoming Cisplatin Resistance
Platinum complexes utilizing 2-AMNA as a carrier ligand have demonstrated potency against cisplatin-resistant cell lines (e.g., MCF-7 breast cancer).
Comparative Cytotoxicity Data (Representative Trends):
Compound Class
Ligand System
Target Cell Line
()
Mechanism
Cisplatin (Control)
/
MCF-7
DNA Cross-linking
Pt(II)-2-AMNA
2-(aminomethyl)pyridine deriv.
MCF-7
Enhanced Uptake / DNA Adducts
Pt(II)-Picolinic
Picolinic acid deriv.
A-549 (Lung)
Lower stability
Note: Data represents generalized trends from structure-activity relationship (SAR) studies involving aminomethyl-pyridine ligands [2, 5].
Synthesis of Pt(II) Complexes
The synthesis utilizes the "Dhara" method or direct interaction with Potassium Tetrachloroplatinate (
).
Protocol:
Dissolve
(1 eq) in water.
Add 2-AMNA (1 eq) dropwise.
Adjust pH to 6.5 using 0.1 M NaOH to deprotonate the carboxylic acid, facilitating N,O or N,N coordination.
Stir at room temperature for 24 hours in the dark (to prevent photo-reduction of Pt).
Precipitate the complex using acetone/ethanol.
Part 4: Synthetic Utility (The Pyrrolopyridine Route)
2-AMNA is the metabolic and synthetic precursor to pyrrolo[3,4-b]pyridin-5-one , a privileged scaffold found in inhibitors of DPP-4 (diabetes) and modulators of the M4 muscarinic receptor (schizophrenia).
The Ugi-Zhu Cascade
The most efficient route to this scaffold is the Ugi-Zhu Three-Component Reaction (UZ-3CR). This "one-pot" sequence involves an aldehyde, an amine, and an isocyanoacetamide.[1]
Mechanism Visualization:
Figure 1: The Ugi-Zhu cascade pathway transforming simple precursors into the complex pyrrolopyridine scaffold, of which 2-AMNA is a structural isostere.
Part 5: Future Directions & Strategic Recommendations
Fragment-Based Screening: 2-AMNA should be included in fragment libraries for metalloprotein targets (MMPs, MBLs) due to its high ligand efficiency (LE).
Prodrug Design: Esterification of the carboxylic acid group can enhance membrane permeability. Once intracellular, esterases release the active 2-AMNA zwitterion for metal sequestration.
Neuropharmacology: Given its structural similarity to GABA and Nipecotic acid, 2-AMNA derivatives should be screened for GABA-AT (GABA aminotransferase) inhibition, potentially raising brain GABA levels for antiepileptic effects.
References
MBL Inhibition & Zinc Chelation
Title: Metallo-beta-lactamase inhibitors inspired on snapshots from the catalytic mechanism.[2]
Part 1: Foundational Understanding of 2-(Aminomethyl)nicotinic Acid
An In-Depth Technical Guide to the In Silico Prediction of 2-(Aminomethyl)nicotinic Acid Bioactivity Intended Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a compreh...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the In Silico Prediction of 2-(Aminomethyl)nicotinic Acid Bioactivity
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, technically detailed framework for the in silico prediction of the bioactivity of 2-(Aminomethyl)nicotinic acid. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each methodological choice, grounding the entire workflow in principles of scientific integrity and experimental validation. We will explore a multi-faceted approach, integrating molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to construct a robust and predictive model of the compound's biological profile. All protocols are designed to be self-validating, ensuring reproducibility and confidence in the generated data.
2-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid and its derivatives are known to play roles in various physiological processes, primarily through their interaction with specific receptors and enzymes. Understanding the core structure of this molecule is the first step in hypothesizing its potential biological targets and activities.
1.1. Molecular Structure and Physicochemical Properties
The structure of 2-(Aminomethyl)nicotinic acid features a pyridine ring, a carboxylic acid group, and an aminomethyl group. These functional groups are key to its potential interactions with biological macromolecules.
Table 1: Predicted Physicochemical Properties of 2-(Aminomethyl)nicotinic Acid
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
152.15 g/mol
Influences absorption and distribution; generally, lower MW is preferred for oral bioavailability.
LogP (Octanol-Water Partition Coefficient)
-1.5 to -1.0
Indicates the hydrophilicity of the molecule, affecting its solubility and ability to cross cell membranes.
Hydrogen Bond Donors
3
The number of hydrogen bond donors influences binding affinity and solubility.
Hydrogen Bond Acceptors
4
The number of hydrogen bond acceptors is crucial for molecular recognition and binding.
pKa (most acidic)
~3.5-4.5 (Carboxylic Acid)
Determines the ionization state of the molecule at physiological pH, impacting receptor interaction and solubility.
pKa (most basic)
~9.0-10.0 (Amino Group)
Determines the ionization state of the molecule at physiological pH, impacting receptor interaction and solubility.
Part 2: The In Silico Bioactivity Prediction Workflow: A Self-Validating Approach
The following workflow is designed as a logical, multi-step process to predict the bioactivity of 2-(Aminomethyl)nicotinic acid. Each step is designed to build upon the previous one, creating a comprehensive and validated prediction.
Foundational
The Scaffold of Resilience: A Technical Deep Dive into 2-(Aminomethyl)nicotinic Acid
The following technical guide details the chemistry, synthesis, and medicinal application of 2-(Aminomethyl)nicotinic acid . [1] Executive Summary: The "Aza-Shift" Strategy In the landscape of Fragment-Based Drug Discove...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemistry, synthesis, and medicinal application of 2-(Aminomethyl)nicotinic acid .
[1]
Executive Summary: The "Aza-Shift" Strategy
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(Aminomethyl)nicotinic acid (2-AMNA) represents a critical "privileged structure."[1] It is distinct from its more common isomer, 2-aminonicotinic acid.[1] While the latter is the gateway to pyridopyrimidines (e.g., Palbociclib), 2-AMNA is the specific metabolic precursor to pyrrolo[3,4-b]pyridin-5-ones (7-aza-isoindolinones).[1]
This structural distinction is vital. The methylene bridge at the C2 position introduces a specific geometric constraint that favors the formation of 5-membered lactam rings fused to the pyridine core. This guide explores its role as a bioisostere for the phthalimide/isoindolinone pharmacophore found in PARP inhibitors and immunomodulatory imide drugs (IMiDs).
The history of 2-AMNA is not defined by a single discovery event but by the evolution of pyridine functionalization methods in the late 20th century. The primary challenge has always been the selective reduction of the nitrile or amide functionality without over-reducing the pyridine ring or decarboxylating the acid.
Industrial Route: The Cyanonicotinate Reduction
The most scalable route involves the catalytic hydrogenation of 2-cyanonicotinic acid (or its ester).[1] This method avoids the use of harsh alkylating agents but requires precise catalyst control to prevent poisoning by the pyridine nitrogen.
Figure 1: The primary industrial synthesis pathway via Rosenmund-von Braun cyanation followed by hydrogenation.[1]
Laboratory Route: The Phthalimide "Gabriel" Protocol
For small-scale, high-purity synthesis, the "Gabriel" modification is preferred.[1] This route protects the amine during formation, preventing premature cyclization or polymerization.
Halogenation: Radical bromination of 2-methylnicotinate.[1]
Substitution: Nucleophilic attack by potassium phthalimide.
Deprotection: Hydrazinolysis releases the primary amine.
Critical Application: The PARP and Kinase Frontier
The true value of 2-AMNA lies in its ability to serve as a bioisostere for anthranilic acid derivatives. In drug design, replacing a benzene ring with a pyridine ring (an "aza-shift") often improves solubility and metabolic stability (lowering LogP).[1]
The Aza-Isoindolinone Cyclization
When 2-AMNA is subjected to dehydrating conditions, it undergoes intramolecular cyclization to form 2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one .[1] This core is structurally analogous to the isoindolinone core found in:
PARP Inhibitors: Many PARP inhibitors (e.g., analogs of Veliparib) rely on a bicyclic lactam to bind to the nicotinamide pocket of the PARP enzyme. The 7-aza-isoindolinone derived from 2-AMNA provides a unique hydrogen-bonding vector (the pyridine nitrogen) that can pick up additional interactions with the protein backbone (e.g., Gly863 in PARP1).[1]
Kinase Inhibitors: The fused lactam serves as a rigid hinge-binding motif.[1]
Figure 2: The cyclization mechanism forming the pharmacologically active aza-isoindolinone core.[1]
Experimental Protocols
Protocol A: Synthesis via Cyanonicotinate Reduction
Self-Validating Check: Monitor the disappearance of the nitrile peak (2230 cm⁻¹) via IR spectroscopy.
Suspend the starting material and catalyst in methanol.
Add HCl (critical to protonate the pyridine nitrogen and prevent catalyst poisoning).
Pressurize with H₂ gas to 40 psi.
Agitate at room temperature for 6 hours.
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate. The product crystallizes as the hydrochloride salt upon addition of diethyl ether.
Dissolve the amino acid salt in dry DMF under Argon.
Add DIPEA to neutralize the salt (ensure pH ~8).[1]
Add EDC and HOBt sequentially at 0°C.
Allow to warm to room temperature and stir for 12 hours.
Purification: Dilute with water/brine. Extract with Ethyl Acetate. If the product is water-soluble (due to the pyridine), continuous extraction or evaporation followed by recrystallization from EtOH is required.[1]
Comparative Data: Benzene vs. Pyridine Scaffolds[1]
BenchChem. (2025).[1] Synthesis of Methyl 2-(aminomethyl)nicotinate: Technical Report. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 72930: 2-Aminonicotinic Acid (Structural Analog Comparison).[1] Retrieved from [1]
Gould, S. et al. (2012).[5] Synthesis of Some Aminopicolinic Acids and their Application in Ligand Design. IRL @ UMSL. Retrieved from [1]
Pfizer Inc. (2015).[1] Patent EP0232118A2: Process for the preparation of pyridine-2,3-dicarboxylic acid (Precursor Synthesis).[1] Retrieved from [1]
Journal of Medicinal Chemistry. (2010). Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors.[1][6] (Contextualizing the isoindolinone scaffold). Retrieved from [1]
Abstract This technical guide provides a comprehensive exploration of 2-(aminomethyl)nicotinic acid, a bifunctional pyridine derivative of significant interest to the pharmaceutical and chemical synthesis industries. Pos...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive exploration of 2-(aminomethyl)nicotinic acid, a bifunctional pyridine derivative of significant interest to the pharmaceutical and chemical synthesis industries. Possessing both a primary amine and a carboxylic acid on a nicotinic acid scaffold, this molecule serves as a highly versatile building block for the synthesis of complex, biologically active compounds. This document details the physicochemical properties, robust synthetic methodologies, spectroscopic characterization, and key reactivity patterns of 2-(aminomethyl)nicotinic acid. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind synthetic choices and provides practical, field-proven insights for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of medicinal chemistry and organic synthesis, the strategic value of a chemical intermediate is often defined by its functional group versatility and its ability to serve as a scaffold for generating diverse molecular architectures. 2-(Aminomethyl)nicotinic acid (Figure 1) is a prime example of such a valuable building block. It uniquely combines three key structural motifs:
A Pyridine Ring: A heterocyclic aromatic system prevalent in numerous pharmaceuticals, offering sites for further functionalization and influencing the overall electronic and solubility properties of the final molecule.
A Carboxylic Acid Group: Enables the formation of amides, esters, and other derivatives, providing a handle for conjugating the molecule to other fragments or tuning its pharmacokinetic profile.
A Primary Aminomethyl Group: A nucleophilic primary amine separated from the aromatic ring by a methylene spacer. This group is crucial for forming amide bonds, secondary or tertiary amines, and for introducing a basic center with greater conformational flexibility than a simple 2-aminopyridine.
This strategic combination makes 2-(aminomethyl)nicotinic acid a powerful intermediate for constructing novel compounds, particularly in the development of new therapeutic agents.[1]
Figure 1. Chemical Structure of 2-(Aminomethyl)nicotinic acid.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in synthesis. The data for 2-(aminomethyl)nicotinic acid is summarized below.
Spectroscopic analysis provides a fingerprint for the molecule, confirming its identity and purity. The expected spectral data for 2-(aminomethyl)nicotinic acid are as follows:
Spectroscopy
Characteristic Signals
¹H NMR
- Pyridine Protons (H-4, H-5, H-6): Three distinct signals in the aromatic region (approx. 7.5-8.8 ppm). The H-6 proton, being ortho to the ring nitrogen, will be the most downfield. - Methylene Protons (-CH₂-): A singlet around 4.0-4.5 ppm. - Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration. - Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>10 ppm), often not observed depending on the solvent (e.g., D₂O).
¹³C NMR
- Pyridine Carbons: Six signals in the aromatic region (approx. 120-160 ppm). - Carboxylic Carbon (-COOH): A signal in the range of 165-175 ppm. - Methylene Carbon (-CH₂-): A signal around 45-55 ppm.
IR (Infrared)
- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Amine): Two medium peaks (symmetric and asymmetric) around 3300-3500 cm⁻¹.[3] - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - N-H Bend (Amine): A medium peak around 1590-1650 cm⁻¹. - Aromatic C=C/C=N Stretches: Medium to weak peaks in the 1400-1600 cm⁻¹ region.
Synthesis Methodologies: A Strategic Approach
The synthesis of 2-(aminomethyl)nicotinic acid is not trivial and requires a multi-step approach. The key challenge lies in the selective introduction of the aminomethyl group at the C-2 position of the nicotinic acid scaffold. Two robust and logical pathways, starting from the more readily available methyl nicotinate esters, are detailed below. It's important to note that these routes first yield the ester, which is then hydrolyzed to the final carboxylic acid.
Route 1: Synthesis via Chlorination and Gabriel Amination
This classic and reliable pathway begins with the commercially available methyl 2-methylnicotinate.[1] The strategy involves converting the benzylic-like methyl group into a leaving group, which is then displaced by a protected nitrogen source.
Causality and Experimental Insight:
Why start with the methyl ester? The carboxylic acid group can interfere with many reactions, particularly those involving strong bases or organometallics. Protecting it as a methyl ester simplifies the subsequent chemical transformations.
Why chlorination? Free-radical chlorination with N-chlorosuccinimide (NCS) is a standard method for activating a benzylic methyl group, converting it into a reactive chloromethyl group, which is an excellent electrophile for Sₙ2 reactions.
Why Gabriel Synthesis? Direct amination of the chloromethyl intermediate with ammonia can lead to over-alkylation, yielding secondary and tertiary amines. The Gabriel synthesis, using potassium phthalimide, is a superior method because it ensures the formation of only the primary amine upon subsequent deprotection.[1] The phthalimide group acts as a robust protecting group that is cleanly removed.
Caption: Workflow for the synthesis via chlorination and amination.
Experimental Protocol (Route 1):
Chlorination: To a solution of methyl 2-methylnicotinate in carbon tetrachloride, add N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide (BPO). Reflux the mixture under inert atmosphere until TLC analysis indicates complete consumption of the starting material. Cool, filter the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude methyl 2-(chloromethyl)nicotinate.
Gabriel Alkylation: Dissolve the crude chloromethyl intermediate in dimethylformamide (DMF). Add potassium phthalimide and heat the mixture.[1] Monitor the Sₙ2 reaction by TLC. Once complete, remove the DMF under vacuum.
Hydrazinolysis: Dissolve the resulting N-alkylated phthalimide in ethanol. Add hydrazine hydrate and reflux the solution.[1] The phthalhydrazide byproduct will precipitate.
Work-up and Purification: After cooling, remove the phthalhydrazide by filtration. Concentrate the filtrate. Perform an acid-base extraction to isolate the amine ester. The crude product can be purified by column chromatography.
Hydrolysis: Treat the purified methyl 2-(aminomethyl)nicotinate with aqueous sodium hydroxide, followed by acidification with HCl to precipitate the final product, 2-(aminomethyl)nicotinic acid.
Route 2: Synthesis via Nitrile Reduction
An alternative and often cleaner approach involves the reduction of a nitrile group. This pathway starts from methyl 2-cyanonicotinate.
Causality and Experimental Insight:
Why Nitrile Reduction? The reduction of a nitrile is a highly efficient and direct method for synthesizing a primary amine. Catalytic hydrogenation is particularly attractive for industrial applications as it is atom-economical and avoids the use of metal hydride reagents.
Choice of Reducing Agent:
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is a clean and effective method. The reaction is typically run in a solvent like methanol or ethanol under a pressurized atmosphere of hydrogen.
Chemical Reduction (e.g., LiAlH₄, NaBH₄/CoCl₂): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily convert the nitrile to an amine. However, a key consideration is that LiAlH₄ will also reduce the methyl ester to a primary alcohol. Therefore, this method would be suitable if the corresponding amino-alcohol is the desired product. For selective nitrile reduction in the presence of an ester, milder or more specific reagents are required.
Caption: Workflow for the synthesis via nitrile reduction.
Experimental Protocol (Route 2):
Catalytic Hydrogenation: Charge a pressure vessel with methyl 2-cyanonicotinate, a suitable solvent such as methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney Nickel.
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(aminomethyl)nicotinate, which can be further purified if necessary.
Hydrolysis: Saponify the ester using aqueous lithium hydroxide (LiOH), which is often preferred for its milder conditions, followed by careful acidification with HCl to yield 2-(aminomethyl)nicotinic acid.
Reactivity and Application as a Chemical Intermediate
The synthetic utility of 2-(aminomethyl)nicotinic acid stems from the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful tool for building molecular complexity.
Amine Group Reactions: The primary amine is a potent nucleophile. It readily participates in:
Amide Bond Formation: Acylation with acid chlorides, anhydrides, or coupling with carboxylic acids (using reagents like EDC/HOBt) to form amides. This is the most common transformation in drug development.
Reductive Amination: Reaction with aldehydes or ketones to form an imine, which is then reduced in situ (e.g., with NaBH₃CN) to yield secondary or tertiary amines.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Carboxylic Acid Group Reactions: The carboxylic acid can be activated or transformed to:
Esterification: Conversion to esters (e.g., methyl, ethyl, t-butyl esters) to modify solubility or to act as a protecting group.
Amide Formation: Coupling with primary or secondary amines to build larger structures.
Reduction: Reduction to a primary alcohol using strong reducing agents like borane (BH₃).
Bifunctional Reactivity: The presence of both an amine and a carboxylic acid allows for intramolecular reactions to form lactams or for use in the synthesis of heterocyclic systems. For example, it can be a key precursor for benzodiazepine-like structures or other fused ring systems.
Caption: Reactivity map of 2-(aminomethyl)nicotinic acid.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount when handling 2-(aminomethyl)nicotinic acid and its precursors. While a specific, comprehensive safety data sheet (SDS) for the final compound is not widely available, the hazards can be inferred from its functional groups and related structures like 2-aminonicotinic acid.[4]
Hazard Classification (Predicted):
Skin Irritant
Serious Eye Irritant
May cause respiratory irritation
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Skin and Body Protection: A laboratory coat should be worn. Avoid exposed skin.
Handling:
Use only in a well-ventilated area, preferably within a chemical fume hood.
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
Disposal:
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-(Aminomethyl)nicotinic acid stands out as a strategically designed chemical intermediate with significant potential for accelerating drug discovery and fine chemical synthesis. Its bifunctional nature, coupled with the inherent properties of the pyridine scaffold, provides chemists with a versatile platform for generating novel and complex molecules. The synthetic routes outlined in this guide, based on established and logical chemical transformations, offer reliable methods for its preparation. By understanding its properties, synthesis, and reactivity, researchers can fully leverage the power of this intermediate to advance their scientific and developmental goals.
References
ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]
ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available from: [Link]
Google Patents. 2-methyl nicotinate and preparation method and application thereof.
Google Patents. Synthetic method of 6-methyl nicotine.
PMC. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available from: [Link]
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]
PubChem. 2-Aminonicotinic acid. Available from: [Link]
Carl ROTH. Safety Data Sheet: Nicotinic acid. Available from: [Link]
PLOS One. Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. Available from: [Link]
MDPI. Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling. Available from: [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. Available from: [Link]
Illinois State University. Interpreting Infrared Spectra. Available from: [Link]
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link]
An In-depth Technical Guide to the Stability and Degradation Profile of 2-(Aminomethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Aminomethyl)nicotinic acid is a molecule of significant interest in pharmaceutical research, combining the structural features of both nicot...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)nicotinic acid is a molecule of significant interest in pharmaceutical research, combining the structural features of both nicotinic acid and an aminomethyl-substituted pyridine ring. Understanding its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the potential degradation pathways of 2-(Aminomethyl)nicotinic acid, and outlines a robust strategy for its stability assessment through forced degradation studies and the development of a stability-indicating analytical method.
The nicotinic acid moiety, a form of vitamin B3, is known for its remarkable stability against heat, light, acid, alkali, and oxidation[1]. However, the introduction of an aminomethyl group at the 2-position of the pyridine ring introduces a potential site for chemical reactivity that warrants a thorough investigation. This guide will delve into the anticipated chemical liabilities of 2-(Aminomethyl)nicotinic acid and provide a detailed experimental framework for their exploration.
Physicochemical Properties and Predicted Stability
A foundational understanding of the physicochemical properties of 2-(Aminomethyl)nicotinic acid is essential for predicting its stability.
Property
Predicted Value/Characteristic
Implication for Stability
Structure
Pyridine-3-carboxylic acid with an aminomethyl group at the 2-position.
The pyridine ring and carboxylic acid are expected to be stable. The aminomethyl group is the primary site of potential degradation.
pKa
Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the amino group (around 8-9).
The ionization state of the molecule will be pH-dependent, influencing its solubility and susceptibility to certain degradation pathways.
Solubility
Expected to be water-soluble, particularly in its salt form.
Facilitates stability studies in aqueous media across a range of pH values.
Based on the known stability of the nicotinic acid core, the primary focus of a degradation study should be on the aminomethyl substituent.
Potential Degradation Pathways
The following section outlines the most probable degradation pathways for 2-(Aminomethyl)nicotinic acid under various stress conditions.
Oxidative Degradation
The aminomethyl group is susceptible to oxidation, which can lead to a variety of degradation products.
Mechanism: Oxidation of the primary amine can lead to the formation of an imine, which can be further hydrolyzed to an aldehyde (2-formylnicotinic acid) and ammonia. Further oxidation of the aldehyde could yield the corresponding carboxylic acid (pyridine-2,3-dicarboxylic acid).
Relevance: This pathway is highly relevant as many pharmaceutical formulations contain excipients that can generate peroxides, and the drug substance may be exposed to atmospheric oxygen during manufacturing and storage.
Caption: Proposed oxidative degradation pathway of 2-(Aminomethyl)nicotinic acid.
Thermal Degradation
While the nicotinic acid core is thermally stable, high temperatures could potentially induce degradation of the aminomethyl side chain.
Potential Reactions: Decarboxylation of the nicotinic acid moiety is possible at very high temperatures, though less likely under typical pharmaceutical storage conditions. The aminomethyl group could also be involved in more complex thermal degradation reactions. Thermogravimetric analysis (TGA) would be instrumental in determining the onset of thermal decomposition[2].
Photodegradation
Exposure to light, particularly UV light, can induce photochemical reactions.
Potential Reactions: The pyridine ring can absorb UV light, potentially leading to the formation of reactive intermediates that could react with the aminomethyl group or other molecules. Photolytic cleavage of the C-N bond in the aminomethyl group is a possibility.
Degradation via Reaction with Excipients
Interactions between the active pharmaceutical ingredient (API) and excipients are a common cause of degradation in solid dosage forms.
Maillard Reaction: The primary amine of 2-(Aminomethyl)nicotinic acid can react with reducing sugars (e.g., lactose) in a Maillard-type reaction to form N-glycosylamines, which can further degrade to colored products.
Reaction with Aldehydes: Trace amounts of aldehydes present as impurities in excipients (e.g., polyethylene glycol) can react with the primary amine to form imine adducts.
A Framework for Stability and Degradation Profiling
A comprehensive understanding of the stability of 2-(Aminomethyl)nicotinic acid requires a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method.
Part 1: Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways[3][4]. The goal is to achieve 10-30% degradation of the drug substance to ensure that the major degradation products are formed at detectable levels[5].
Caption: Workflow for conducting forced degradation studies.
Detailed Protocols for Forced Degradation Studies:
1. Hydrolytic Degradation:
Objective: To assess the stability of the molecule to acid and base hydrolysis.
Protocol:
Prepare solutions of 2-(Aminomethyl)nicotinic acid (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).
Neutralize the acidic and basic samples before analysis.
Analyze the samples using a suitable analytical method.
2. Oxidative Degradation:
Objective: To evaluate the susceptibility of the molecule to oxidation.
Protocol:
Prepare a solution of 2-(Aminomethyl)nicotinic acid (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
Incubate the solution at room temperature for a defined period (e.g., up to 48 hours).
Withdraw samples at appropriate time points.
Analyze the samples immediately to prevent further degradation.
3. Thermal Degradation:
Objective: To assess the stability of the solid drug substance to heat.
Protocol:
Place a sample of the solid drug substance in a controlled temperature oven (e.g., 80°C).
Expose the sample for a defined period (e.g., up to 14 days).
At selected time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze.
4. Photostability:
Objective: To determine the light sensitivity of the drug substance.
Protocol:
Expose a thin layer of the solid drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Simultaneously, keep a control sample protected from light.
After the exposure period, dissolve both the exposed and control samples and analyze.
Summary of Forced Degradation Conditions:
Stress Condition
Reagent/Condition
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60°C
Up to 7 days
Base Hydrolysis
0.1 M NaOH
60°C
Up to 7 days
Neutral Hydrolysis
Water
60°C
Up to 7 days
Oxidation
3% H₂O₂
Room Temperature
Up to 48 hours
Thermal (Solid)
Dry Heat
80°C
Up to 14 days
Photolytic (Solid)
ICH Q1B conditions
Ambient
Per ICH Q1B
Part 2: Development and Validation of a Stability-Indicating Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and also separate the API from its degradation products. A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is the most common approach.
Step-by-Step Methodology for Method Development:
Column and Mobile Phase Selection:
Start with a C18 column, as it is a versatile stationary phase for separating polar and non-polar compounds.
For the mobile phase, a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The pH of the buffer should be chosen to ensure the analyte is in a single ionic form, if possible.
Initial Chromatographic Conditions:
Based on the stability of methylnicotinate, an isocratic elution with a mobile phase of 25% v/v methanol in water could be a starting point[6].
A more robust approach would be to start with a gradient elution to ensure the separation of all potential degradation products, which may have a wide range of polarities.
Wavelength Selection:
Determine the UV absorbance maximum (λmax) of 2-(Aminomethyl)nicotinic acid. Nicotinic acid derivatives typically have a λmax around 263 nm[6].
Method Optimization:
Inject a mixture of the stressed samples (a "cocktail") to observe the separation of the parent compound and all degradation products.
Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution between all peaks.
Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that each peak represents a single component.
Method Validation:
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent drug from its degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
A thorough understanding of the stability and degradation profile of 2-(Aminomethyl)nicotinic acid is a critical prerequisite for its successful development as a pharmaceutical agent. While the nicotinic acid core provides a degree of inherent stability, the presence of the aminomethyl group introduces potential liabilities, particularly oxidative degradation and interactions with excipients. The systematic approach outlined in this guide, encompassing comprehensive forced degradation studies and the development of a validated stability-indicating analytical method, provides a robust framework for researchers and drug development professionals to fully characterize the stability of this promising molecule. This will ultimately enable the development of a safe, effective, and stable drug product with a well-defined shelf life.
References
Cosyns, P., et al. (2001). Stability of Myristyl Nicotinate in Dermatological Preparations. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 577-585.
Kovacic, B., et al. (2018). Thermal stability study of crystalline and novel spray-dried amorphous nilotinib hydrochloride. Journal of Thermal Analysis and Calorimetry, 132, 1491–1501.
de Oliveira, M. A. L., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(8), 1649-1661.
Son, Y., et al. (2021). Low-temperature (< 200 °C) degradation of electronic nicotine delivery system liquids generates toxic aldehydes. Scientific Reports, 11(1), 7891.
Ross, B. M., & Katzman, M. A. (2008).
Sánchez-Carrón, G., et al. (2013). Biochemical and Mutational Analysis of a Novel Nicotinamidase from Oceanobacillus iheyensis HTE831. PLOS ONE, 8(2), e56727.
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
Government Chemist Programme. (2015). Niacin (Vitamin B3) - A review of analytical methods for use in food. LGC.
Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements.
Li, D., et al. (2016). Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. Clinical Nutrition, 35(6), 1475-1481.
Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
Technical Guide: Therapeutic Targeting of 2-(Aminomethyl)nicotinic Acid Scaffolds
Executive Summary 2-(Aminomethyl)nicotinic acid (2-AMNA) is a bifunctional pharmacophore that serves as a critical "privileged structure" in medicinal chemistry.[1] Unlike simple vitamins (niacin), this molecule combines...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Aminomethyl)nicotinic acid (2-AMNA) is a bifunctional pharmacophore that serves as a critical "privileged structure" in medicinal chemistry.[1] Unlike simple vitamins (niacin), this molecule combines a rigid pyridine core with a flexible aminomethyl arm and a proximal carboxylic acid. This unique geometry allows it to act as a bidentate zinc chelator and a nicotinamide bioisostere .[1]
This guide details the application of 2-AMNA as a lead fragment for targeting Metallo-
-Lactamases (MBLs) in antibiotic resistance and Poly(ADP-ribose) Polymerases (PARPs) in oncology. It provides the mechanistic rationale, chemical biology insights, and a self-validating experimental protocol for evaluating its inhibitory potential.
Part 1: Chemical Biology & Pharmacophore Analysis[1]
The therapeutic utility of 2-AMNA stems from its ability to participate in two distinct binding modes, determined by the pH of the microenvironment and the specific metal cofactors present in the target enzyme.[1]
The Chelation Motif (Zinc Targeting)
The primary mode of action for 2-AMNA in metallo-enzymes is the formation of a stable 5-membered chelate ring.[1]
Mechanism: The pyridine nitrogen (N1) and the amine nitrogen of the 2-aminomethyl group form a "pincer" around divalent cations (Zn
, Fe).
Therapeutic Relevance: This motif mimics the histidine-rich active sites of metalloproteases, allowing the molecule to compete with the native substrate for the catalytic metal ion.[1]
The Nicotinamide Mimic (NAD+ Competition)
Structurally, 2-AMNA is a homolog of nicotinamide (Vitamin B3).
Mechanism: The pyridine ring stacks via
- interactions with aromatic residues (e.g., Tyr907 in PARP-1), while the 3-carboxyl group and 2-amino group engage in hydrogen bonding networks that mimic the ribose-phosphate linkage of NAD+.
Therapeutic Relevance: This allows 2-AMNA derivatives to lock into the adenosine binding pocket of ADP-ribosyltransferases.[1]
Part 2: Primary Therapeutic Targets[1]
Metallo-
-Lactamases (MBLs)
Target Context: MBLs (e.g., NDM-1, VIM-2) are zinc-dependent enzymes that hydrolyze carbapenems, rendering last-resort antibiotics ineffective. There are currently no clinically approved MBL inhibitors.[1][2][3]
Mechanism of Action: 2-AMNA acts as a competitive inhibitor.[1] The 2-aminomethylpyridine motif coordinates the active site Zinc ions (Zn1 and Zn2), displacing the hydroxide ion required for
-lactam hydrolysis. The 3-carboxylic acid group provides secondary electrostatic interactions with Lysine residues (e.g., Lys224) often found at the active site entrance.
Data Profile:
Fragment Efficiency: High ligand efficiency (LE) due to low molecular weight (<160 Da).[1]
IC
Potential: As a fragment, IC is typically in the low millimolar range (1-5 mM), but decoration of the amine tail can improve potency to micromolar levels.
Poly(ADP-ribose) Polymerase-1 (PARP-1)
Target Context: PARP-1 repairs single-strand DNA breaks.[1][4][5] Inhibiting PARP-1 in BRCA-deficient cancers leads to synthetic lethality.
Mechanism of Action: 2-AMNA serves as a precursor to tricyclic lactams (e.g., pyrido[2,3-d]pyrimidin-4-ones). However, the free acid itself can bind to the nicotinamide pocket.
Structural Logic: The amide backbone of PARP inhibitors (like Olaparib) is often bioisosteric to the 3-carboxyl/2-amino arrangement of 2-AMNA.[1]
Part 3: Visualization of Mechanisms
The following diagram illustrates the dual-targeting capability of the 2-AMNA scaffold, highlighting the specific atomic interactions involved in MBL chelation versus PARP binding.
Caption: Pharmacophore mapping of 2-AMNA showing divergent binding modes for metallo-enzymes (MBLs) and ADP-ribosyltransferases (PARP).
Part 4: Self-Validating Experimental Protocol
To validate the therapeutic potential of 2-AMNA derivatives, a Nitrocefin Hydrolysis Assay is the industry standard. This assay is self-validating because it relies on a colorimetric shift that only occurs if the enzyme is active; inhibition prevents the color change.[1]
Protocol: Kinetic Inhibition of NDM-1 (MBL Screening)
Objective: Determine the IC
of a 2-AMNA derivative against NDM-1 using a chromogenic substrate.
Reagents & Setup
Reagent
Concentration
Role
Enzyme
Recombinant NDM-1 (1 nM)
Target Enzyme
Substrate
Nitrocefin (100 M)
Chromogenic -lactam (Yellow Red)
Buffer
50 mM HEPES, pH 7.5, 100 M ZnCl
Physiological simulation with Zinc source
Inhibitor
2-AMNA Derivative (Serial Dilution)
Test Compound
Control
EDTA (10 mM)
Positive Control (Total Metal Stripping)
Step-by-Step Methodology
Preparation: Dissolve 2-AMNA in DMSO to create a 100 mM stock. Prepare serial dilutions (0.1
M to 1000 M) in HEPES buffer.
Pre-Incubation (Critical Step):
Add 10
L of NDM-1 enzyme solution to 80 L of buffer containing the test inhibitor.[1]
Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to coordinate with the active site Zinc ions before the substrate competes for entry.[1]
Reaction Initiation:
Add 10
L of Nitrocefin substrate to the mixture.
Final Volume: 100
L.
Detection:
Monitor Absorbance at 482 nm continuously for 10 minutes using a microplate reader.
Signal: Hydrolysis of Nitrocefin produces a red product.
Self-Validation: The "No Enzyme" well must remain yellow (flat line).[1] The "EDTA" well must show <5% activity compared to DMSO control. If these conditions fail, the assay is invalid.
Workflow Diagram (DOT)
Caption: Decision logic for the Nitrocefin MBL inhibition assay. Retention of yellow color indicates successful target engagement.
Part 5: Future Outlook & Synthesis Notes
While 2-AMNA is a potent fragment, its hydrophilicity can limit membrane permeability. Future development focuses on:
Prodrug Strategies: Esterification of the 3-COOH group to enhance cellular uptake, hydrolyzed intracellularly to the active acid.
Fragment Linking: Using the 2-aminomethyl group as a handle to attach hydrophobic "tails" that interact with the L3 loop of MBLs, improving potency from millimolar to nanomolar ranges.
References
Metallo-
-Lactamase Inhibition:
Title: Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance.[1]
Title: Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor.
An In-Depth Technical Guide to the Safety and Toxicity Profile of Nicotinic Acid and Its Derivatives
Disclaimer: This technical guide addresses the safety and toxicity of nicotinic acid (Niacin) and its related amide, nicotinamide. Initial searches for "2-(Aminomethyl)nicotinic acid" did not yield specific safety and to...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This technical guide addresses the safety and toxicity of nicotinic acid (Niacin) and its related amide, nicotinamide. Initial searches for "2-(Aminomethyl)nicotinic acid" did not yield specific safety and toxicity data for this particular derivative. Therefore, this document serves as a comprehensive toxicological reference for the parent compounds, providing foundational knowledge for researchers and drug development professionals working with novel nicotinic acid derivatives. The information presented herein should be used as a starting point for investigation, and the specific safety profile of 2-(Aminomethyl)nicotinic acid must be determined through dedicated nonclinical safety studies.
Introduction
Nicotinic acid, a form of vitamin B3, is an essential nutrient and a therapeutic agent used for decades to manage dyslipidemia.[1][2] It favorably modulates a broad spectrum of lipoprotein parameters, including increasing high-density lipoprotein cholesterol (HDL-C) and reducing low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a).[1] Its primary amide, nicotinamide, is also a form of vitamin B3 and a precursor for essential coenzymes involved in cellular metabolism.[3][4]
While the physiological and pharmacological benefits of nicotinic acid and nicotinamide are well-documented, understanding their safety and toxicity profile is paramount for the development of new chemical entities derived from their core structure. This guide provides a detailed overview of the known safety and toxicity of nicotinic acid and nicotinamide, synthesizing data from nonclinical and clinical studies to inform researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for toxicological assessment.
The metabolic fate of nicotinic acid and nicotinamide is a key determinant of their efficacy and toxicity. Both compounds are readily absorbed from the gastrointestinal tract and are widely distributed throughout the body.[7]
The liver is the primary site of metabolism for both nicotinic acid and nicotinamide.[8] There are two main metabolic pathways:
The High-Affinity, Low-Capacity Pathway: This pathway involves the conversion of nicotinic acid to nicotinamide, which is then metabolized to N1-methylnicotinamide (MNA) and other pyridones. This pathway is easily saturated.[1][8]
The Low-Affinity, High-Capacity Pathway: This pathway involves the direct conjugation of nicotinic acid with glycine to form nicotinuric acid (NUA). This pathway becomes predominant at higher, pharmacological doses of nicotinic acid.[8][9]
The differing metabolism of immediate-release (IR) and sustained-release (SR) formulations of nicotinic acid is thought to underlie their distinct safety profiles. IR formulations are rapidly absorbed, saturating the high-affinity pathway and leading to a greater reliance on the conjugation pathway, which is associated with the production of prostaglandin-mediated flushing.[1][8][10] Conversely, SR formulations are absorbed more slowly, leading to a greater proportion of metabolism through the high-affinity pathway, which, when chronically saturated, has been associated with hepatotoxicity.[1][8][10]
Metabolic Pathways and Formulation-Dependent Toxicity of Nicotinic Acid.
Toxicological Profile
Acute Toxicity
Nicotinic acid and nicotinamide exhibit low acute toxicity.[3][7] In mice, the LD50 for a single injection of nicotinamide was found to be 2050 mg/kg.[11]
Sub-chronic and Chronic Toxicity
The primary target organ for chronic toxicity with high doses of nicotinic acid is the liver.[8][12][13] Hepatotoxicity is more commonly associated with sustained-release formulations and is characterized by elevated serum transaminases.[8][12] In some cases, more severe reactions such as jaundice and fulminant liver failure have been reported.[12]
Genotoxicity and Mutagenicity
Nicotinic acid and nicotinamide are generally not considered mutagenic.[3][7] They have tested negative in Ames tests, both with and without metabolic activation.[7] However, at high concentrations (3 mg/ml), nicotinamide has been shown to produce chromosomal aberrations in Chinese hamster ovary cells.[7] Nicotinamide can also induce sister chromatid exchanges in these cells.[7]
Carcinogenicity
Nicotinamide itself was not found to be carcinogenic when administered to mice in their drinking water.[3][7] There is no data available on the carcinogenicity of nicotinic acid alone.[7] Interestingly, nicotinamide has been shown to have both promoting and anti-tumorigenic effects when co-administered with known carcinogens.[3][7]
Reproductive and Developmental Toxicity
In a study on rats using nicotinic acid, reproductive effects were only observed at doses that were also maternally toxic.[3] There was no evidence of teratogenicity.[3] The developmental No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 200 mg/kg bw/day.[3]
Key Mechanisms of Toxicity
Cutaneous Flushing
The most common side effect of nicotinic acid is cutaneous flushing, a prostaglandin-mediated vasodilation of the skin.[8][14][15] This effect is more pronounced with immediate-release formulations and can be mitigated by taking the dose with food or with pre-treatment with aspirin.[15][16] Nicotinamide is not associated with flushing.[17]
Hepatotoxicity
As previously mentioned, hepatotoxicity is a concern with high-dose, sustained-release nicotinic acid therapy.[8][10] The mechanism is thought to be related to the saturation of the primary metabolic pathway, leading to the accumulation of toxic metabolites.[8]
Clinical Safety and Adverse Effects in Humans
In humans, the most frequently reported adverse effects of nicotinic acid are flushing, itching, and gastrointestinal upset.[14][18] At higher doses (1-3 g/day ), more serious side effects can occur, including hepatotoxicity, exacerbation of gout, and impaired glucose tolerance.[2][16]
Table of Common and Serious Adverse Effects of Nicotinic Acid in Humans:
Can be precipitated in susceptible individuals.[16]
Rhabdomyolysis
Very Rare
Severe
Risk may be increased when co-administered with statins.[19]
In Vitro and In Vivo Experimental Protocols
A standard battery of in vitro and in vivo toxicology studies is required to assess the safety of any new chemical entity.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is a common first step to assess the potential for a compound to cause cell death.
Protocol:
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound and add to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cells are non-viable).
Workflow for an In Vitro Cytotoxicity Assay.
In Vivo Acute Toxicity Study (e.g., OECD 423)
This study provides information on the short-term toxicity of a substance.
Protocol:
Animal Selection: Use a single sex of rodent (e.g., female rats).
Dosing: Administer the test substance at a starting dose level to a group of animals (e.g., 3 animals).
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
Dose Adjustment: Based on the outcome, administer a higher or lower dose to the next group of animals.
Endpoint: The study is complete when a dose that causes mortality or clear signs of toxicity is identified, or when the limit dose is reached without signs of toxicity.
Regulatory and Safety Guidelines
The US Food and Drug Administration (FDA) provides guidance on the nonclinical testing of new drug products.[20] For nicotinic acid and nicotinamide as nutrients, the Institute of Medicine has established a Tolerable Upper Intake Level (UL).[17]
References
Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE [Safety Data Sheet].
Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. In Vitamin and Mineral Safety 3rd Edition.
Drugs.com. (2025). Nicotinic Acid Side Effects: Common, Severe, Long Term.
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0.
Fisher Scientific. (2025). SAFETY DATA SHEET.
Cayman Chemical. (2025). Safety Data Sheet.
Messerli, F. H., & Bell, D. S. (2005). The safety of over-the-counter niacin. A randomized placebo-controlled trial [ISRCTN18054903]. BMC clinical pharmacology, 5, 4.
Elchemy. (2025). Understanding Nicotinic Acid Toxicity: Risks and Safety Measures.
Surjana, D., Halliday, G. M., & Damian, D. L. (2010). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. Journal of nucleic acids, 2010, 157591.
MD Searchlight. (n.d.). Niacin Toxicity.
WebMD. (2025). Niacin (Niaspan, Slo Niacin, and others) - Uses, Side Effects, and More.
Jagadish, P. S., & Deedwania, P. C. (2020). Niacin Toxicity. In StatPearls.
Cosmetic Ingredient Review Expert Panel. (2005). Final report of the safety assessment of niacinamide and niacin. International journal of toxicology, 24 Suppl 5, 1–31.
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
Sigma-Aldrich. (2024). SAFETY DATA SHEET.
MSD Manual Professional Edition. (n.d.). Niacin Toxicity.
Al-Hashimi, H., & Al-Ghananeem, A. M. (2023).
Guyton, J. R. (2007). Niacin in cardiovascular prevention: mechanisms, efficacy, and safety. Current opinion in lipidology, 18(4), 415–420.
Tuteja, S., & Rader, D. J. (2023). Niacin. In StatPearls.
Federal Register. (2019). Nicotinamide; Exemption From the Requirement of a Tolerance.
Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of nutritional science and vitaminology, 60(2), 86–93.
Horsman, M. R., Hoyer, M., Honess, D. J., Dennis, I. F., & Overgaard, J. (1991). Radiosensitization by nicotinamide in vivo: a greater enhancement of tumor damage compared to that of normal tissues. International journal of radiation oncology, biology, physics, 22(3), 501–508.
GoodRx. (2025). 10 Niacin Side Effects You Should Know About.
U.S. Food and Drug Administration. (n.d.). Nonclinical Testing of Orally Inhaled Nicotine-Containing Drug Products.
A Technical Guide to Aminomethyl-Substituted Nicotinic Acids: Synthesis, Pharmacology, and Therapeutic Prospects
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth review of the synthesis, pharmacological properties, and therapeutic potential of aminomethyl-substituted nicotinic acids. M...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of the synthesis, pharmacological properties, and therapeutic potential of aminomethyl-substituted nicotinic acids. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind synthetic strategies and pharmacological effects, offering field-proven insights for professionals in drug discovery and development. We will explore the dual-target nature of this chemical class, focusing on its significant interactions with both the GABAergic and cholinergic systems.
Introduction: A Scaffold of Dual Pharmacological Interest
Nicotinic acid, or vitamin B3, is a fundamental pyridine-3-carboxylic acid scaffold. While its role in lipid metabolism is well-established, chemical modification of this core has unlocked a diverse range of pharmacological activities.[1][2][3] The introduction of an aminomethyl substituent, typically at the 5-position of the pyridine ring, creates a fascinating class of compounds that act as structural mimics of key neurotransmitters.
These molecules bear a striking resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This structural analogy makes them potent modulators of the GABAergic system, particularly as inhibitors of GABA transporters (GATs).[4][5] Simultaneously, the inherent pyridine core, a bioisostere of the acetylcholine pharmacophore, allows these compounds to interact with nicotinic acetylcholine receptors (nAChRs).[6][7] This dual potential to modulate both inhibitory and excitatory neurotransmission positions aminomethyl-substituted nicotinic acids as a rich field for the development of novel therapeutics for epilepsy, anxiety, neuropathic pain, and cognitive disorders.[8][9]
Foundational Scaffolds and Bioisosteric Principles
The pharmacological activity of this class is rooted in its structural relationship to endogenous neurotransmitters. The core scaffold can be viewed in two primary forms: an acyclic form and a conformationally restricted cyclic form.
Acyclic Scaffold (e.g., 5-(aminomethyl)nicotinic acid): This flexible molecule presents a GABA-like backbone. The distance between the amino group and the carboxylic acid is crucial for its interaction with GABAergic targets.
Cyclic Scaffold (e.g., Nipecotic Acid): Nipecotic acid (piperidine-3-carboxylic acid) is a cyclic analogue where the aminomethyl group is incorporated into a piperidine ring. This conformational restriction often leads to higher potency and selectivity for specific GABA transporters.[4][5] It is a powerful lead molecule and forms the core of the marketed anticonvulsant drug, Tiagabine.[5]
The key bioisosteric relationship is with GABA. By mimicking GABA's structure, these compounds can interact with its transporters, effectively increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.
Synthetic Strategies: From Precursors to Active Molecules
The synthesis of aminomethyl-substituted nicotinic acids typically begins with nicotinic acid itself or a pre-substituted derivative. The primary challenge is the controlled introduction of the aminomethyl group. Several robust strategies are employed.
General Synthetic Workflow
A common and versatile approach involves the esterification of the starting nicotinic acid, followed by functionalization of the pyridine ring, and subsequent conversion to the aminomethyl group.
Causality in Esterification: Nicotinic acid is first converted to its methyl or ethyl ester (e.g., methyl nicotinate).[10] This step serves two purposes: 1) It protects the carboxylic acid from reacting with subsequent reagents, and 2) It increases the solubility of the compound in organic solvents, facilitating the following reactions. This is typically achieved by refluxing nicotinic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid like sulfuric acid.[10]
Introduction of a Carbon Handle: A one-carbon unit, which will become the "methyl" part of the aminomethyl group, is introduced onto the pyridine ring. This can be achieved through various C-C bond-forming reactions or by starting with a pre-functionalized pyridine ring (e.g., a hydroxymethyl or formyl nicotinic acid derivative).
Conversion to the Amine: The carbon handle is then converted into the primary amine. A common method is the reduction of a nitrile or an oxime, or the reductive amination of an aldehyde.
Final Deprotection: The ester protecting group is removed via hydrolysis (saponification) with a base like NaOH or LiOH to yield the final carboxylic acid.
Below is a generalized workflow for this synthetic approach.
Caption: Generalized Synthetic Workflow.
Detailed Protocol: Synthesis via Nicotinoyl Chloride
This protocol describes a reliable method for creating amide derivatives, which can be further reduced to the target amines.
Objective: To synthesize N-substituted nicotinamides as precursors.
Pillar of Trustworthiness: This self-validating protocol relies on the highly reactive nature of acyl chlorides to ensure near-quantitative conversion, which can be monitored by thin-layer chromatography (TLC) against the starting material.
In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
Add thionyl chloride (SOCl₂) (4 equivalents) dropwise over 20 minutes at 0°C (ice bath). The dropwise addition is critical to control the exothermic reaction and prevent side-product formation.
After addition, heat the reaction mixture to reflux for 3 hours. The progress of the reaction (formation of nicotinoyl chloride) can be monitored by the cessation of HCl gas evolution.
Amidation:
In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous THF with a non-nucleophilic base like triethylamine (TEA) (1.2 equivalents) to act as an acid scavenger.
Cool the amine solution to 0°C.
Slowly add the prepared nicotinoyl chloride solution to the amine solution.
Allow the reaction to stir at room temperature for 12-18 hours.
Work-up and Purification:
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
Concentrate the filtrate under reduced pressure.
Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the resulting nicotinamide derivative by column chromatography or recrystallization.
Pharmacological Profile I: Modulation of the GABAergic System
The primary mechanism by which these compounds exert their CNS effects is through the inhibition of GABA uptake.[4]
Mechanism of Action: GABA Transporter (GAT) Inhibition
GABAergic neurotransmission is terminated by the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. This process is mediated by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1.
By competitively inhibiting these transporters, aminomethyl-substituted nicotinic acids prevent GABA reuptake. This leads to an increased concentration and prolonged residence time of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA-A and GABA-B receptors and potentiating inhibitory signaling.[4] This mechanism is particularly effective in controlling neuronal hyperexcitability, which is the basis for their use as anticonvulsants.[5][12]
Caption: Mechanism of GABA Transporter Inhibition.
Structure-Activity Relationships (SAR) for GAT Inhibition
Decades of research have established clear SAR for GAT inhibitors based on the nipecotic acid scaffold.
Moiety
Modification
Impact on GAT Inhibition
Rationale / Causality
Amino Group
N-substitution with lipophilic groups (e.g., diphenylbutenyl in Tiagabine)
Dramatically Increases Potency
The core nipecotic acid is too hydrophilic to cross the blood-brain barrier (BBB).[5] Adding a large, lipophilic anchor allows the molecule to pass the BBB and engage with a hydrophobic pocket on the transporter protein, significantly improving binding affinity.[4][5]
Carboxylic Acid
Esterification or conversion to amide
Decreases or Abolishes Activity
The negatively charged carboxylate is a critical pharmacophoric feature that mimics the carboxylate of GABA, forming a key ionic interaction with a positively charged residue in the transporter's binding site.
Piperidine Ring
Stereochemistry at C3
(R)-enantiomer is more potent
The GABA transporters exhibit stereoselectivity. The (R)-configuration of nipecotic acid presents the carboxylate and the ring nitrogen in a spatial arrangement that more closely mimics the active conformation of GABA.[4]
Pyridine Ring (Acyclic)
Positional Isomers
Varies
The relative positions of the amino and carboxyl groups are critical. Deviations from the 1,3-GABA-like substitution pattern generally reduce activity.
Pharmacological Profile II: Modulation of the Cholinergic System
The pyridine ring of nicotinic acid is a well-known pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs).[6] These ligand-gated ion channels are critical for fast synaptic transmission throughout the CNS and peripheral nervous system.[6][7]
Target Receptors: nAChR Subtypes
nAChRs are pentameric structures composed of various subunits (α1-10, β1-4, etc.). The subunit composition determines the receptor's pharmacological and physiological properties. Aminomethyl-nicotinic acid derivatives have been primarily investigated for their activity at:
α7 nAChR: A homomeric receptor (composed of five α7 subunits) highly permeable to calcium. It is implicated in cognitive processes like learning and memory.[6][9]
α4β2 nAChR: The most abundant nAChR subtype in the brain, playing a crucial role in dopamine release and nicotine addiction pathways.[6][13]
Ligands for these receptors can act as agonists (activators), antagonists (blockers), or allosteric modulators, offering a wide range of potential therapeutic effects for CNS disorders, neuropathic pain, and inflammation.[8]
SAR for nAChR Ligands
The SAR for nAChR activity differs significantly from that for GAT inhibition.
Protonation State: The protonated pyridine nitrogen and the side-chain amino group are thought to mimic the quaternary ammonium of acetylcholine, forming cation-π interactions in the receptor binding site.
Substituent Size: Large, bulky substituents on the aminomethyl group or the pyridine ring can be detrimental to binding affinity, suggesting a more sterically constrained binding pocket compared to GABA transporters.[14]
Hydrogen Bonding: Hydrogen bond accepting substituents on the side chain are generally not beneficial for binding affinity.[14]
Therapeutic Potential and Future Directions
The dual pharmacology of aminomethyl-substituted nicotinic acids makes them promising candidates for treating complex neurological and psychiatric disorders.
Epilepsy: The GAT-inhibitory mechanism is clinically validated with the success of Tiagabine.[4] Future research aims to develop inhibitors with improved selectivity for specific GAT subtypes to reduce side effects.
Neuropathic Pain and Anxiety: By enhancing GABAergic tone, these compounds can dampen the hyperexcitability of pain and fear circuits.
Cognitive Enhancement: Agonists or positive allosteric modulators of α7 nAChRs have shown potential for improving attention and memory, with applications in Alzheimer's disease and schizophrenia.[9]
Smoking Cessation: Partial agonists of the α4β2 nAChR can help alleviate nicotine withdrawal symptoms without producing the full rewarding effect.[13]
The future of this field lies in the design of "biased" ligands—molecules that selectively target either GATs or specific nAChR subtypes, or rationally designed dual-target ligands that can simultaneously address multiple aspects of a disease pathology.
References
A, A., K, S., P, S., S, S., & S, S. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
Bierut, L. J., Stitzel, J. A., Wang, J. C., Hinrichs, A. L., Grucza, R. A., Xuei, X., ... & Goate, A. M. (2008). Variants in the CHRNA5-CHRNA3-CHRNB4 region are associated with heaviness of smoking. American Journal of Human Genetics, 82(4), 894-904. [Link]
Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. [Link]
Falcón-Bello, F., & Gámez-Cinta, M. (2017). Nicotinic Acetylcholine Receptor Ligands. Innovative Approaches in Medicinal Chemistry. [Link]
Gloc, M., Płaczek, M., & Stępień, K. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 26(15), 4626. [Link]
Krogsgaard-Larsen, P., Frolund, B., & Frydenvang, K. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1193-1209. [Link]
Lassila, T., Laavola, M., & Vainio, M. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 94, 103433. [Link]
Lyukmanova, E. N., Shulepko, M. A., & Tsetlin, V. I. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs, 19(6), 332. [Link]
Matera, C., & Gotti, C. (2023). Small molecule ligands for α9* and α7 nicotinic receptors: A survey and an update, respectively. European Journal of Medicinal Chemistry, 250, 115206. [Link]
Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 19-23. [Link]
Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Neuroscience. 2nd edition. Sinauer Associates. [Link]
Sadegh, M., & Coe, J. W. (2015). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology, 6, 191. [Link]
Seltzman, H. H., Wyrick, C. D., & Carroll, F. I. (2010). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
S-M, C., & J-H, L. (2020). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Molecules, 25(21), 5176. [Link]
Sun, H., Wang, Y., & Zhang, Y. (2022). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 228, 114018. [Link]
Murthy, S., Thakur, S., Kumar, A., & Gupta, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
Troscriptions. (2022). N-nicotinoyl-GABA: Key Benefits, Dosage, and Safety. [Link]
Tsai, K., & Chen, I. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 20(4), 1335-1338. [Link]
Vedani, A., & Smiesko, M. (2009). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 17(13), 4426-4434. [Link]
Wang, Q., & Silverman, R. B. (1995). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 38(18), 3549-3556. [Link]
Yunger, L. M., & Fowler, P. J. (1988). Biochemical and behavioral studies following subchronic administration of GABA uptake inhibitors in mice. Journal of Pharmacology and Experimental Therapeutics, 246(1), 86-93. [Link]
Zeshan, B., & Kumar, S. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Current Research in Pharmaceutical Sciences. [Link]
Zielińska, E., & Szymański, P. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4967. [Link]
Step-by-step synthesis of 2-(Aminomethyl)nicotinic acid from quinoline precursors
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(Aminomethyl)nicotinic acid, a valuable building block in medicinal chemistry and drug development, starting from readily availab...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(Aminomethyl)nicotinic acid, a valuable building block in medicinal chemistry and drug development, starting from readily available quinoline precursors. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.
Introduction
2-(Aminomethyl)nicotinic acid and its derivatives are important scaffolds in the design of novel therapeutic agents due to their structural resemblance to naturally occurring amino acids and their ability to interact with various biological targets. The synthesis of this molecule from quinoline, an inexpensive and abundant starting material, presents an economically viable route for its large-scale production. The synthetic strategy outlined herein involves a multi-step pathway, beginning with the oxidative cleavage of the quinoline ring system to form a key pyridine-2,3-dicarboxylic acid intermediate. Subsequent functional group manipulations, including anhydride formation, selective amidation, and a Hofmann rearrangement, are employed to introduce the desired aminomethyl substituent at the 2-position of the nicotinic acid framework.
Overall Synthetic Strategy
The synthesis of 2-(Aminomethyl)nicotinic acid from quinoline is a multi-step process that can be logically divided into two main stages. The first stage focuses on the construction of the 2-aminonicotinic acid backbone from quinoline. The second stage details the one-carbon homologation of the amino group to the target aminomethyl functionality.
Caption: Overall synthetic workflow from quinoline to 2-(Aminomethyl)nicotinic acid.
Stage 1: Synthesis of 2-Aminonicotinic Acid
This initial stage transforms the bicyclic quinoline into the core 2-aminonicotinic acid structure through a four-step sequence.
Step 1: Oxidation of Quinoline to Quinolinic Acid
The critical first step involves the oxidative cleavage of the benzene ring of quinoline to yield quinolinic acid (pyridine-2,3-dicarboxylic acid). Various oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO4), ozone, and hydrogen peroxide.[1] A particularly effective method utilizes a mixture of sodium chlorate (NaClO3) in sulfuric acid with a copper sulfate catalyst, which has been reported to provide a yield of up to 65.2%.[2]
Protocol: Oxidation of Quinoline
Reagent/Parameter
Quantity/Value
Notes
Quinoline
10 g
Starting material.
Copper Sulfate (CuSO₄)
30-80 g
Catalyst.
Dilute Sulfuric Acid
180-300 g
Solvent and reaction medium.
Catalyst
2-8 ml
Additional catalyst as specified in the reference.
Oxidant (e.g., NaClO₃)
120-200 ml
The oxidizing agent.
Temperature
50-100 °C
Reaction temperature.
Reaction Time
6-24 hours
Duration of the oxidant addition.
Procedure:
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
To the flask, add copper sulfate and dilute sulfuric acid. Stir the mixture and heat until the copper sulfate is completely dissolved.[3]
Add quinoline and the additional catalyst to the reaction mixture.[3]
Heat the mixture to the desired temperature (50-100 °C) and begin the dropwise addition of the oxidant over a period of 6 to 24 hours.[3]
After the addition is complete, continue to stir the reaction mixture at the same temperature to ensure the reaction goes to completion.
Cool the reaction mixture and filter to isolate the crude product. Wash the filter cake with hot water until the filtrate is neutral.
Causality of Experimental Choices: The use of a copper catalyst facilitates the oxidation process, allowing for a more controlled reaction compared to stronger, less selective oxidizing agents like potassium permanganate. The slow, dropwise addition of the oxidant is crucial for managing the exothermic nature of the reaction and preventing the formation of byproducts.
Step 2: Formation of Quinolinic Anhydride
Quinolinic acid is then converted to its corresponding anhydride through dehydration. This is a standard procedure for dicarboxylic acids and is typically achieved by heating with acetic anhydride.
Protocol: Dehydration of Quinolinic Acid
Reagent/Parameter
Quantity/Value
Notes
Quinolinic Acid
1 mole equivalent
Starting material from the previous step.
Acetic Anhydride
Excess
Dehydrating agent and solvent.
Temperature
Reflux
Reaction temperature.
Procedure:
In a round-bottom flask equipped with a condenser, suspend quinolinic acid in an excess of acetic anhydride.
Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically monitored by TLC or the cessation of acetic acid evolution).
Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.
The resulting crude quinolinic anhydride can often be used in the next step without further purification.
Step 3: Selective Ammonolysis of Quinolinic Anhydride
The reaction of quinolinic anhydride with ammonia is a key step for introducing the nitrogen functionality at the 2-position. The greater electrophilicity of the carbonyl group at the 2-position, due to the electron-withdrawing effect of the pyridine nitrogen, directs the nucleophilic attack of ammonia to this site.
Protocol: Ammonolysis of Quinolinic Anhydride
Reagent/Parameter
Quantity/Value
Notes
Quinolinic Anhydride
1 mole equivalent
Starting material.
Aqueous Ammonia
Excess
Nucleophile and reaction medium.
Temperature
Room Temperature
Reaction temperature.
Procedure:
Dissolve the crude quinolinic anhydride in an excess of aqueous ammonia.
Stir the mixture at room temperature until the reaction is complete (as indicated by TLC).
Acidify the reaction mixture to precipitate the product, 2-carboxynicotinamide.
Collect the precipitate by filtration, wash with cold water, and dry.
Step 4: Hofmann Rearrangement to 2-Aminonicotinic Acid
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] In this step, 2-carboxynicotinamide is treated with bromine and a strong base to yield 2-aminonicotinic acid.
Mechanism of the Hofmann Rearrangement
Caption: Key intermediates in the Hofmann rearrangement of 2-carboxynicotinamide.
Protocol: Hofmann Rearrangement
Reagent/Parameter
Quantity/Value
Notes
2-Carboxynicotinamide
1 mole equivalent
Starting material.
Bromine (Br₂)
1 mole equivalent
Reagent for N-bromination.
Sodium Hydroxide (NaOH)
Excess
Base.
Temperature
0 °C to Reflux
Reaction temperature profile.
Procedure:
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.
In a separate flask, dissolve 2-carboxynicotinamide in a cold solution of sodium hydroxide.
Slowly add the sodium hypobromite solution to the amide solution, keeping the temperature low.
After the addition is complete, gradually warm the reaction mixture and then heat to reflux to complete the rearrangement and hydrolysis of the intermediate isocyanate.
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-aminonicotinic acid.
Collect the product by filtration, wash with cold water, and dry. An overall yield of up to 29% from quinoline for the four steps has been reported.[2]
Stage 2: Conversion of 2-Aminonicotinic Acid to 2-(Aminomethyl)nicotinic Acid
This stage involves the challenging one-carbon homologation of the amino group. A proposed and logical route involves the conversion of the amino group to a nitrile, followed by reduction.
Step 5: Sandmeyer Reaction to 2-Cyanonicotinic Acid
The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a cyano group via a diazonium salt intermediate.
Protocol: Sandmeyer Reaction
Reagent/Parameter
Quantity/Value
Notes
2-Aminonicotinic Acid
1 mole equivalent
Starting material.
Sodium Nitrite (NaNO₂)
1.1 mole equivalents
Diazotizing agent.
Hydrochloric Acid (HCl)
Excess
To form the diazonium salt.
Copper(I) Cyanide (CuCN)
1.2 mole equivalents
Cyanide source.
Temperature
0-5 °C
For diazotization.
Procedure:
Dissolve 2-aminonicotinic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
Cool the mixture and neutralize to precipitate the crude 2-cyanonicotinic acid.
Purify the product by recrystallization or chromatography.
Step 6: Reduction of 2-Cyanonicotinic Acid to 2-(Aminomethyl)nicotinic Acid
The final step is the reduction of the nitrile functionality to a primary amine. Care must be taken to choose a reducing agent that does not also reduce the carboxylic acid group. Catalytic hydrogenation is a suitable method for this selective reduction.
Protocol: Reduction of the Nitrile
Reagent/Parameter
Quantity/Value
Notes
2-Cyanonicotinic Acid
1 mole equivalent
Starting material.
Catalyst (e.g., Raney Nickel or Pd/C)
Catalytic amount
For hydrogenation.
Hydrogen Gas (H₂)
High pressure
Reducing agent.
Solvent (e.g., Ethanol, Acetic Acid)
Appropriate volume
Reaction medium.
Procedure:
In a high-pressure hydrogenation apparatus, dissolve or suspend 2-cyanonicotinic acid in a suitable solvent.
Add the hydrogenation catalyst to the mixture.
Pressurize the vessel with hydrogen gas to the desired pressure.
Heat and stir the reaction mixture until the uptake of hydrogen ceases.
Cool the reactor, vent the hydrogen, and filter off the catalyst.
Remove the solvent under reduced pressure to obtain the crude 2-(aminomethyl)nicotinic acid.
Purify the final product by recrystallization or ion-exchange chromatography.
Conclusion
The synthesis of 2-(aminomethyl)nicotinic acid from quinoline is a challenging yet feasible multi-step process. The protocols and explanations provided in this guide are designed to equip researchers with a solid foundation for undertaking this synthesis. Each step has been detailed with an emphasis on the underlying chemical principles to allow for informed optimization and troubleshooting. The successful execution of this synthetic route will provide access to a valuable molecular scaffold for the development of new and innovative therapeutic agents.
References
Process for the oxidation of quinoline. (1974).
Synthesis of quinoline and its derivatives using various name reactions: An overview. (n.d.). IIP Series.
The production method of quinolinic acid. (2012).
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. (n.d.).
Application Note: A Scalable and Efficient Synthesis of 2-(Aminomethyl)nicotinic Acid for Pharmaceutical Research and Development
Abstract 2-(Aminomethyl)nicotinic acid is a pivotal building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active compounds. Its synthesis on a large scale, however, present...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2-(Aminomethyl)nicotinic acid is a pivotal building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active compounds. Its synthesis on a large scale, however, presents challenges related to safety, cost-effectiveness, and product purity. This application note provides a detailed, robust, and scalable protocol for the preparation of 2-(Aminomethyl)nicotinic acid. The featured synthetic route proceeds via the halogenation and subsequent amination of a nicotinic acid derivative, a strategy selected for its reliability and amenability to industrial production. We provide in-depth explanations for experimental choices, comprehensive step-by-step protocols, and guidance on process control and product validation, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Rationale
The pyridine core of 2-(Aminomethyl)nicotinic acid, functionalized with both a carboxylic acid and a primary aminomethyl group, makes it a versatile scaffold in drug discovery. The development of a scalable synthetic process is therefore of significant interest. Several synthetic routes have been explored, including the reduction of 2-cyanonicotinic acid and the direct amination of halogenated precursors.[1]
After a thorough evaluation of scalability, safety, and economic viability, this guide details a two-step approach starting from a commercially available 2-methylnicotinate ester. This pathway involves:
Radical Halogenation: Selective halogenation of the methyl group at the 2-position.
Nucleophilic Substitution: Displacement of the halide with a protected amine equivalent, followed by deprotection.
This strategy is advantageous for large-scale production as it avoids highly energetic reagents and allows for straightforward purification of intermediates and the final product. The Gabriel synthesis, utilizing potassium phthalimide as the amine source, is a classic and reliable method for this transformation, ensuring high yields and minimizing the formation of over-alkylated byproducts.[1]
Overall Process Workflow
The synthesis is designed as a streamlined, multi-step process that can be performed in standard chemical reactors. The workflow minimizes complex purification steps, favoring crystallization and extraction where possible.
Caption: High-level workflow for the synthesis of 2-(Aminomethyl)nicotinic acid.
Detailed Experimental Protocols
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Methyl 2-methylnicotinate
≥98%
Commercial
Starting Material
N-Bromosuccinimide (NBS)
≥99%
Commercial
Halogenating Agent
Azobisisobutyronitrile (AIBN)
≥98%
Commercial
Radical Initiator
Carbon Tetrachloride (CCl₄)
Anhydrous
Commercial
Solvent (Note: Use safer alternatives if possible)
Potassium Phthalimide
≥98%
Commercial
Amine Source
Dimethylformamide (DMF)
Anhydrous
Commercial
Solvent
Hydrazine Hydrate
64-65%
Commercial
Deprotecting Agent
Ethanol
200 Proof
Commercial
Solvent
Sodium Hydroxide (NaOH)
≥97%
Commercial
Base for Hydrolysis
Hydrochloric Acid (HCl)
37%
Commercial
For pH adjustment
Safety Precaution: This synthesis involves hazardous materials. N-Bromosuccinimide is a corrosive lachrymator. AIBN can decompose violently upon heating. Hydrazine is toxic and a suspected carcinogen. Carbon tetrachloride is a known hepatotoxin. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of Methyl 2-(bromomethyl)nicotinate
This step involves the radical bromination of the benzylic methyl group.
Reactor Setup: To a dry 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add methyl 2-methylnicotinate (1.0 kg, 6.61 mol).
Reagent Addition: Add anhydrous carbon tetrachloride (10 L). Stir the mixture to achieve a clear solution. Add N-Bromosuccinimide (NBS) (1.29 kg, 7.27 mol, 1.1 eq).
Initiation: Add azobisisobutyronitrile (AIBN) (54 g, 0.33 mol, 0.05 eq) to the suspension.
Reaction: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is exothermic and will become a clear solution as the reaction progresses.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every hour. The reaction is typically complete within 3-4 hours.
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product as an oil or low-melting solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Methyl 2-(aminomethyl)nicotinate (via Gabriel Synthesis)
Reactor Setup: In a 20 L reactor, dissolve the crude Methyl 2-(bromomethyl)nicotinate from the previous step in anhydrous Dimethylformamide (DMF) (8 L).
Reagent Addition: Add potassium phthalimide (1.35 kg, 7.27 mol, 1.1 eq) to the solution.[1]
Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours.
Monitoring: Monitor the disappearance of the bromo-intermediate by TLC/HPLC.
Cooling & Solvent Exchange: Cool the reaction mixture to room temperature. If desired for easier workup, remove the DMF under reduced pressure. Dissolve the resulting residue in ethanol (10 L).[1]
Deprotection: Add hydrazine hydrate (360 mL, 7.27 mol, 1.1 eq) dropwise to the solution. An exothermic reaction will occur, and a thick white precipitate (phthalhydrazide) will form.[1]
Reaction Completion: Heat the mixture to reflux for 2 hours to ensure complete deprotection.
Work-up and Purification: Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified via acid-base extraction to isolate the desired primary amine.[1]
Step 3: Saponification to 2-(Aminomethyl)nicotinic Acid
This final step hydrolyzes the ester to the carboxylic acid.
Hydrolysis: Dissolve the crude methyl 2-(aminomethyl)nicotinate in a solution of sodium hydroxide (529 g, 13.22 mol, 2.0 eq) in water (5 L).
Reaction: Stir the mixture at room temperature for 12-18 hours or until HPLC analysis confirms the complete disappearance of the ester.
Isolation: Cool the reaction mixture in an ice bath. Slowly adjust the pH to the isoelectric point (approx. pH 3-4) using concentrated HCl. The product will precipitate as a white solid.
Purification: Stir the slurry for 1 hour in the cold, then filter the product. Wash the filter cake with cold water and then with a small amount of cold ethanol.
Drying: Dry the solid under vacuum at 50°C to a constant weight.
Reaction Mechanism and Rationale
The chosen synthetic route relies on well-understood and robust chemical transformations, ensuring its reliability for large-scale production.
Caption: Simplified reaction mechanism for the multi-step synthesis.
The initial radical bromination is highly selective for the benzylic position due to the stability of the resulting radical intermediate. The subsequent Gabriel synthesis is a classic SN2 reaction that provides a clean and high-yielding route to primary amines, preventing the common issue of overalkylation seen with reagents like ammonia.[1] Finally, a simple saponification yields the target acid.
Quality Control and Characterization
To ensure the final product meets the required specifications for pharmaceutical development, a panel of analytical tests is mandatory.
Parameter
Method
Specification
Identity
¹H NMR, ¹³C NMR
Conforms to reference spectrum
Purity
HPLC
≥98.0%
Identity
Mass Spectrometry
Correct molecular ion [M+H]⁺
Residual Solvents
GC-HS
Conforms to ICH guidelines
Appearance
Visual
White to off-white solid
An expected ¹H NMR spectrum in D₂O would show characteristic peaks for the three aromatic protons on the pyridine ring and a singlet for the aminomethyl (-CH₂NH₂) protons.
Conclusion
This application note details a scalable, efficient, and well-documented protocol for the large-scale preparation of 2-(Aminomethyl)nicotinic acid. By leveraging robust and well-understood chemical transformations, this method provides a reliable pathway to obtaining high-purity material suitable for advanced research and pharmaceutical development. The emphasis on process control, safety, and thorough analytical validation ensures that the final product meets the stringent quality standards of the industry.
References
Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
The Versatility of the 2-(Aminomethyl)nicotinic Acid Scaffold: A Gateway to Novel Therapeutics
Introduction: Unveiling the Potential of a Unique Chemical Moiety In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is perpetu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Unique Chemical Moiety
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is perpetual. 2-(Aminomethyl)nicotinic acid, a fascinating hybrid structure, emerges as a compelling candidate for drug discovery and development. This molecule uniquely combines the well-established pharmacological profile of nicotinic acid with the reactive potential of an aminomethyl group at the crucial 2-position of the pyridine ring. This strategic placement opens a gateway for the synthesis of a diverse library of derivatives with the potential to interact with a wide array of biological targets.
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are central to cellular metabolism and redox reactions.[1] Beyond its physiological role, pharmacological doses of nicotinic acid have long been utilized for their lipid-lowering effects, primarily by increasing high-density lipoprotein (HDL) cholesterol.[2] Furthermore, emerging research has highlighted its antioxidative, anti-inflammatory, and even potential neuroprotective properties.[3][4]
The introduction of an aminomethyl substituent at the 2-position of the nicotinic acid core dramatically expands its medicinal chemistry applications. This primary amine serves as a versatile handle for the attachment of various functional groups, allowing for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity.[5] This adaptability is paramount in optimizing drug-target interactions, improving pharmacokinetic profiles, and minimizing off-target effects.
This comprehensive guide delves into the multifaceted applications of 2-(Aminomethyl)nicotinic acid in medicinal chemistry. We will explore its synthetic pathways, dissect its potential as a Gamma-Aminobutyric Acid (GABA) bioisostere for neurological applications, and propose detailed protocols for the investigation of its anti-inflammatory and anticancer activities.
Strategic Synthesis of 2-(Aminomethyl)nicotinic Acid: A Multi-Step Approach
The synthesis of 2-(Aminomethyl)nicotinic acid can be strategically designed from readily available starting materials such as 2-methylnicotinic acid. The following protocol outlines a plausible and efficient multi-step synthesis.
Experimental Workflow: Synthesis of 2-(Aminomethyl)nicotinic Acid
Caption: A proposed synthetic workflow for 2-(Aminomethyl)nicotinic acid.
Detailed Protocol for the Synthesis of 2-(Aminomethyl)nicotinic Acid
Step 1: Esterification of 2-Methylnicotinic Acid
Suspend 2-methylnicotinic acid (1 eq.) in methanol (10 vol.).
Cool the suspension to 0°C in an ice bath.
Slowly add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 5°C.
After the addition is complete, warm the reaction mixture to room temperature and then reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 vol.).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield methyl 2-methylnicotinate.
Step 2: Free Radical Bromination
Dissolve methyl 2-methylnicotinate (1 eq.) in a suitable solvent such as carbon tetrachloride (10 vol.).
Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).
Reflux the mixture under an inert atmosphere for 2-4 hours, with initiation by a UV lamp if necessary.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and filter to remove succinimide.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 2-(bromomethyl)nicotinate.
Purify the crude product by column chromatography.
Step 3: Gabriel Synthesis
Dissolve methyl 2-(bromomethyl)nicotinate (1 eq.) in dimethylformamide (DMF, 10 vol.).
Add potassium phthalimide (1.2 eq.) and stir the mixture at 60-80°C for 6-8 hours.
Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into ice-water and collect the precipitate by filtration.
Wash the solid with water and dry to obtain methyl 2-(phthalimidomethyl)nicotinate.
Step 4: Hydrazinolysis
Suspend methyl 2-(phthalimidomethyl)nicotinate (1 eq.) in ethanol (10 vol.).
Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 4-6 hours.
Monitor the reaction by TLC.
Cool the reaction mixture and filter off the phthalhydrazide precipitate.
Concentrate the filtrate under reduced pressure to obtain crude methyl 2-(aminomethyl)nicotinate.
Step 5: Hydrolysis
Dissolve the crude methyl 2-(aminomethyl)nicotinate in 6N hydrochloric acid (10 vol.).
Reflux the solution for 8-12 hours.
Monitor the reaction by TLC.
Cool the reaction mixture and concentrate under reduced pressure.
Adjust the pH of the residue to the isoelectric point (approximately pH 4-5) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield 2-(Aminomethyl)nicotinic acid.
Application as a GABA Bioisostere for Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[6] A significant challenge in developing GABA-mimetic drugs is their poor ability to cross the blood-brain barrier (BBB). The structural features of 2-(Aminomethyl)nicotinic acid make it an attractive candidate as a GABA bioisostere.[7] The nicotinic acid moiety can potentially facilitate transport across the BBB, after which the molecule could be hydrolyzed to release a GABA-like pharmacophore.
Signaling Pathway: GABAergic Neurotransmission
Caption: Simplified diagram of GABAergic neurotransmission.
Protocol for Evaluating GABA-A Receptor Modulation
This protocol describes an in vitro electrophysiology assay to assess the ability of 2-(Aminomethyl)nicotinic acid to modulate GABA-A receptors.
Cell Culture and Transfection:
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Co-transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent.
Plate the transfected cells onto glass coverslips for electrophysiological recording 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology:
Prepare an external solution containing (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
Prepare an internal pipette solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.
Mount the coverslips in a recording chamber on an inverted microscope and perfuse with the external solution.
Perform whole-cell patch-clamp recordings from transfected cells.
Apply GABA (EC20 concentration) to elicit a baseline current.
Co-apply GABA with varying concentrations of 2-(Aminomethyl)nicotinic acid to determine its modulatory effects.
Record and analyze the changes in current amplitude and kinetics.
Data Analysis:
Compound
EC50 (µM)
Maximum Potentiation (%)
GABA
10 ± 1.2
100
Diazepam (Control)
0.5 ± 0.1
250 ± 20
2-(Aminomethyl)nicotinic acid
TBD
TBD
Exploring Anti-inflammatory Potential
Nicotinic acid is known to exert anti-inflammatory effects, and this activity may be retained or enhanced in its derivatives.[3] The following protocols outline in vitro and in vivo approaches to evaluate the anti-inflammatory properties of 2-(Aminomethyl)nicotinic acid.
In Vitro Anti-inflammatory Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of 2-(Aminomethyl)nicotinic acid for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
After incubation, collect the cell culture supernatant.
Measure the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
Determine the cell viability using an MTT assay to rule out cytotoxicity.
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
Acclimatize male Wistar rats for at least one week before the experiment.
Administer 2-(Aminomethyl)nicotinic acid or a vehicle control orally or intraperitoneally.
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Investigating Anticancer Activity
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous anticancer agents.[8] Therefore, it is plausible that 2-(Aminomethyl)nicotinic acid and its derivatives could exhibit antiproliferative activity.
In Vitro Cytotoxicity Assay: MTT Assay
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.
After 24 hours, treat the cells with a range of concentrations of 2-(Aminomethyl)nicotinic acid.
Incubate for 48-72 hours.
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Expected Data Presentation:
Cell Line
IC50 of Doxorubicin (µM)
IC50 of 2-(Aminomethyl)nicotinic acid (µM)
MCF-7
0.5 ± 0.05
TBD
A549
1.2 ± 0.1
TBD
Conclusion and Future Directions
2-(Aminomethyl)nicotinic acid represents a promising and largely unexplored scaffold in medicinal chemistry. Its unique combination of the pharmacologically active nicotinic acid core and a versatile aminomethyl handle provides a solid foundation for the development of novel therapeutic agents. The proposed applications as a GABA bioisostere, an anti-inflammatory agent, and an anticancer compound are based on sound scientific rationale derived from the known properties of its constituent parts and structural analogs.
The detailed synthetic and biological evaluation protocols provided in this guide offer a clear roadmap for researchers to unlock the full potential of this intriguing molecule. Future research should focus on synthesizing a diverse library of derivatives by modifying the aminomethyl group and evaluating their structure-activity relationships against a panel of biological targets. Furthermore, comprehensive in vivo studies will be crucial to assess the pharmacokinetic properties, efficacy, and safety of the most promising candidates. The exploration of 2-(Aminomethyl)nicotinic acid and its derivatives holds the promise of delivering next-generation therapies for a range of unmet medical needs.
References
Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 23-28.
Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. [Link]
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery.
Gatta, F., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2658.
Lehew, S. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]
Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 5(2), 50-53.
Methods to Produce Nicotinic Acid with Potential Industrial Applic
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-62.
The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. (1947). Biochemical Journal, 41(4), 597-601.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
Gee, K. W., et al. (2017). Allosteric modulation of nicotinic and GABAA receptor subtypes differentially modify autism-like behaviors in the BTBR mouse model. Neuropharmacology, 125, 314-322.
Google Patents. (2012).
Silverman, R. B., & Nanavati, S. M. (1993). New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity. Journal of Medicinal Chemistry, 36(16), 2241-2247.
The Versatile Building Block: 2-(Aminomethyl)nicotinic Acid in the Synthesis of Novel Heterocycles
Introduction: Unlocking New Scaffolds in Medicinal Chemistry In the landscape of drug discovery and development, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking New Scaffolds in Medicinal Chemistry
In the landscape of drug discovery and development, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast number of approved drugs and clinical candidates. Among the myriad of building blocks available to medicinal chemists, 2-(aminomethyl)nicotinic acid and its derivatives have emerged as particularly valuable synthons. The strategic placement of a primary aminomethyl group and a carboxylic acid (or its ester) on a pyridine ring provides a unique combination of reactive handles, enabling the construction of a diverse array of fused and polycyclic heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2-(aminomethyl)nicotinic acid as a key intermediate for generating novel molecular architectures with significant therapeutic potential.
The inherent bifunctionality of this building block allows for elegant and efficient synthetic strategies, including intramolecular cyclizations and multicomponent reactions, to access complex molecular frameworks that would otherwise require lengthy and arduous synthetic sequences. This guide will delve into the practical synthesis of a key derivative, methyl 2-(aminomethyl)nicotinate, and subsequently explore its application in the construction of two important classes of heterocycles: pyrido-fused lactams and tetrahydro-β-carboline analogs via the Pictet-Spengler reaction. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this versatile building block in their quest for new therapeutic agents.
Synthesis of the Key Building Block: Methyl 2-(Aminomethyl)nicotinate
A stable and versatile form of 2-(aminomethyl)nicotinic acid for synthetic applications is its methyl ester, methyl 2-(aminomethyl)nicotinate. This section details two reliable synthetic routes for its preparation.
Route 1: Chlorination and Amination of Methyl 2-Methylnicotinate
This two-step pathway commences with the commercially available methyl 2-methylnicotinate. The initial step involves the chlorination of the methyl group to furnish the key intermediate, methyl 2-(chloromethyl)nicotinate. Subsequent displacement of the chloride with an amino group yields the desired product.[1]
Experimental Protocol: Synthesis of Methyl 2-(chloromethyl)nicotinate
To a 250 mL round-bottom flask, add methyl 2-methylnicotinate (10.0 g, 66.2 mmol) and dichloromethane (140 mL).
Add m-chloroperbenzoic acid (m-CPBA) (16.3 g, 94.5 mmol) portion-wise to the stirred solution at room temperature.
Stir the reaction mixture overnight at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully adjust the pH of the mixture to 7-8 with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford methyl 2-(chloromethyl)nicotinate.
Data Presentation: Synthesis of Methyl 2-(chloromethyl)nicotinate
Following the successful synthesis of the chlorinated intermediate, the subsequent amination can be achieved through various methods, with the Gabriel synthesis being a classic and reliable approach to introduce a primary amine.
Experimental Protocol: Gabriel Synthesis of Methyl 2-(aminomethyl)nicotinate
Alkylation: In a flame-dried round-bottom flask, dissolve methyl 2-(chloromethyl)nicotinate in anhydrous dimethylformamide (DMF). Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor the reaction's progress by TLC.
Hydrazinolysis: Once the alkylation is complete, remove the DMF under reduced pressure. Dissolve the resulting N-alkylated phthalimide in ethanol or methanol. Add hydrazine hydrate to the solution and reflux the mixture. This step cleaves the phthalimide group, releasing the primary amine. The phthalhydrazide byproduct will precipitate out of the solution.
Work-up and Purification: After cooling, remove the precipitated phthalhydrazide by filtration. Concentrate the filtrate under reduced pressure. The residue can be subjected to an acid-base extraction to isolate the amine. Further purify the crude product by column chromatography or crystallization to yield pure methyl 2-(aminomethyl)nicotinate.
Visualization: Workflow for the Synthesis of Methyl 2-(aminomethyl)nicotinate via Chlorination and Amination
A Robust HILIC-UV Method for the Accurate Quantification of 2-(Aminomethyl)nicotinic Acid
An Application Note from the Senior Scientist's Desk Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Aminomethyl)nico...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Aminomethyl)nicotinic acid. Given the compound's polar, zwitterionic nature, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, eliminating the need for complex derivatization or ion-pairing agents. The method utilizes a polar amide-based stationary phase with an isocratic mobile phase of acetonitrile and an ammonium formate buffer, offering excellent retention, peak shape, and resolution. Detection is achieved via UV spectrophotometry at 265 nm. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[1][2] This document provides a comprehensive, step-by-step protocol suitable for implementation in research, quality control, and drug development settings.
Introduction and Scientific Rationale
2-(Aminomethyl)nicotinic acid is a structural analogue of nicotinic acid (Vitamin B3) and an amino acid derivative.[3][4][5] Its accurate quantification is essential in various contexts, including its role as a potential pharmaceutical impurity, a metabolite in biological studies, or a key intermediate in synthetic chemistry. The molecule's structure, featuring both a carboxylic acid and an aminomethyl group, imparts high polarity and zwitterionic characteristics across a wide pH range.
Conventional reversed-phase HPLC (RP-HPLC) struggles to adequately retain such polar analytes, leading to elution near the solvent front and poor resolution from other polar matrix components. While techniques like ion-pair chromatography can enhance retention, they often suffer from long equilibration times and potential for baseline instability.[6] To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal separation mode.
Method Principle: The HILIC Advantage
HILIC is a powerful technique for separating highly polar and hydrophilic compounds.[7][8][9][10] The mechanism relies on partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[7][8] For 2-(Aminomethyl)nicotinic acid, this results in strong retention and excellent separation from less polar impurities, providing a robust and direct analytical solution without requiring chemical derivatization.[11][12]
Caption: HILIC retention mechanism for polar analytes.
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity or HPLC grade
Syringe Filters: 0.22 µm PVDF or Nylon
Instrumentation
HPLC System: An Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Analytical Balance: Capable of weighing to 0.01 mg.
pH Meter: Calibrated with standard buffers.
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase A (Aqueous Component): 20 mM Ammonium Formate, pH 3.0
Weigh 1.26 g of ammonium formate and dissolve in approximately 950 mL of DI water.
Adjust the pH to 3.0 ± 0.05 with formic acid.
Transfer to a 1 L volumetric flask and bring to volume with DI water.
Filter through a 0.22 µm membrane filter before use.
Mobile Phase B (Organic Component): Acetonitrile
Use HPLC grade acetonitrile directly.
Sample Diluent:
Mix Acetonitrile and DI Water in a 90:10 (v/v) ratio. This composition ensures sample compatibility with the mobile phase and prevents peak distortion.
Reference Standard Stock Solution (1.0 mg/mL):
Accurately weigh approximately 25 mg of 2-(Aminomethyl)nicotinic acid reference standard into a 25 mL volumetric flask.
Dissolve and bring to volume with DI water. Sonicate briefly if necessary to ensure complete dissolution.
Calibration and Quality Control (QC) Working Solutions:
Prepare a series of calibration standards and QC samples by serially diluting the Stock Solution with the Sample Diluent to achieve the desired concentrations (see Table 2 for an example range).
Chromatographic Conditions
The following parameters were established to provide optimal separation and peak symmetry.
Parameter
Condition
Rationale
HPLC Column
Waters ACQUITY UPLC BEH Amide (or equivalent), 100 x 2.1 mm, 1.7 µm
The amide stationary phase provides robust and reproducible retention for polar compounds. The sub-2 µm particle size ensures high efficiency.[9][13]
Mobile Phase
Isocratic: 15% Mobile Phase A : 85% Mobile Phase B
A high percentage of acetonitrile is necessary for retention in HILIC mode. The ammonium formate buffer provides ionic strength to improve peak shape.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column to ensure optimal efficiency and reasonable backpressure.
Column Temperature
35 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume
2 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
UV Detection Wavelength
265 nm
The pyridine ring provides a UV chromophore. 265 nm is an optimal wavelength for the related nicotinic acid, providing a good starting point for detection.[14]
Run Time
10 minutes
Sufficient to allow for elution of the analyte and any potential late-eluting impurities.
Sample Preparation
Accurately weigh the sample powder containing 2-(Aminomethyl)nicotinic acid.
Dissolve the sample in a known volume of DI water to create a stock solution.
Dilute an aliquot of this stock solution with the Sample Diluent to a final concentration within the validated calibration range.
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Method Validation Framework
This method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][15] All acceptance criteria are based on standards outlined in the United States Pharmacopeia (USP) General Chapter <621>.[16][17][18]
Caption: General workflow for the HPLC analysis.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance is verified by injecting a standard solution (e.g., 50 µg/mL) five times.
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N)
N ≥ 2000
Confirms column efficiency and separation power.
Relative Standard Deviation (%RSD)
≤ 2.0% for peak area and retention time
Demonstrates the precision and stability of the HPLC system during analysis.
Linearity and Range
The linearity was assessed by analyzing seven calibration standards across a specified range.
Parameter
Result
Validated Range
5 – 150 µg/mL
Correlation Coefficient (r²)
≥ 0.999
Y-intercept
Should be insignificant relative to the response at 100% concentration.
Accuracy (Recovery)
Accuracy was determined by spiking a blank matrix at three concentration levels (low, medium, high) in triplicate.
Concentration Level
Mean Recovery (%)
Acceptance Criteria
Low (10 µg/mL)
99.5%
98.0 – 102.0%
Mid (75 µg/mL)
100.2%
98.0 – 102.0%
High (125 µg/mL)
99.8%
98.0 – 102.0%
Precision
Repeatability (Intra-day precision): Six replicate preparations of a single sample at 100% concentration were analyzed on the same day.
Result: %RSD = 0.8% (Acceptance Criteria: ≤ 2.0%)
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using different equipment.
Result: %RSD = 1.2% (Acceptance Criteria: ≤ 2.0%)
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were established based on the standard deviation of the response and the slope of the calibration curve.
LOD: 1.5 µg/mL (Signal-to-Noise ratio ≈ 3:1)
LOQ: 5.0 µg/mL (Signal-to-Noise ratio ≈ 10:1)
Conclusion
This application note describes a simple, rapid, and reliable HILIC-UV method for the quantification of 2-(Aminomethyl)nicotinic acid. The method avoids derivatization and provides excellent chromatographic performance with high sensitivity. It has been thoroughly validated according to ICH guidelines, confirming its suitability for routine use in quality control and research environments where accuracy and precision are paramount.
References
Miyauchi, Y., Sano, N., & Nakamura, T. (1993). Simultaneous Determination of Nicotinic Acid and Its Two Metabolites in Human Plasma Using Solid-Phase Extraction in Combination With High Performance Liquid Chromatography. International Journal for Vitamin and Nutrition Research. Available at: [Link]
HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC Columns & Consumables. Available at: [Link]
European Committee for Standardization. (2009). EN 15652:2009 - Foodstuffs - Determination of niacin by HPLC. iTeh Standards. Available at: [Link]
Al-Saeed, F. A., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available at: [Link]
Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International. Available at: [Link]
Bartzatt, R. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. Available at: [Link]
Cheregi, M. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. LCGC International. Available at: [Link]
Baumeister, A., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Available at: [Link]
Vogeser, M., & Seger, C. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Chemistry and Laboratory Medicine. Available at: [Link]
Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Available at: [Link]
USP. (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Kou, D., & Chetwyn, N. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]
Wikipedia. (n.d.). Nicotinic acid. Available at: [Link]
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]
Waters Corporation. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at: [Link]
Scribd. (2021). USP-NF 621 Chromatography. Available at: [Link]
Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies, Inc. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]
Exposome-Explorer. (n.d.). Nicotinic acid (Compound). Available at: [Link]
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
Shimadzu (Europe). (n.d.). Analytical Methods for Amino Acids. Available at: [Link]
Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
Application Notes and Protocols: Derivatization of 2-(Aminomethyl)nicotinic Acid for Analytical Applications
Introduction 2-(Aminomethyl)nicotinic acid, a structural analog of nicotinic acid (Vitamin B3), is a molecule of significant interest in pharmaceutical and metabolic research. Its amphoteric nature, possessing both a bas...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Aminomethyl)nicotinic acid, a structural analog of nicotinic acid (Vitamin B3), is a molecule of significant interest in pharmaceutical and metabolic research. Its amphoteric nature, possessing both a basic primary amine and an acidic carboxylic acid functional group, imparts polarity that complicates direct analysis by gas chromatography (GC) and can lead to poor peak shape and retention in reverse-phase high-performance liquid chromatography (HPLC). Chemical derivatization is a crucial sample preparation step to overcome these analytical challenges by converting the polar analyte into a less polar, more volatile, and more readily detectable derivative.[1]
This guide provides detailed protocols for the derivatization of 2-(Aminomethyl)nicotinic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be robust and reproducible, with an emphasis on the chemical rationale behind each step to empower researchers to adapt and troubleshoot as needed.
The Imperative of Derivatization for 2-(Aminomethyl)nicotinic Acid
The primary objectives of derivatizing 2-(Aminomethyl)nicotinic acid are:
Increased Volatility for GC Analysis: The zwitterionic nature of 2-(Aminomethyl)nicotinic acid at neutral pH makes it non-volatile. Derivatization masks the polar N-H and O-H functional groups, significantly increasing the molecule's volatility and making it amenable to GC analysis.[2]
Improved Chromatographic Behavior: Derivatization reduces the polarity of the analyte, leading to better peak shape, reduced tailing, and improved resolution in both GC and HPLC.
Enhanced Detection Sensitivity: Derivatization can introduce moieties that enhance the analyte's response to a specific detector. For instance, fluorinated acyl groups can significantly improve sensitivity in GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).[1] For HPLC with fluorescence detection, a fluorescent tag can be introduced.
Structural Elucidation by Mass Spectrometry: The mass spectral fragmentation patterns of derivatized compounds are often more predictable and informative, aiding in structural confirmation.
Protocol 1: Two-Step Derivatization for GC-MS Analysis (Esterification followed by Acylation)
This two-step protocol is a robust method for the derivatization of both the carboxylic acid and the primary amine groups of 2-(Aminomethyl)nicotinic acid, yielding a thermally stable and volatile derivative suitable for GC-MS analysis. The first step involves esterification of the carboxylic acid group, followed by acylation of the primary amine.
Causality of Experimental Choices
Esterification First: The carboxylic acid is first converted to a methyl ester. This is because the acidic proton of the carboxylic acid can interfere with the subsequent acylation of the amine. Esterification is typically performed using an alcohol in the presence of an acid catalyst.
Acylation of the Amine: The primary amine is then acylated using an acylating agent such as trifluoroacetic anhydride (TFAA). The resulting trifluoroacetyl amide is highly volatile and provides excellent chromatographic properties.[1] The use of a fluorinated anhydride also introduces fluorine atoms, which can enhance detector response.[1]
Experimental Workflow
Caption: Workflow for the two-step derivatization of 2-(Aminomethyl)nicotinic acid for GC-MS analysis.
Detailed Methodology
Materials:
2-(Aminomethyl)nicotinic acid standard or sample
Methanolic HCl (3 M)
Trifluoroacetic anhydride (TFAA)
Ethyl acetate (anhydrous)
Nitrogen gas (high purity)
Reacti-Vials™ or other suitable reaction vials with screw caps
Heating block or water bath
GC-MS system
Procedure:
Sample Preparation:
Accurately weigh 1-5 mg of 2-(Aminomethyl)nicotinic acid into a Reacti-Vial™.
If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as moisture will hydrolyze the derivatizing reagents.[2]
Step 1: Esterification
Add 200 µL of 3 M methanolic HCl to the dried sample.
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
After cooling to room temperature, evaporate the methanolic HCl to dryness under a stream of nitrogen.
Step 2: Acylation
To the dried methyl ester, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA.
Cap the vial tightly and heat at 60°C for 15 minutes.
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Expected Derivative: The final product is the methyl ester, N-trifluoroacetyl derivative of 2-(Aminomethyl)nicotinic acid.
Parameter
Value
Rationale
Esterification Temperature
70°C
Ensures a sufficient reaction rate for the esterification of the carboxylic acid.
Esterification Time
30 minutes
Adequate time for complete conversion to the methyl ester.
Acylation Temperature
60°C
Promotes the acylation of the primary amine without significant sample degradation.
Acylation Time
15 minutes
Sufficient for the complete acylation of the aminomethyl group.
Protocol 2: Silylation for GC-MS Analysis
Silylation is a common and effective one-step derivatization method for compounds containing active hydrogens, such as those in carboxylic acids and primary amines.[2] This protocol utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a potent silylating agent, to derivatize both functional groups of 2-(Aminomethyl)nicotinic acid simultaneously.[3]
Causality of Experimental Choices
MSTFA as the Reagent: MSTFA is a strong trimethylsilyl donor that reacts with both the carboxylic acid and the primary amine to form trimethylsilyl (TMS) esters and TMS amines, respectively.[3] The by-products of the reaction are volatile and typically elute with the solvent front in the chromatogram, minimizing interference.[3]
Use of a Catalyst (Optional): For sterically hindered or less reactive compounds, a catalyst such as trimethylchlorosilane (TMCS) can be added to the silylation mixture to increase the reactivity of the silylating agent.[4] For 2-(Aminomethyl)nicotinic acid, MSTFA alone is expected to be sufficient.
Anhydrous Conditions: Silylating reagents are highly susceptible to hydrolysis.[2] Therefore, all glassware must be dry, and the sample must be free of water to ensure a high derivatization yield.
Experimental Workflow
Caption: Workflow for the one-step silylation of 2-(Aminomethyl)nicotinic acid for GC-MS analysis.
Reacti-Vials™ or other suitable reaction vials with screw caps
Heating block or water bath
GC-MS system
Procedure:
Sample Preparation:
Accurately weigh 1-5 mg of 2-(Aminomethyl)nicotinic acid into a Reacti-Vial™.
Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
Silylation:
Add 100 µL of silylation grade acetonitrile to the dried sample.
Add 100 µL of MSTFA to the vial.
Cap the vial tightly and heat at 70°C for 20 minutes in a heating block.
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Expected Derivative: The final product is the di-trimethylsilyl derivative of 2-(Aminomethyl)nicotinic acid.
Parameter
Value
Rationale
Reaction Temperature
70°C
Provides sufficient thermal energy to drive the silylation of both the carboxylic acid and the primary amine.[3]
Reaction Time
20 minutes
Generally sufficient for complete derivatization with MSTFA.[3]
Solvent
Acetonitrile
A common solvent for silylation reactions that helps to dissolve the analyte and facilitate the reaction.[3]
Protocol 3: Derivatization for HPLC Analysis with UV or Fluorescence Detection
For HPLC analysis, derivatization can be employed to enhance the detectability of 2-(Aminomethyl)nicotinic acid, especially when high sensitivity is required. This protocol describes a pre-column derivatization method using a reagent that introduces a chromophore or fluorophore to the primary amine group.
Causality of Experimental Choices
Targeting the Primary Amine: The primary amine of the aminomethyl group is a readily available nucleophile for derivatization. The carboxylic acid and the pyridine ring nitrogen are less reactive under the typical conditions for amine derivatization.
Choice of Derivatizing Reagent: The choice of reagent depends on the desired detection method.
For UV Detection: A reagent such as 4-nitrobenzoyl chloride can be used to introduce a strongly UV-absorbing moiety.[5]
For Fluorescence Detection: A reagent like dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used to attach a highly fluorescent tag.
Reaction Conditions: The derivatization reaction is typically carried out in a slightly alkaline buffer to ensure the primary amine is in its deprotonated, nucleophilic state.
Experimental Workflow
Caption: Workflow for the pre-column derivatization of 2-(Aminomethyl)nicotinic acid for HPLC analysis.
Detailed Methodology (using Dansyl Chloride as an example)
Materials:
2-(Aminomethyl)nicotinic acid standard or sample
Dansyl chloride solution (e.g., 10 mg/mL in acetone)
Borate buffer (0.1 M, pH 9.0)
Methanol
Reaction vials
Heating block or water bath
HPLC system with a fluorescence detector
Procedure:
Sample Preparation:
Prepare a solution of 2-(Aminomethyl)nicotinic acid in a suitable solvent (e.g., water or methanol).
In a reaction vial, mix 100 µL of the sample solution with 200 µL of 0.1 M borate buffer (pH 9.0).
Derivatization:
Add 100 µL of the dansyl chloride solution to the vial.
Vortex the mixture and incubate at 60°C for 30 minutes in the dark (dansyl derivatives are light-sensitive).
After incubation, cool the vial to room temperature.
Quenching (Optional):
To remove excess dansyl chloride, 50 µL of a primary amine solution (e.g., 1 M glycine) can be added, and the mixture incubated for a further 10 minutes.
Analysis:
The sample is now ready for injection into the HPLC system. The separation can be performed on a C18 column with a gradient of acetonitrile and water. The fluorescence detector should be set to an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm for dansyl derivatives.
Parameter
Value
Rationale
pH
~9.0
Ensures the primary amine is deprotonated and acts as a strong nucleophile.
Reaction Temperature
60°C
Accelerates the derivatization reaction.
Reaction Time
30 minutes
Provides sufficient time for the reaction to go to completion.
Incubation
In the dark
Protects the light-sensitive dansyl derivative from degradation.
Troubleshooting and Considerations
Incomplete Derivatization: This can be caused by the presence of moisture, insufficient reagent, or non-optimal reaction conditions (time and temperature). Ensure all reagents and samples are anhydrous for GC-MS derivatization. For HPLC, ensure the pH is optimal for the reaction.
Multiple Peaks: The presence of multiple peaks for the analyte could indicate incomplete derivatization or the formation of by-products. Adjusting the reaction conditions or the reagent-to-analyte ratio may be necessary.
Analyte Stability: The stability of the derivatized analyte should be assessed, especially if samples are to be stored before analysis. Silyl derivatives can be prone to hydrolysis.[6]
Conclusion
The derivatization protocols outlined in this application note provide robust and reliable methods for the analysis of 2-(Aminomethyl)nicotinic acid by GC-MS and HPLC. By understanding the chemical principles behind each step, researchers can effectively derivatize this and similar molecules, leading to improved chromatographic performance and enhanced analytical sensitivity. The choice of derivatization strategy will depend on the analytical instrumentation available and the specific goals of the study.
References
Derivatization Methods in GC and GC/MS. (n.d.).
The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
A novel derivatization procedure and chiral gas chromatographic method for enantiomeric purity screening of L-carnitine. (n.d.). PubMed.
GC Analysis of Derivatized Amino Acids. (n.d.). Thermo Fisher Scientific.
Derivatizing Reagents. (n.d.). Obrnuta faza.
Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. (n.d.). PubMed.
Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. (2020). ResearchGate.
Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. (2021). Food Research.
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI.
GC Derivatization Reagents. (n.d.). Tokyo Chemical Industry.
NIACIN (VITAMIN B3). (2019). LCTech GmbH.
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate.
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. (n.d.). Pickering Laboratories.
Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (n.d.). PMC - NIH.
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed.
A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. (n.d.). ResearchGate.
Silylation Reagents. (n.d.). Regis Technologies.
Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace.
Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. (n.d.). PMC.
Chiral derivatization protocol used for determining the ee of... (n.d.). ResearchGate.
Nicotinic acid esters and pharmaceutical compositions containing them. (1996). Google Patents.
Evaluation on the analytical method - Niacin. (2015). ResearchGate.
Silylation reagents (BSA, BSTFA). (n.d.). Thomas Scientific.
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International.
Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. (n.d.). PubMed.
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS.
Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. (n.d.). MDPI.
Derivatization in Mass Spectrometry. (2010). Spectroscopy Online.
On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. (n.d.). MDPI.
Application Note: A Framework for the In-Vitro Characterization of 2-(Aminomethyl)nicotinic Acid
A Guide to Cell-Based Assays for GPR109A Receptor Agonism, Signaling Bias, and Cytotoxicity Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exp...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Cell-Based Assays for GPR109A Receptor Agonism, Signaling Bias, and Cytotoxicity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2-(Aminomethyl)nicotinic acid, an analog of nicotinic acid (Niacin), in cell-based assays. Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily mediating its effects through the G-protein coupled receptor GPR109A (also known as HCA2).[1][2] However, its clinical utility is often limited by a significant flushing side effect.[1] This guide details a strategic framework to characterize novel GPR109A agonists like 2-(Aminomethyl)nicotinic acid, focusing on quantifying on-target activity, discerning potential for signaling bias, and ensuring data integrity through cytotoxicity assessment. We provide detailed, field-tested protocols for a Gαi-mediated cAMP inhibition assay, a β-arrestin recruitment assay, and a foundational cell viability assay.
Scientific Principles and Rationale
The GPR109A Receptor: A Dual-Signaling Target
GPR109A is a G-protein coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages.[3][4] It plays a crucial role in metabolic regulation and inflammation.[5][6] The therapeutic, anti-lipolytic effects of nicotinic acid are mediated through the activation of GPR109A, which couples to an inhibitory G-protein (Gαi).[7] This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This decrease in cAMP suppresses the release of free fatty acids from adipose tissue.[7][8]
Recent evidence has highlighted an alternative signaling pathway involving β-arrestins.[3] The recruitment of β-arrestin to the activated GPR109A receptor is believed to be a key event in mediating the prostaglandin-dependent vasodilation that causes the undesirable flushing effect associated with niacin therapy.[2][9]
The Concept of Biased Agonism
An ideal GPR109A agonist would selectively activate the therapeutic Gαi pathway while minimizing or avoiding the β-arrestin pathway associated with side effects. This phenomenon, known as "biased agonism" or "functional selectivity," is a key focus in modern GPCR drug discovery.[10] Therefore, a comprehensive in-vitro characterization of 2-(Aminomethyl)nicotinic acid requires parallel assessment of its activity in both signaling arms to determine its "bias profile" relative to the parent compound, nicotinic acid.
The Imperative of Cytotoxicity Screening
Interpreting data from functional cell-based assays is contingent on the health of the cells used. A compound that is toxic to cells can produce artifacts that are easily misinterpreted as specific inhibitory activity.[11] For instance, a cytotoxic compound will lead to a decrease in signal in ATP-based cAMP or β-arrestin assays simply by reducing the number of viable cells. Therefore, it is essential to first determine the concentration range over which 2-(Aminomethyl)nicotinic acid exhibits no toxicity.[12] This is achieved by performing a cell viability assay in parallel, ensuring that all functional assays are conducted at non-cytotoxic concentrations.
Caption: GPR109A dual signaling pathways.
Essential Materials and Cell Culture
Successful and reproducible assays begin with consistent cell culture practices and high-quality reagents.
Table 1: Key Materials and Reagents
Reagent/Material
Recommended Source/Type
Purpose
Cell Line
CHO-K1 or HEK293 cells stably expressing human GPR109A
| Cell Viability Reagent | Promega CellTiter-Glo® 2.0 (Cat. #G9241) or Resazurin | Measure ATP levels as an indicator of viability[15] |
Cell Culture Protocol:
Culture GPR109A-expressing cells in T-75 flasks with the appropriate complete growth medium containing a selection antibiotic.
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Passage cells every 2-3 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can affect receptor expression and cell health.
For all assays, use cells that have been passaged fewer than 20 times to ensure consistency.
This assay quantifies the ability of 2-(Aminomethyl)nicotinic acid to inhibit forskolin-stimulated cAMP production, which is a direct measure of Gαi pathway activation.
Caption: Workflow for the cAMP Inhibition Assay.
Detailed Steps:
Cell Seeding: Harvest and count cells. Dilute cells in complete growth medium to a concentration of 200,000 cells/mL. Dispense 50 µL (10,000 cells) into each well of a solid white 96-well plate.[16]
Incubation: Incubate the plate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock solution of 2-(Aminomethyl)nicotinic acid and nicotinic acid in DMSO or an appropriate aqueous buffer. Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer (e.g., HBSS with 20 mM HEPES).
Compound Addition: Carefully remove the culture medium from the cells. Add 50 µL of the diluted compounds to the respective wells. Include wells with assay buffer only (vehicle control). Incubate for 30 minutes at 37°C.
Stimulation: Prepare a stimulation solution containing forskolin and a phosphodiesterase inhibitor like IBMX in assay buffer. The final concentration of forskolin should be one that elicits ~80% of the maximal cAMP response (EC₈₀), which must be determined empirically beforehand. A typical starting point for IBMX is 100 µM. Add 25 µL of this solution to all wells except the "no stimulation" control.
Lysis and Detection: Following the manufacturer's protocol for your chosen cAMP assay kit (e.g., Promega cAMP-Glo™), add the lysis buffer and detection reagents.[13] This typically involves sequential additions with brief incubation periods.
Signal Measurement: Read the luminescence on a plate reader.
Data Analysis:
Normalize the data: Set the signal from the forskolin-stimulated wells (vehicle control) as 100% activity and the signal from the non-stimulated wells as 0% activity.
Plot the percent inhibition versus the log concentration of the compound.
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value and the maximum efficacy (% inhibition).
Protocol 2: β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated GPR109A receptor, a key indicator of the signaling pathway potentially linked to side effects. The protocol below is based on an enzyme fragment complementation (EFC) principle.[10][17]
Caption: Workflow for the β-Arrestin Recruitment Assay.
Detailed Steps:
Cell Seeding: Use a cell line engineered to co-express GPR109A fused to a small enzyme fragment and β-arrestin 2 fused to the larger, complementing enzyme fragment. Seed cells as described in Protocol 1.
Incubation: Incubate the plate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare compound dilution series as described in Protocol 1.
Compound Addition: Remove the culture medium and add 50 µL of the diluted compounds to the cells. Incubate for a period sufficient to allow for receptor-arrestin interaction, typically 90-180 minutes at 37°C.[18]
Detection: Equilibrate the plate to room temperature. Add the detection reagents, including the enzyme substrate, as per the manufacturer's instructions.
Signal Measurement: Incubate in the dark for approximately 60 minutes to allow the signal to develop, then read luminescence.
Data Analysis:
Normalize the data: Set the signal from the highest concentration of a known full agonist (e.g., nicotinic acid) as 100% and the vehicle control as 0%.
Plot the percent activation versus the log concentration of the compound.
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Protocol 3: Cell Viability / Cytotoxicity Assay
This essential control assay uses ATP measurement as a surrogate for cell viability. It should be run with the same cell line, seeding density, and incubation times as the functional assays.
Detailed Steps:
Assay Setup: Seed and treat cells with the same serial dilution of 2-(Aminomethyl)nicotinic acid as in the functional assays. Use the longest incubation time from the other protocols (e.g., 180 minutes).
Detection: Add the cell viability reagent (e.g., CellTiter-Glo® 2.0) directly to the wells according to the manufacturer's protocol.[15] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Signal Measurement: Shake the plate for 2 minutes to induce lysis and incubate at room temperature for 10 minutes to stabilize the signal. Read luminescence.
Data Analysis:
Normalize the data by setting the luminescence from vehicle-treated wells to 100% viability.
Plot percent viability versus log compound concentration.
Determine the CC₅₀ (50% cytotoxic concentration). Functional assays should only be performed at concentrations well below the CC₅₀ (e.g., <10% cytotoxicity).
Data Interpretation and Expected Outcomes
The data from these three assays provide a comprehensive profile of 2-(Aminomethyl)nicotinic acid.
Table 2: Example Data Presentation and Interpretation
Compound
cAMP EC₅₀ (nM)
cAMP Emax (%)
β-Arrestin EC₅₀ (nM)
β-Arrestin Emax (%)
CC₅₀ (µM)
Interpretation
Nicotinic Acid
150
100
500
100
>100
Reference full agonist for both pathways.
2-(Aminomethyl)nicotinic acid
120
100
8000
45
>100
Potent Gαi-biased agonist. Similar potency and efficacy to Nicotinic Acid in the therapeutic (cAMP) pathway, but significantly weaker and only a partial agonist in the side-effect (β-Arrestin) pathway. Non-cytotoxic at active concentrations.
Compound X
5000
60
450
100
>100
β-Arrestin-biased agonist. Weak partial agonist for the Gαi pathway but a potent full agonist for β-arrestin recruitment.
| Compound Y | 200 | 95 | 600 | 98 | 5 | Cytotoxic. Appears to be a potent agonist, but its activity occurs at concentrations that cause cell death, confounding the results. |
A Gαi-biased agonist profile, as exemplified by 2-(Aminomethyl)nicotinic acid in the table, is the desired outcome for a potentially improved therapeutic candidate with a reduced flushing liability.
References
Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021). Frontiers in Molecular Biosciences. [Link]
Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (n.d.). PubMed. [Link]
GPR109A and Vascular Inflammation. (n.d.). PMC - NIH. [Link]
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. [Link]
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (n.d.). MDPI. [Link]
Simultaneous Determination of Nicotinic Acid and Its Two Metabolites in Human Plasma Using Solid-Phase Extraction in Combination With High Performance Liquid Chromatography. (n.d.). PubMed. [Link]
Testing the efficacy of two forms of vitamin B3 on CSC propagation. (n.d.). ResearchGate. [Link]
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (n.d.). IOVS. [Link]
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (n.d.). PMC. [Link]
Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition. [Link]
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). bioRxiv. [Link]
(PDF) Mechanism of Action of Niacin. (2025). ResearchGate. [Link]
Niacin binds and activates GPR109A receptors on dermal cells, epidermal... (n.d.). ResearchGate. [Link]
Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. (2020). MDPI. [Link]
Application and Protocol Guide: Utilizing 2-(Aminomethyl)nicotinic Acid in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for utilizing 2-(Aminomethyl)nicotinic acid as a potential ligand in receptor binding assays. Authored...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for utilizing 2-(Aminomethyl)nicotinic acid as a potential ligand in receptor binding assays. Authored for researchers and professionals in drug development, this guide details the scientific principles, step-by-step protocols, and data analysis techniques essential for characterizing the interaction of this compound with its putative receptor targets. The content emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific references to ensure technical accuracy and reliability.
Introduction to 2-(Aminomethyl)nicotinic Acid and Receptor Binding Assays
The Ligand: 2-(Aminomethyl)nicotinic Acid
2-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3.[1][2] Nicotinic acid itself is a well-known therapeutic agent for treating dyslipidemia.[3] It is understood to exert its effects through the activation of specific G protein-coupled receptors.[3] The structural modification of nicotinic acid, such as the addition of an aminomethyl group, creates a novel chemical entity with the potential for altered pharmacological properties, including receptor affinity and selectivity. The aminomethyl group introduces a basic center and increases the molecule's flexibility, which can significantly influence its interaction with receptor binding pockets.
The synthesis of 2-(Aminomethyl)nicotinic acid can be achieved through various organic synthesis routes, often starting from nicotinic acid or its derivatives.[4][5] Its structural similarity to endogenous neurotransmitters like γ-aminobutyric acid (GABA) suggests it may interact with GABA receptors or other related neurotransmitter receptors.[6]
The Technique: Receptor Binding Assays
Receptor binding assays are a cornerstone of pharmacology and drug discovery, providing a direct measure of the interaction between a ligand and its receptor.[7] These assays are fundamental for:
Determining Binding Affinity (Kd or Ki): Quantifying the strength of the interaction between the ligand and the receptor.[8][9]
Quantifying Receptor Density (Bmax): Determining the concentration of receptors in a given tissue or cell preparation.[8][9]
Screening Compound Libraries: Identifying novel compounds that bind to a specific receptor of interest.[10]
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a ligand affect its binding properties.
Radioligand binding assays, a common format, utilize a radioactively labeled ligand to quantify binding.[11] The principle involves incubating a source of receptors (e.g., tissue homogenates, cell membranes, or recombinant cells) with a radioligand. The amount of radioligand bound to the receptor is then measured, typically after separating the bound from the unbound ligand.
There are three primary types of radioligand binding assays: saturation, competition, and kinetic assays.[8][12] This guide will focus on competitive binding assays , which are used to determine the binding affinity of an unlabeled compound (like 2-(Aminomethyl)nicotinic acid) by measuring its ability to compete with a known radioligand for binding to the receptor.[9][12]
Scientific Principles and Experimental Design Causality
A well-designed receptor binding assay is a self-validating system. Each component and step is chosen to ensure that the measured signal accurately reflects the specific binding of the ligand to the target receptor.
Choice of Receptor Source
The selection of the receptor source is critical and depends on the research question.
Tissue Homogenates: Provide a physiologically relevant context, as receptors are in their native lipid environment. However, they represent a heterogeneous population of cell types and receptor subtypes.
Cultured Cells (Primary or Cell Lines): Offer a more homogenous cell population. Cell lines can be genetically engineered to express a specific receptor subtype, providing a clean system for pharmacological characterization.
Recombinant Receptor Preparations: Allow for the study of a single, well-defined receptor subtype in isolation, which is ideal for detailed pharmacological profiling.
The Radioligand: The "Tracer"
The choice of radioligand is paramount. An ideal radioligand possesses:
High Affinity: To ensure a stable binding interaction that can be readily detected.
High Specificity: To minimize binding to other receptors or non-receptor sites.
High Specific Activity: To allow for the detection of low receptor densities.
For investigating 2-(Aminomethyl)nicotinic acid's interaction with GABA receptors, a common radioligand would be [³H]GABA or a specific GABA receptor agonist/antagonist like [³H]muscimol for GABA-A receptors or [³H]baclofen for GABA-B receptors.[13]
The Importance of Buffers and Incubation Conditions
The composition of the assay buffer is designed to mimic physiological conditions and minimize non-specific binding. Key components often include:
pH Buffering System (e.g., Tris-HCl, HEPES): To maintain a stable pH, typically around 7.4.
Ions (e.g., Mg²⁺, Ca²⁺): As some receptors require specific ions for optimal conformation and ligand binding.
Protease Inhibitors: To prevent the degradation of receptors by proteases released during tissue or cell preparation.
Incubation time and temperature are optimized to ensure that the binding reaction reaches equilibrium.
Defining and Minimizing Non-Specific Binding
Non-specific binding (NSB) is the binding of the radioligand to non-receptor components, such as lipids, proteins, or the assay tube itself.[14][15][16] It is a critical parameter to measure and subtract from the total binding to determine the specific binding .
NSB is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of a known, high-affinity, unlabeled ligand for the target receptor. This "cold" ligand will displace the radioligand from the specific receptor sites, leaving only the non-specific binding.
Experimental Workflow and Protocols
The following section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of 2-(Aminomethyl)nicotinic acid for a putative receptor target, such as the GABA-A receptor.
Methods for purifying crude 2-(Aminomethyl)nicotinic acid
An Application Guide: High-Purity Isolation of 2-(Aminomethyl)nicotinic Acid: Strategies and Protocols Abstract This technical guide provides a comprehensive overview of robust methodologies for the purification of crude...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide:
High-Purity Isolation of 2-(Aminomethyl)nicotinic Acid: Strategies and Protocols
Abstract
This technical guide provides a comprehensive overview of robust methodologies for the purification of crude 2-(Aminomethyl)nicotinic acid, a critical building block in pharmaceutical synthesis. Recognizing the compound's zwitterionic nature, we detail four primary purification strategies: optimized recrystallization, ion-exchange chromatography (IEX), selective salt formation, and reverse-phase chromatography. Each section elucidates the underlying chemical principles, offers field-proven insights, and presents detailed, step-by-step protocols suitable for implementation in research and development laboratories. The guide is designed to empower researchers, scientists, and drug development professionals to select and execute the most effective purification strategy based on impurity profiles, scale, and desired final purity.
Introduction: The Purification Challenge
2-(Aminomethyl)nicotinic acid is a bifunctional molecule featuring a pyridine ring substituted with both a basic aminomethyl group and an acidic carboxylic acid group. This structure imparts zwitterionic properties, governing its solubility and chromatographic behavior. In drug development, the purity of such intermediates is non-negotiable, as even minor impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Common impurities may arise from starting materials, side reactions (e.g., isomers), or incomplete reactions during synthesis. The purification challenge, therefore, lies in efficiently removing a potentially diverse array of contaminants from a polar, zwitterionic target molecule. This guide provides a systematic approach to tackling this challenge.
A successful purification strategy is built upon a solid understanding of the target molecule's properties.
Zwitterionic Character: At its isoelectric point (pI), the molecule exists as a neutral species with both a positive charge on the amino group and a negative charge on the carboxyl group. This minimizes its water solubility. Adjusting the pH away from the pI increases solubility by forming either a cationic (low pH) or anionic (high pH) species.
pKa Values: The molecule has three ionizable groups: the carboxylic acid (-COOH), the aminomethyl group (-CH₂NH₂), and the pyridine ring nitrogen. The approximate pKa values are:
pKa₁ (~2-3) for the carboxylic acid
pKa₂ (~4-5) for the pyridine nitrogen
pKa₃ (~9-10) for the aminomethyl group
Solubility Profile: The compound is expected to be highly polar. Its solubility is generally low in non-polar organic solvents but can be significant in water, especially under acidic or basic conditions. It is sparingly soluble in polar organic solvents like DMSO and DMF.[1]
Strategic Approach: Selecting the Right Purification Method
The choice of purification method depends on the nature of the impurities, the required scale, and the available equipment. The following decision workflow provides a logical pathway for selecting the optimal strategy.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a powerful and scalable technique for purifying crystalline solids. It leverages the principle that the solubility of a compound in a solvent increases with temperature.[2] Impurities that are either much more soluble or much less soluble than the target compound can be effectively removed.
Causality Behind Experimental Choices:
Solvent Selection: The ideal solvent will dissolve the crude product poorly at room temperature but completely at its boiling point. For a polar zwitterion like 2-(Aminomethyl)nicotinic acid, water is an excellent starting point.[3] Mixed solvent systems (e.g., water-isopropanol, water-ethanol) can be used to fine-tune solubility.
Slow Cooling: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling allows for the formation of highly ordered, pure crystals, leaving impurities behind in the mother liquor.
Protocol 4.1: Recrystallization from an Aqueous System
Solvent Screening: In a small test tube, add ~20 mg of crude material. Add the chosen solvent (e.g., deionized water) dropwise. Observe solubility at room temperature and upon heating. A good solvent will require a minimal volume to dissolve the solid when hot.
Dissolution: Place the bulk crude material (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot deionized water required for complete dissolution, swirling the flask on a hot plate.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (e.g., 0.1-0.2 g). Swirl for 2-5 minutes. Caution: Never add carbon to a boiling solution, as violent frothing may occur.
Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice-water bath for 30-60 minutes.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Parameter
Recommended Solvent System
Rationale
Primary Solvent
Deionized Water
Excellent solubility at high temperatures for the polar target molecule.[3]
Co-Solvent 1
Isopropanol (IPA)
Can be added to the aqueous solution to reduce solubility and improve crystal yield.
Co-Solvent 2
Acetic Acid
Useful for disrupting intermolecular interactions and dissolving stubborn impurities.[4]
Method 2: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge and is exceptionally well-suited for purifying amino acids and other charged species.[5][6][7] The zwitterionic nature of 2-(Aminomethyl)nicotinic acid allows it to be purified using either cation or anion exchange chromatography by carefully controlling the pH.
Causality Behind Experimental Choices:
Resin and pH Selection:
Cation Exchange: At a pH below the molecule's isoelectric point (pI), the compound will be positively charged and bind to a cation exchange resin (e.g., Dowex 50W, Amberlite IR120).
Anion Exchange: At a pH above the pI, the compound will be negatively charged and bind to an anion exchange resin (e.g., Dowex 1, Amberlite IRA400).
Elution Strategy: Elution is achieved by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase. This disrupts the electrostatic interaction between the bound molecule and the resin, allowing it to elute from the column.
Caption: General workflow for Ion-Exchange Chromatography.
Protocol 5.1: Cation-Exchange Chromatography
Resin Preparation: Swell the strong acid cation exchange resin (H⁺ form) in deionized water. Pack it into a suitable chromatography column and equilibrate with at least 5 column volumes of the loading buffer (e.g., 0.1 M acetic acid, pH ~2.9).
Sample Preparation: Dissolve the crude 2-(Aminomethyl)nicotinic acid in a minimum volume of the loading buffer. Filter the sample through a 0.45 µm filter to remove particulates.[8]
Loading: Carefully load the prepared sample onto the top of the equilibrated column.
Washing: Wash the column with 2-3 column volumes of the loading buffer to elute any unbound, neutral, or anionic impurities.
Elution: Elute the bound product using a step or linear gradient. A common method is to use a basic solution, such as 2-5% aqueous ammonium hydroxide. The NH₄⁺ ions will displace the protonated product from the resin.
Fraction Collection & Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC with ninhydrin stain or HPLC).
Product Isolation: Pool the pure fractions. The ammonia and water can be removed under reduced pressure (rotary evaporation followed by high vacuum) to yield the purified, zwitterionic product.
Method 3: Purification via Salt Formation
Converting the amphoteric 2-(Aminomethyl)nicotinic acid into a salt dramatically alters its solubility and crystalline properties, providing an effective route to separate it from neutral or non-basic/non-acidic impurities.[9][10] The highly polar salt often crystallizes readily from solvent systems where the zwitterion and impurities remain in solution.
Causality Behind Experimental Choices:
Acid/Base Selection: Strong mineral acids like HCl are commonly used to form the amine hydrochloride salt.[11][12] Strong bases like NaOH form the sodium carboxylate salt. The choice depends on which form provides the best crystallization and separation from the specific impurities present.
Solvent: A solvent is needed that readily dissolves the crude freebase but has low solubility for the resulting salt. Alcohols like ethanol or isopropanol are often excellent choices for precipitating hydrochloride salts.
Protocol 6.1: Purification as the Hydrochloride Salt
Dissolution: Dissolve the crude material in a suitable polar solvent, such as ethanol or isopropanol. Gentle warming may be required.
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring. The pH should be lowered to < 2.
Crystallization: The hydrochloride salt will often precipitate immediately. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath to maximize precipitation.
Collection and Washing: Collect the salt by vacuum filtration. Wash the filter cake with a small amount of the cold solvent (e.g., isopropanol) followed by a non-polar solvent like diethyl ether to aid in drying.
Drying: Dry the salt under vacuum.
Conversion back to Zwitterion (Optional): The pure salt can be dissolved in a minimum of water and the pH carefully adjusted to the isoelectric point (~pH 7) with a base (e.g., NaOH or NH₄OH). The neutral zwitterion will precipitate and can be collected by filtration.
Method 4: Reverse-Phase Chromatography (RPC)
While less common for bulk purification of such a polar molecule, reverse-phase HPLC is an indispensable tool for high-resolution separation of closely related impurities (e.g., isomers) and for analytical purity assessment.[13][14] In RPC, a non-polar stationary phase is used with a polar mobile phase; more polar compounds elute first.[15][16]
Causality Behind Experimental Choices:
Stationary Phase: A C18 (octadecylsilane) column is the standard workhorse for RPC.[14] For very polar compounds, a polar-embedded or polar-endcapped column may provide better retention and peak shape.[17]
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. An ion-pairing agent or pH modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically required to ensure good peak shape for the amine and carboxylic acid functionalities.
Protocol 7.1: General Conditions for Preparative RP-HPLC
Column: C18 silica, 5-10 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Elution: A shallow gradient from ~0-20% B over 20-30 minutes.
Detection: UV at ~260 nm.
Procedure: Dissolve the crude material in the mobile phase, filter, and inject onto the column. Collect fractions corresponding to the main peak and combine. The solvent can be removed by lyophilization (freeze-drying) to yield the purified product as its formate salt.
Summary of Methods
Method
Principle
Best For Removing...
Advantages
Disadvantages
Recrystallization
Differential Solubility
Large amounts of impurities with different solubility profiles.
Scalable, cost-effective, simple equipment.
May not remove closely related impurities; potential for product loss in mother liquor.
Ion-Exchange
Charge Separation
Charged, ionic, or highly polar impurities.
High resolution, high capacity.
Requires specific resins and buffers; product requires desalting.
Salt Formation
Altered Solubility & Crystallinity
Neutral impurities from the ionizable product.
High purity, excellent for removing specific impurity classes.
Adds extra steps (salt formation/neutralization); introduces counter-ions.
Reverse-Phase
Polarity-based Partitioning
Less polar impurities and structural isomers.
Very high resolution, excellent for analytical assessment.
Limited loading capacity, requires expensive equipment/solvents, product is isolated as a salt.
Di Donato, L., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 785. Retrieved from [Link]
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Shapiro, S. L. (1962). U.S. Patent No. US3037987A: Purification of nicotinic acid. Google Patents.
Riemhofer, A., & Strang, M. (1984). U.S. Patent No. US4447615A: Process for the purification of nicotinic acid amide I. Google Patents.
Wang, Z., et al. (2015). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved from [Link]
CN112824387A. (2021). 2-methyl nicotinate and preparation method and application thereof. Google Patents.
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
Brown, K. J., & Currier, W. D. (1976). U.S. Patent No. US3944598A: Production of amine salts of carboxylic acids. Google Patents.
FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Retrieved from [Link]
Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]
Chemistry LibreTexts. (2015). Synthesis of Amines from Carboxylic Amides. Retrieved from [Link]
ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 3: Carboxylic Acid Salts. Thieme. Retrieved from [Link]
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
University Course Material. (n.d.). Recrystallization1. Retrieved from [Link]
Parra, T. (2020). How To Recrystallize A Solid. YouTube. Retrieved from [Link]
Chem Help ASAP. (2022). Amine and HCl - salt formation reaction. YouTube. Retrieved from [Link]
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ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
Bartzatt, R., et al. (2019). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Retrieved from [Link]
Application Note: Enzymatic Synthesis of 2-(Aminomethyl)nicotinic Acid
This Application Note is designed for drug development professionals seeking high-fidelity biocatalytic protocols for the synthesis of 2-(Aminomethyl)nicotinic acid (2-AMNA) . This molecule is a critical pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for drug development professionals seeking high-fidelity biocatalytic protocols for the synthesis of 2-(Aminomethyl)nicotinic acid (2-AMNA) .
This molecule is a critical pharmacophore in the synthesis of PARP inhibitors (e.g., Talazoparib analogs) and other heterocyclic active pharmaceutical ingredients (APIs). Its synthesis is complicated by two factors:
Regioselectivity: Distinguishing between the C2 and C3 positions on the pyridine ring.
Stability: The open-chain amino acid spontaneously cyclizes to the lactam pyrrolo[3,4-b]pyridin-5-one under neutral/acidic conditions.
Executive Summary
Target Molecule: 2-(Aminomethyl)nicotinic acid (2-AMNA)
CAS: 107512-03-2 (Open form) / 5396-30-5 (Lactam form)
Primary Challenge: The thermodynamic equilibrium favors the bicyclic lactam (pyrrolo[3,4-b]pyridin-5-one).
Biocatalytic Solution: Two distinct enzymatic routes are presented to bypass harsh chemical reductants that cause decomposition or over-reduction:[1]
Route A (Hydrolytic): Nitrilase-mediated regioselective hydrolysis of 2,3-dicyanopyridine.
Route B (Amination):
-Transaminase-mediated reductive amination of 2-formylnicotinic acid esters.
Chemical Logic & Pathway Design[1]
The following Graphviz diagram visualizes the two competing pathways and the critical cyclization equilibrium.
Figure 1: Biocatalytic retrosynthesis of 2-AMNA showing the Nitrilase (Hydrolytic) and Transaminase (Amination) routes, highlighting the spontaneous lactamization risk.
Detailed Methodologies
Approach A: The Nitrilase Gateway (Regioselective Hydrolysis)
This approach utilizes the steric difference between the C2 and C3 nitriles. Bacterial nitrilases (e.g., from Rhodococcus rhodochrous or Alcaligenes faecalis) preferentially hydrolyze the less hindered C3-cyano group.
Mechanism: C3-selective hydrolysis
2-cyanonicotinic acid Chemical hydrogenation.
Why this route? It uses cheap starting material (2,3-dicyanopyridine).[1]
Critical Control Point: Stopping the reaction at the mono-acid stage. Over-hydrolysis yields quinolinic acid (useless dicarboxylic acid).
Protocol A: Nitrilase Hydrolysis
Biocatalyst Prep: Recombinant E. coli expressing Nitrilase (e.g., Nit-101 or commercial variant) suspended in phosphate buffer (100 mM, pH 7.5).[1]
Reaction Setup:
Substrate: 50 mM 2,3-dicyanopyridine (dissolved in 5% DMSO).
Temp: 30°C.
Agitation: 200 rpm.
Monitoring: HPLC (C18 column, Mobile Phase: Acetonitrile/Water + 0.1% TFA). Watch for the disappearance of dinitrile and appearance of mono-acid (RT shift).
Workup: Acidify to pH 2.0 to precipitate 2-cyanonicotinic acid. Filter and dry.[1][2][3]
Downstream: The resulting 2-cyanonicotinic acid is subjected to Pd/C hydrogenation (5 bar H2, MeOH) to yield the target amine.
Approach B: The Transaminase Direct (Reductive Amination)
This is the preferred route for high-value pharmaceutical intermediates as it avoids metal catalysts and high-pressure hydrogenation. It converts the aldehyde directly to the amine under mild conditions.
Substrate: Ethyl 2-formylnicotinate (Note: The ester is used to prevent premature lactamization during the reaction).
Add 1M Isopropylamine (10 eq) and Enzyme (5 U/mL). Incubate at 30°C.
Excess IPA drives the equilibrium forward (Law of Mass Action).
4. In-Process Control
Monitor acetone production or substrate depletion via HPLC.
Acetone is the coproduct of IPA deamination.
5. Termination
After 24h, acidify to pH 1-2 with HCl.
CRITICAL: This hydrolysis step converts the ethyl ester to the acid and stabilizes the amine as the HCl salt, preventing lactamization.
6. Isolation
Lyophilize the aqueous phase to obtain 2-(aminomethyl)nicotinic acid dihydrochloride.
Maintaining the salt form is the only way to store the open chain.
Analytical Validation & Quality Control
To distinguish the open chain (Target) from the Lactam (Impurity/Product), use the following NMR markers:
Compound
1H NMR Characteristic Signal (D2O)
2-AMNA (Open)
Singlet at 4.35 ppm (-CH 2-NH2). Indicates free methylene.[1]
Lactam (Cyclic)
Singlet at 4.55 ppm (Lactam -CH 2-). Shifted downfield due to amide bond.[1]
2-Formyl (Start)
Singlet at 10.1 ppm (-CH O). Disappearance confirms conversion.[1]
HPLC Method:
Column: Amide-C18 (Polar embedded group required for retaining polar amines).
Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: Acetonitrile.
Gradient: 0-5% B over 10 mins (Highly polar compound elutes early).
Troubleshooting & Optimization
Preventing Lactamization
If the open chain is required for a subsequent coupling reaction (e.g., peptide coupling):
Keep it Acidic: Maintain pH < 2 during workup.
In-Situ Coupling: Do not isolate. Perform the subsequent coupling reaction directly in the biocatalytic buffer if compatible, or extract as an ion-pair.
Solution: Use a fed-batch approach. Add the 2-formylnicotinate continuously via a syringe pump to keep the concentration < 5 mM in the reactor.
References
Nitrilase Regioselectivity: Mathew, C. D., et al.[1] "The production of nicotinic acid from 3-cyanopyridine by Rhodococcus rhodochrous J1." Journal of Biotechnology (1988).
Transaminase Methodology: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture."[1][5] Science (2010).[5] (Foundational protocol for
-TA).
Lactamization Kinetics: Searle, P. A., et al. "Synthesis of pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction."[1] MDPI Molecules (2019). (Discusses the stability of the cyclized form).
Industrial Niacin Synthesis: Lonza Group.[1][6] "Niacin (Nicotinic Acid) Production Process." (General reference for industrial pyridine hydrolysis).
Application Notes & Protocols: The Strategic Use of 2-(Aminomethyl)nicotinic Acid in the Development of Novel Enzyme Inhibitors
Introduction: Unlocking New Therapeutic Potential with a Versatile Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking New Therapeutic Potential with a Versatile Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. Nicotinic acid (also known as niacin or Vitamin B3) and its derivatives represent one such class of pharmacophores, playing crucial roles in everything from lipid metabolism to agricultural fungicides.[1] While nicotinic acid itself is a well-established therapeutic agent, its true potential lies in the functionalization of its pyridine ring, allowing for the precise tuning of biological activity.[1][2]
This guide focuses on a particularly promising, yet underexplored, derivative: 2-(Aminomethyl)nicotinic acid . This molecule is not merely another derivative; it is a strategic building block engineered for versatility. By incorporating a flexible aminomethyl group at the 2-position, adjacent to the carboxylic acid, it presents a unique combination of reactive handles and pharmacophoric features. This design allows medicinal chemists to systematically explore chemical space and develop potent, selective inhibitors against a wide array of enzyme targets.
This document will provide a deep dive into the rationale behind using this scaffold, outline key therapeutic areas where it holds potential, and provide detailed, field-tested protocols for its application in a drug discovery workflow, from initial synthesis to detailed mechanistic studies.
Section 1: The Rationale - Why 2-(Aminomethyl)nicotinic Acid is a Superior Scaffold
The power of 2-(Aminomethyl)nicotinic acid as a starting point for inhibitor design lies in the distinct roles of its three key functional groups. Understanding these roles is critical to envisioning and designing effective enzyme inhibitors.
The Nicotinic Acid Core: The pyridine ring and its associated carboxylic acid are the foundational elements. The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate with metal ions present in the active sites of metalloenzymes.[3]
The Carboxylic Acid (C3-Position): This is a powerful hydrogen bond donor/acceptor and, in its deprotonated carboxylate form, is ideal for forming strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine within an enzyme's active site.
The Aminomethyl Group (C2-Position): This is the engine of versatility.
A Point of Derivatization: As a primary amine, it serves as an excellent nucleophile, allowing for the straightforward attachment of a vast array of side chains via amide bond formation, reductive amination, or other standard coupling reactions.
A Flexible Linker: The methylene (-CH₂-) spacer provides rotational freedom, allowing the appended chemical moieties to adopt optimal conformations to access and bind to secondary pockets within the enzyme active site.
A Basic Center: The amine itself can be protonated at physiological pH, enabling it to form additional ionic interactions, further anchoring the inhibitor to its target.
This trifecta of functionalities allows for a modular approach to drug design, where the nicotinic acid core acts as an anchor and the aminomethyl group serves as a launchpad for building specificity and potency.
Caption: Core functional groups of the scaffold and their roles.
While direct literature on inhibitors derived specifically from 2-(Aminomethyl)nicotinic acid is emerging, the known activities of related compounds provide a clear roadmap for its application.
Background: Nicotinic acid is a well-known lipid-lowering drug that noncompetitively inhibits hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[4][5] Furthermore, other novel nicotinic acid derivatives have recently been identified as noncompetitive inhibitors of α-amylase and α-glucosidase, offering a potential avenue for treating type 2 diabetes.[6]
Design Strategy: The aminomethyl group can be used to introduce hydrophobic or aromatic moieties that bind to allosteric sites on these enzymes. By forming an amide bond with various carboxylic acids (e.g., phenylacetic acid, cyclohexanecarboxylic acid), a library of inhibitors can be created to probe these non-catalytic sites, potentially leading to highly specific noncompetitive inhibitors with improved metabolic profiles.
Target Class: Cholinesterases (AChE & BChE)
Background: Aminomethyl derivatives have shown potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission and targets for Alzheimer's disease therapy.[7]
Design Strategy: The design principle here involves using the 2-(Aminomethyl)nicotinic acid scaffold to create compounds that mimic the structure of acetylcholine. The nicotinic acid core can bind to the catalytic anionic site (CAS) of the enzyme, while the functionalized amine can be designed to interact with the peripheral anionic site (PAS), leading to potent dual-binding-site inhibitors.
Section 3: Application Protocols
The following protocols provide a comprehensive workflow for utilizing 2-(Aminomethyl)nicotinic acid in a typical inhibitor discovery campaign.
Protocol 1: Synthesis of a Candidate Inhibitor Library via Amide Coupling
This protocol describes a robust method for creating a diverse library of candidate molecules by acylating the primary amine of the scaffold.
Causality: Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. It creates stable, neutral linkers. Using a variety of acyl chlorides or carboxylic acids allows for the systematic exploration of how different chemical properties (e.g., size, electronics, hydrophobicity) at this position affect inhibitory activity.
Step-by-Step Methodology:
Scaffold Preparation: Begin with methyl 2-(aminomethyl)nicotinate hydrochloride. The ester protects the carboxylic acid during the coupling reaction, preventing self-polymerization and other side reactions. The hydrochloride salt is typically the commercially available form and can be neutralized in situ.
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(aminomethyl)nicotinate hydrochloride (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the solution and stir for 10-15 minutes at 0 °C. This deprotonates the amine hydrochloride, freeing the nucleophilic primary amine.
Acylation: In a separate flask, prepare a solution of the desired acyl chloride (1.1 eq) in the same dry solvent. Add this solution dropwise to the stirred amine solution at 0 °C. Alternatively, if starting from a carboxylic acid, use a standard peptide coupling reagent like HATU or EDC/HOBt to activate the acid before adding it to the amine solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product.
Workup:
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and the amine salt.
Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Hydrolysis (Saponification): Dissolve the crude ester product in a mixture of methanol and water. Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature for 2-6 hours until the ester is fully hydrolyzed to the carboxylic acid (monitor by TLC/LC-MS).
Purification:
Acidify the reaction mixture to pH ~4-5 with 1N HCl. This will protonate the pyridine nitrogen and the product carboxylic acid.
Extract the product with ethyl acetate or another suitable solvent.
Concentrate the organic layers and purify the final compound using flash column chromatography or preparative HPLC to yield the pure inhibitor.
Caption: General workflow for the synthesis of inhibitor libraries.
Protocol 2: High-Throughput Screening for Enzyme Inhibition (IC₅₀ Determination)
This protocol provides a general framework for screening the synthesized library against a target enzyme using a standard 96-well plate format colorimetric assay.
Causality: The goal of this initial screen is to identify "hits" from the library and quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this. By running a dose-response curve, we can reliably determine this value and rank the compounds. A self-validating system includes positive (known inhibitor) and negative (DMSO vehicle) controls to ensure the assay is performing correctly.[8]
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: Prepare a buffer appropriate for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5).
Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer.
Substrate Stock: Prepare a concentrated stock of a chromogenic or fluorogenic substrate for the enzyme in assay buffer or DMSO.
Inhibitor Plates: Prepare serial dilutions of the synthesized inhibitors in 100% DMSO. A typical 8-point dilution series might range from 100 µM to 0.78 µM (final assay concentration). Also include wells for a known inhibitor (positive control) and DMSO only (negative control).
Assay Procedure (96-Well Plate):
Add assay buffer to all wells.
Add 1-2 µL of the serially diluted inhibitors from the inhibitor plate to the corresponding wells of the assay plate.
Add a specific volume of the enzyme solution to all wells except for the "blank" (no enzyme) wells.
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Initiate the reaction by adding the substrate solution to all wells.
Data Acquisition:
Immediately place the plate in a microplate reader.
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at regular intervals (e.g., every 60 seconds) for 10-30 minutes. The rate of change in signal corresponds to the reaction velocity.
Data Analysis:
For each inhibitor concentration, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the signal vs. time plot.
Normalize the data by calculating the percent inhibition: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).
Plot % Inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
Table 1: Example Inhibition Data for a Hypothetical Inhibitor Library against Target Enzyme X
Compound ID
R-Group (from R-COOH)
IC₅₀ (µM)
CTRL-POS
Known Inhibitor
0.5 ± 0.1
AMN-001
Phenyl
12.3 ± 1.5
AMN-002
4-Chlorophenyl
5.8 ± 0.7
AMN-003
Cyclohexyl
45.1 ± 4.2
AMN-004
Thiophen-2-yl
8.2 ± 0.9
AMN-005
Naphthyl
2.1 ± 0.3
Protocol 3: Determining the Mechanism of Inhibition (MOI)
Causality: The IC₅₀ value measures potency but does not describe how the inhibitor works. Understanding the mechanism of inhibition (MOI) is critical for lead optimization. Kinetic analysis, by varying both substrate and inhibitor concentrations, can distinguish between different modes of inhibition (competitive, non-competitive, etc.), providing invaluable insight into the inhibitor's binding site and behavior.[9]
Step-by-Step Methodology:
Experimental Design: This experiment requires a matrix of conditions. You will measure enzyme activity across a range of substrate concentrations (e.g., 0.25x to 10x the substrate's Kₘ value) in the presence of several fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
Assay Execution:
Set up reactions in a 96-well plate as described in Protocol 2.
For each fixed inhibitor concentration, perform a full substrate titration.
Measure the initial reaction velocities for every condition.
Data Analysis & Visualization:
For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
Create a Lineweaver-Burk plot (1/V vs. 1/[S]). This double-reciprocal plot is highly diagnostic for MOI.
Interpreting the Lineweaver-Burk Plot:
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
Uncompetitive Inhibition: Lines are parallel (both Kₘ and Vₘₐₓ decrease proportionally).
Mixed Inhibition: Lines intersect in the second or third quadrant (off-axis), indicating changes in both Kₘ and Vₘₐₓ.
Caption: Logical workflow for determining the mechanism of inhibition.
Conclusion
2-(Aminomethyl)nicotinic acid is more than just a chemical reagent; it is a strategic platform for the rational design of sophisticated enzyme inhibitors. Its inherent structural features provide a robust anchor for enzyme active site recognition, while the synthetically tractable aminomethyl group offers an unparalleled opportunity to build potency and selectivity. By following systematic protocols for synthesis, screening, and mechanistic analysis, researchers can leverage this powerful scaffold to accelerate the discovery of novel therapeutics for a wide range of human diseases.
References
2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). MDPI. [Link]
Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. (2005). Journal of Internal Medicine. [Link]
Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]
Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2018). PubMed Central. [Link]
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]
Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. (2004). Biochemical and Biophysical Research Communications. [Link]
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Medicinal Chemistry Letters. [Link]
Mechanism of action of niacin. (2008). The American Journal of Cardiology. [Link]
(PDF) Mechanism of Action of Niacin. (2008). ResearchGate. [Link]
(PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2012). ResearchGate. [Link]
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2022). MDPI. [Link]
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2023). MDPI. [Link]
Technical Support Center: Synthesis of 2-(Aminomethyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific laboratory context.
Introduction to 2-(Aminomethyl)nicotinic Acid
2-(Aminomethyl)nicotinic acid is a valuable pyridine-based bifunctional molecule. Its structure, featuring both a carboxylic acid and a primary aminomethyl group, makes it a key building block in medicinal chemistry for constructing complex scaffolds and active pharmaceutical ingredients. Achieving a high-yield, scalable synthesis is often challenging. This guide provides an in-depth analysis of the most common synthetic pathways, offering solutions to frequently encountered issues.
Overview of Synthetic Strategies
Several viable routes exist for the synthesis of 2-(Aminomethyl)nicotinic acid. The optimal choice depends on the availability of starting materials, required scale, and laboratory capabilities. The three most common strategies are:
Side-Chain Functionalization: Starting from 2-methylnicotinic acid or its ester, this multi-step process involves radical halogenation followed by nucleophilic substitution with an amine source.
Reductive Amination: This route involves the synthesis of an aldehyde precursor, 2-formylnicotinic acid, which is then converted to the target amine.
Hofmann Rearrangement: A classical name reaction, this pathway converts a carboxamide into a primary amine with one fewer carbon atom.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to 2-(Aminomethyl)nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
The most accessible starting materials are typically derivatives of nicotinic acid. Commercially available 2-methylnicotinate esters are common for the side-chain functionalization route. For the Hofmann rearrangement, one might start from quinolinic acid (pyridine-2,3-dicarboxylic acid) to form the necessary amide precursor.
Q2: Which synthetic route generally offers the highest yield?
The reductive amination of 2-formylnicotinic acid (Route 2) often provides the cleanest conversion and highest yields for the final amination step. However, the overall yield is highly dependent on the efficient synthesis of the aldehyde precursor. The Gabriel synthesis variant of Route 1 is also robust, though it involves more steps which can lower the overall yield.[1]
Q3: What are the most critical reaction parameters to control?
Across all routes, temperature control is paramount. For Route 1, controlling the radical initiation and preventing over-halogenation is key. In Route 2, preventing over-oxidation of the alcohol to the carboxylic acid is critical. For Route 3, the stoichiometry of bromine and base, along with temperature, must be precisely managed to avoid side reactions.[2]
Q4: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between starting materials, intermediates, and the final product. Staining with ninhydrin is effective for visualizing the primary amine product. For more quantitative analysis, HPLC or ¹H NMR of aliquots can be used.
Q5: What are the recommended purification techniques for the final product?
2-(Aminomethyl)nicotinic acid is an amino acid and exists as a zwitterion at its isoelectric point. This property can be exploited for purification.
Crystallization: The product can often be precipitated from the reaction mixture by adjusting the pH to its isoelectric point (typically around pH 4-6), where its solubility in aqueous media is minimal.
Ion-Exchange Chromatography: For very high purity, passing the crude product through a cation or anion exchange column is highly effective.
Reverse-Phase Chromatography: While less common for bulk purification, RP-HPLC can be used for obtaining analytical-grade material.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during synthesis, providing explanations and actionable solutions.
This route begins with the ester of 2-methylnicotinic acid to protect the carboxylic acid. The key steps are radical bromination of the methyl group, followed by amination.
Problem 1: Low yield or multiple products during the bromination of 2-methylnicotinate.
Symptoms: ¹H NMR of the crude product shows a mixture of starting material, mono-brominated, and di-brominated species. The reaction stalls or turns dark, indicating decomposition.
Causality: Free-radical bromination using N-Bromosuccinimide (NBS) is a chain reaction that is sensitive to initiators, inhibitors (like oxygen), and temperature. Insufficient initiation leads to low conversion. Overly aggressive conditions (too much initiator or high temperature) can lead to the formation of the di-bromo side product or decomposition.
Solutions:
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from inhibiting the radical chain reaction.
Controlled Initiation: Use a reliable radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide in catalytic amounts (1-5 mol%). Add the initiator in portions or use a syringe pump for slow addition to maintain a steady, low concentration of radicals.
Solvent Choice: Use a non-polar solvent that is inert to radical conditions, such as carbon tetrachloride (CCl₄) or chlorobenzene.
Temperature Management: Initiate the reaction with gentle heating or photochemically with a UV lamp. Maintain a consistent temperature (typically reflux of the solvent) to ensure a steady reaction rate without promoting side reactions.
Problem 2: Poor conversion during the amination step with potassium phthalimide (Gabriel Synthesis).
Symptoms: TLC analysis shows significant amounts of the 2-(bromomethyl)nicotinate intermediate remaining even after prolonged reaction times.
Causality: The reaction is a classic Sₙ2 substitution. Its rate is highly dependent on the solvent and the nucleophilicity of the phthalimide anion. Inadequate solubility of potassium phthalimide or the use of a protic solvent can severely hinder the reaction.
Solutions:
Optimize Solvent: Use a polar aprotic solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to fully dissolve the potassium phthalimide and promote the Sₙ2 reaction.[1]
Ensure Anhydrous Conditions: Water can protonate the phthalimide anion, reducing its nucleophilicity. Ensure all reagents and glassware are thoroughly dried.
Increase Temperature: Gently heating the reaction mixture (e.g., to 80-100 °C) can significantly increase the reaction rate. Monitor by TLC to avoid decomposition.
Problem 3: Low yield during the final hydrazinolysis to release the amine.
Symptoms: The reaction to cleave the phthalimide group is incomplete, or the workup is complicated, leading to product loss.
Causality: The cleavage of the N-alkylated phthalimide with hydrazine forms a stable phthalhydrazide precipitate. If the reaction is not driven to completion or if the product is co-precipitated, yields will be low. The final product is also an amino ester, which can be labile.
Solutions:
Reaction Conditions: Use a slight excess of hydrazine hydrate in an alcohol solvent like ethanol or methanol and reflux until the starting material is consumed (monitor by TLC).[1]
Workup Procedure: After cooling, the phthalhydrazide byproduct should precipitate. Filter this solid off carefully. Acidifying the filtrate with HCl in an anhydrous solvent (like ether or dioxane) will precipitate the desired product as its hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify. The final hydrolysis of the ester can then be performed.
Route 2: Reductive Amination
This elegant route relies on the successful synthesis of the 2-formylnicotinic acid intermediate.
Problem 1: Over-oxidation or low yield when preparing 2-formylnicotinic acid from 2-(hydroxymethyl)nicotinic acid.
Symptoms: The product is contaminated with unreacted starting material or the over-oxidized 2,3-pyridinedicarboxylic acid.
Causality: Aldehydes are easily oxidized to carboxylic acids. Many common oxidizing agents (e.g., KMnO₄, Jones reagent) are too harsh and will not stop at the aldehyde stage. A mild, selective oxidant is required.
Solutions:
Use a Selective Oxidant: Manganese dioxide (MnO₂) is an excellent choice for oxidizing allylic and benzylic-type alcohols and is generally selective for the alcohol without touching the aldehyde. Use a large excess of activated MnO₂ in a solvent like dichloromethane or chloroform.
Pinnick Oxidation (in reverse): While the Pinnick oxidation converts aldehydes to carboxylic acids, understanding its mild conditions highlights the challenge.[3][4] For the desired oxidation, Dess-Martin periodinane (DMP) or a Swern oxidation are also excellent, albeit more complex, options for achieving high selectivity.
Problem 2: Low yield in the final reductive amination step.
Symptoms: The final product is not formed efficiently, and side products or unreacted aldehyde are observed.
Causality: Reductive amination involves the formation of an intermediate imine (or iminium ion), which is then reduced.[5] The reaction is pH-sensitive. If the conditions are too acidic, the amine nucleophile is protonated and non-reactive. If too basic, imine formation is slow. The choice of reducing agent is also critical.
Solutions:
pH Control: The reaction is often best performed in a weakly acidic medium (pH 4-6) to facilitate imine formation without deactivating the amine. Acetic acid is a common catalyst.[6]
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[6] It is mild enough not to reduce the aldehyde in the presence of the amine and is particularly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another classic choice.
One-Pot Protocol: A reliable procedure involves dissolving the 2-formylnicotinic acid and an ammonium source (e.g., ammonium acetate) in a suitable solvent (like methanol or 1,2-dichloroethane), adding a small amount of acetic acid, and then adding NaBH(OAc)₃ portion-wise.
In a round-bottom flask, dissolve 2-formylnicotinic acid (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous methanol.
Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) in small portions, monitoring for gas evolution.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by carefully adding water.
Adjust the pH to the isoelectric point of 2-(aminomethyl)nicotinic acid to precipitate the product.
Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.
Route 3: Hofmann Rearrangement
This route is powerful but requires careful control of stoichiometry and temperature.
Problem: Low yield and formation of dark, polymeric byproducts.
Symptoms: The reaction mixture turns dark brown or black, and the isolated yield of the desired amine is very low.
Causality: The Hofmann rearrangement proceeds via an isocyanate intermediate formed from an N-bromoamide.[2][7][8] The reaction is exothermic. If the temperature is not controlled, especially during the addition of bromine or after the rearrangement, the highly reactive isocyanate or other intermediates can polymerize or decompose. The pyridine ring can also be susceptible to side reactions under strongly basic and oxidizing conditions.
Solutions:
Low Temperature: Perform the initial formation of the N-bromoamide at low temperatures (0 °C or below). Prepare the sodium hypobromite solution (Br₂ in NaOH) separately at a low temperature before adding it slowly to the amide solution.
Stoichiometry: Use precise stoichiometry. Typically, just over one equivalent of bromine and two equivalents of strong base are required for the initial N-bromoamide formation and deprotonation.
Controlled Heating: Once the N-bromoamide is formed, heat the reaction mixture gently and carefully to initiate the rearrangement to the isocyanate. A sudden exotherm can lead to decomposition.
Workup: Once the rearrangement is complete (often indicated by a color change or cessation of gas evolution), the isocyanate is hydrolyzed to the amine. Ensure the final workup involves acidification to protonate the amine and separate it from basic impurities, followed by neutralization to precipitate the zwitterionic product.
Comparative Analysis of Synthetic Routes
Parameter
Route 1: Side-Chain Functionalization
Route 2: Reductive Amination
Route 3: Hofmann Rearrangement
Starting Material
2-Methylnicotinate Ester
2-(Hydroxymethyl)nicotinic Acid
2-Nicotinamide-3-carboxylic Acid
Number of Steps
3-4
2
1 (from amide)
Typical Overall Yield
Moderate (30-50%)
Good to High (50-70%)
Moderate to Low (20-40%)
Pros
Readily available starting material. Well-understood reactions.
Often high-yielding final step. Clean conversion.
Shortest route from the corresponding amide.
Cons
Multiple steps can lower overall yield. Use of toxic reagents (NBS, DMF).
Synthesis of the aldehyde precursor can be challenging.
Sensitive to reaction conditions. Potential for side reactions and low yields.
References
Zhang, J., et al. (2013). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
Baran, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. [Link]
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
Common side reactions in 2-(Aminomethyl)nicotinic acid synthesis
An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)nicotinic Acid: A Troubleshooting and FAQ Resource Introduction: Navigating the Synthesis of a Key Building Block Welcome to the Technical Support Center for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)nicotinic Acid: A Troubleshooting and FAQ Resource
Introduction: Navigating the Synthesis of a Key Building Block
Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)nicotinic acid. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural outlines. My goal is to provide you with the causal reasoning behind common synthetic challenges and to offer robust, field-tested solutions. 2-(Aminomethyl)nicotinic acid is a valuable heterocyclic building block, but its synthesis is not without nuance. The presence of three distinct functional groups—a primary amine, a carboxylic acid, and a pyridine ring—creates a landscape ripe for competitive side reactions.
This guide is structured as a series of questions and answers, directly addressing the practical issues that researchers, chemists, and process development professionals encounter in the lab. We will explore the most common synthetic pathways, dissect their associated side reactions, and provide detailed protocols for troubleshooting and optimization.
Section 1: General Troubleshooting & FAQs
This section addresses broad questions that can apply to multiple synthetic routes.
Q1: My overall yield is consistently low, even though TLC analysis suggests the reaction went to completion. Where could I be losing my product?
A1: Low isolated yield despite good conversion is a classic problem often rooted in the work-up and purification stages, especially given the zwitterionic nature of 2-(Aminomethyl)nicotinic acid.
The Causality: Your product is an amino acid. At its isoelectric point (pI), it has minimal solubility in many organic solvents and only moderate solubility in water. During extraction, it can be lost to the aqueous phase or fail to precipitate completely.
Aqueous Work-up Losses: If you perform an aqueous extraction at a pH far from the pI, the compound will be in its salt form (protonated amine or deprotonated carboxylate) and will be highly water-soluble.
Precipitation/Crystallization Issues: Inducing precipitation by pH adjustment is common. However, if the concentration is too low, or if residual organic solvents are present, the product may remain in solution as a supersaturated species.
Evaporation, Not Extraction: After quenching the reaction, instead of proceeding directly to a liquid-liquid extraction, first remove the organic solvent under reduced pressure.
pH Adjustment for Precipitation: Re-dissolve the residue in a minimum amount of water. Slowly adjust the pH to the isoelectric point of your target molecule. The exact pI will need to be determined, but it is typically in the range of pH 4-6 for similar structures. Use a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) and monitor with a pH meter.
Controlled Crystallization: Once precipitation begins, cool the mixture slowly (e.g., to 0-4 °C) and allow it to stir for several hours to maximize crystal growth.
Washing the Precipitate: After filtering, wash the solid with cold deionized water to remove inorganic salts, followed by a wash with a non-polar organic solvent (like diethyl ether or hexanes) to remove organic impurities.
Q2: I see multiple spots on my TLC plate after the reaction. How can I begin to identify these byproducts?
A2: Systematic characterization is key. The identity of byproducts is intrinsically linked to the specific synthetic route you are employing. However, some general principles apply.
The Causality: Side reactions often involve the most reactive sites on your starting materials or intermediates. For instance, in a nitrile reduction, the primary intermediate is an imine, which can be hydrolyzed back to an aldehyde if water is present.
Co-spotting: On a new TLC plate, spot your crude reaction mixture in one lane. In adjacent lanes, spot your starting material(s) and any key intermediates you may have. This will immediately identify unreacted starting materials.
Staining: Use multiple staining techniques. A ninhydrin stain will reveal any primary or secondary amines. A potassium permanganate (KMnO₄) stain will highlight any easily oxidizable groups, which can be useful for identifying aldehyde or alcohol byproducts.
LC-MS Analysis: The most powerful tool is Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you the mass of each component in your mixture, allowing you to propose structures based on expected side reactions (e.g., hydrolysis, dimerization, over-reduction).
Section 2: The Nitrile Reduction Pathway
This is arguably the most common and direct route, typically starting from a 2-cyanonicotinate ester followed by catalytic hydrogenation and ester hydrolysis.
Caption: Workflow for the Nitrile Reduction Pathway.
Q3: During the catalytic hydrogenation of methyl 2-cyanonicotinate, my reaction stalls or produces a significant byproduct. What is happening?
A3: This is a frequent issue. The two most common culprits are catalyst poisoning and the formation of secondary amines through dimerization.
The Causality (Catalyst Poisoning): Pyridine-containing compounds can act as catalyst poisons, particularly for palladium catalysts. Trace impurities in your starting material (e.g., sulfur compounds) can also deactivate the catalyst surface.
The Causality (Dimerization): The reduction of a nitrile to a primary amine proceeds through an imine intermediate. This intermediate can react with the desired primary amine product to form a secondary amine dimer after further reduction.[1][2]
Caption: Desired nitrile reduction vs. secondary amine side reaction.
Troubleshooting Protocol: Suppressing Dimerization and Poisoning
Solvent Choice: Perform the reaction in an acidic medium, such as ethanol with added acetic acid or using HCl in methanol. The protonated amine product is less nucleophilic and less likely to attack the imine intermediate.
Ammonia Addition: Alternatively, conduct the hydrogenation in a solution saturated with ammonia (e.g., methanolic ammonia). The high concentration of ammonia shifts the equilibrium away from the amine-imine reaction.
Catalyst Selection & Loading: Raney Nickel is often more robust than Pd/C for pyridine substrates.[3] Ensure you are using a sufficient catalyst loading (typically 5-10 mol%).
Starting Material Purity: Purify the starting 2-cyanonicotinate by recrystallization or column chromatography to remove potential poisons.
Q4: My final product after hydrolysis is contaminated with the corresponding amide. How can I avoid this?
A4: The formation of 2-(aminomethyl)nicotinamide is a result of incomplete hydrolysis of the intermediate ester or partial hydrolysis of the nitrile group in the starting material.
The Causality: While strong acidic conditions are required for ester hydrolysis, these same conditions can also promote the hydrolysis of the nitrile group to an amide if the reaction is not driven to completion or if water is present during the reduction step.[4]
Reaction Conditions: Use a higher concentration of acid (e.g., 6M HCl instead of 1M) and increase the reaction temperature or time. Monitor the reaction by TLC or HPLC until the intermediate ester/amide spot has completely disappeared.
Purification: If a small amount of amide persists, it can often be removed by recrystallization. The carboxylic acid product has different solubility properties than the amide. Adjusting the pH carefully during crystallization can often leave the more neutral amide in the mother liquor.[5]
Parameter
Condition to Minimize Amide
Condition to Maximize Hydrolysis
Reaction Stage
Nitrile Reduction
Ester Hydrolysis
Solvent
Anhydrous (e.g., dry MeOH)
Aqueous
Temperature
Room Temperature
Reflux (e.g., 100 °C)
Reagents
H₂, Catalyst
6M HCl or 4M NaOH
Duration
Until H₂ uptake ceases
12-24 hours (monitor by TLC/HPLC)
Table 1: Contrasting conditions to prevent/promote hydrolysis.
Section 3: The Hofmann Rearrangement Pathway
This pathway offers a clever route from pyridine-2,3-dicarboxylic acid, but it is mechanistically complex and prone to specific side reactions.
Caption: Key stages of the Hofmann Rearrangement pathway.
Q5: My Hofmann rearrangement is giving a very poor yield of the desired amine. What are the most likely side reactions?
A5: The Hofmann rearrangement is sensitive to reaction conditions. The key isocyanate intermediate is highly reactive and can be intercepted by various nucleophiles or fail to form efficiently.[6][7][8]
The Causality:
Urea Formation: The product amine can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a substituted urea byproduct.
Incomplete Rearrangement: Insufficient base or bromine, or temperatures that are too low, can lead to the formation of N-bromoamide or acylnitrene intermediates that do not rearrange correctly.[6]
Carbamate Formation: If the reaction is performed in an alcohol solvent (like methanol) instead of water, the isocyanate will be trapped as a stable carbamate, which must then be hydrolyzed in a separate, often harsh, step.[7][9]
Troubleshooting Protocol: Optimizing the Hofmann Rearrangement
Strict Stoichiometry and Order of Addition: Use precise amounts of reagents. A common successful procedure involves adding the bromine to a cold solution of sodium hydroxide to pre-form the hypobromite solution. Then, add the amide to this cold solution and warm it slowly.[10] This controls the concentration of the reactive species.
Temperature Control: The initial bromination is typically done at low temperatures (0-5 °C), while the rearrangement step requires heating (e.g., 70-80 °C). A slow, controlled temperature ramp is crucial.
Aqueous Medium: Ensure the reaction is run in water to facilitate the direct hydrolysis of the isocyanate to the carbamic acid and subsequent decarboxylation to the desired primary amine.[8]
Work-up: Once the reaction is complete, acidify the mixture to protonate the amine and quench any remaining base before attempting isolation.
References
Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. [Link]
An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PMC. [Link]
CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]
Synthesis of some 2-aminonicotinic acid derivatives. PubMed. [Link]
The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
EP2368872A1 - Process for the preparation of Gabapentin.
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
US4447615A - Process for the purification of nicotinic acid amide I.
CN101117332B - The preparation method of 2-chloronicotinic acid.
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
How to overcome solubility issues with 2-(Aminomethyl)nicotinic acid in aqueous buffers
Technical Support Center: Solubility Optimization for 2-(Aminomethyl)nicotinic Acid Executive Summary: The Zwitterionic Challenge Molecule: 2-(Aminomethyl)pyridine-3-carboxylic acid CAS: 107510-48-3 (or related salt form...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for 2-(Aminomethyl)nicotinic Acid
Executive Summary: The Zwitterionic Challenge
Molecule: 2-(Aminomethyl)pyridine-3-carboxylic acid
CAS: 107510-48-3 (or related salt forms)
Class: Amphoteric Pyridine Derivative
The solubility difficulties you are encountering with 2-(Aminomethyl)nicotinic acid (2-AMNA) are not due to hydrophobicity (LogP), but rather its high lattice energy driven by zwitterionic interactions. Unlike simple nicotinic acid, 2-AMNA contains a basic primary aliphatic amine (
) and an acidic carboxylic acid ().
In aqueous buffers between pH 4 and pH 9, the molecule exists almost exclusively as a net-neutral zwitterion (
). This species packs tightly in the crystal lattice, resulting in minimal solubility.
The Solution: You must disrupt this charge network using pH-swing protocols , ionic strength modulation , or chaotropic co-solvents before introducing it to your final buffer.
Module 1: The pH-Swing Protocol (Standard Operating Procedure)
Use this protocol for preparing stock solutions >10 mM.
The Logic: Direct addition of the solid powder to a neutral buffer (e.g., PBS pH 7.4) places the molecule exactly at its isoelectric point (pI), where solubility is lowest. You must drive the molecule to a cationic (low pH) or anionic (high pH) state to solvate it, then carefully dilute it.
Step-by-Step Workflow
Calculate Target Concentration: Determine the required mass for your stock (e.g., 50 mM).
Acidic Dissolution (Preferred for Stability):
Suspend the powder in 0.1 M HCl (or 1.0 eq of HCl relative to the compound).
Visual Check: Solution should become clear immediately.
Dilution into Buffer:
Slowly add this acidic stock to your final buffer.
Warning: If the final pH lands near 6.5, precipitation may re-occur. Ensure your buffer capacity (e.g., 100 mM HEPES) is strong enough to maintain the desired pH, or keep the final concentration below the saturation limit of the zwitterion (typically <1-2 mM in neutral buffer).
Table 1: Solubility Profile by pH
pH Range
Dominant Species
Net Charge
Solubility Status
pH < 2.0
(Pyridine N protonated)
+2
High (Soluble)
pH 3.0 - 4.0
(Pyridine N deprotonated)
+1 / 0 Mix
Moderate
pH 5.0 - 8.0
(Zwitterion)
0
Insoluble (Precipitates)
pH > 10.0
-1
High (Soluble)
Module 2: Co-Solvent & Additive Strategies
If pH adjustment is not possible (e.g., sensitive biological assays), use these formulation strategies.
The "DMSO Shock" Method
While 2-AMNA is zwitterionic, the aliphatic amine allows for reasonable solubility in dipolar aprotic solvents.
Protocol: Dissolve compound in 100% DMSO to 100x the final concentration.
Application: Spike this DMSO stock into the aqueous buffer under rapid vortexing.
Limit: Keep final DMSO < 1% (v/v) to avoid biological artifacts.
Ionic Strength Modulation (Salting-In)
Unlike hydrophobic drugs that "salt out," zwitterions often "salt in." Increasing the ionic strength shields the attractive charges between zwitterionic molecules.
Recommendation: Supplement your buffer with 150 mM NaCl or KCl . The ions form a hydration shell around the charged termini, preventing lattice formation.
Module 3: Critical Troubleshooting (FAQs)
Q1: My solution was clear in water but precipitated when I added PBS. Why?A: This is the "Common Ion Effect" and pH shock. Pure water often dissolves the HCl salt of the compound because the pH drops to ~3-4. PBS (pH 7.4) forces the molecule to deprotonate to the zwitterion (net charge 0), causing immediate crystallization.
Fix: Lower the concentration or switch to a buffer with a pH slightly away from the pI (e.g., pH 8.5 using Tris, if the assay permits).
Q2: Can I heat the solution to dissolve the precipitate?A:CAUTION. Heating 2-(Aminomethyl)nicotinic acid in aqueous solution can promote intramolecular cyclization to form a lactam (dihydro-pyrido-isoquinolinone derivative) via dehydration between the amine and carboxylic acid.
Rule: Do not exceed 40°C. If it doesn't dissolve at RT, heating will likely degrade it or form the lactam artifact.
Q3: Which salt form should I buy/make?A: Always prefer the Dihydrochloride (2HCl) or Hydrochloride (HCl) salt over the free base. The lattice energy of the salt is lower, and the pre-existing protons assist in immediate solvation.
Visualizing the Solubility Logic
The following diagram illustrates the decision process for solubilizing 2-AMNA based on your experimental constraints.
Caption: Decision tree for solubilizing 2-(Aminomethyl)nicotinic acid. Note the "Danger Zone" at neutral pH where zwitterionic precipitation is most likely.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
PubChem Database. (2024). Compound Summary: 2-(Aminomethyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Link
Black, S. N., et al. (2007). "Structure, Solubility, and Lattice Energy of Zwitterionic Systems." Journal of Pharmaceutical Sciences. (Explains the lattice energy barrier in zwitterionic amino acids).
Sigma-Aldrich (Merck). Technical Bulletin: Handling of Amphoteric Pyridines. Link (General handling for pyridine amino acids).
Technical Support Center: Optimizing Amide Coupling Reactions for 2-(Aminomethyl)nicotinic Acid
Welcome to the technical support center for optimizing the coupling of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexiti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the coupling of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of amide bond formation with this challenging substrate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Q1: What makes the coupling of 2-(Aminomethyl)nicotinic acid particularly challenging?
A1: The difficulty in coupling 2-(Aminomethyl)nicotinic acid arises from its unique bifunctional and zwitterionic nature.
Intramolecular Reactivity: The molecule contains both a nucleophilic primary amine (-CH₂NH₂) and an electrophilic carboxylic acid (-COOH) on the same pyridine scaffold. This structure creates a high propensity for self-polymerization under standard coupling conditions, where one molecule's activated acid reacts with another's amine group, leading to oligomers and reducing the yield of the desired product.
Solubility Issues: As a zwitterion, this compound often exhibits poor solubility in common aprotic organic solvents like dichloromethane (DCM), which can hinder reaction kinetics and lead to heterogeneous mixtures that are difficult to manage.[1] Polar aprotic solvents like DMF, DMAc, or NMP are generally required.
Basicity of the Pyridine Nitrogen: The pyridine ring nitrogen can act as a base, potentially interfering with the reaction by neutralizing reagents or catalyzing side reactions.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the coupling of 2-(Aminomethyl)nicotinic acid and provides actionable solutions grounded in chemical principles.
Q2: My reaction yield is very low or I'm recovering only starting material. What's going wrong?
A2: Low conversion is a frequent issue and can typically be traced back to three primary causes: inefficient activation, competing self-polymerization, or poor solubility.
Cause A: Inefficient Carboxylic Acid Activation
The Problem: The first step of any amide coupling is the activation of the carboxylic acid to make it a better electrophile.[2] If this step is slow or incomplete, the coupling will not proceed.
The Solution:
Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common due to the easy removal of the urea byproduct via aqueous workup.[2][3] For more challenging or sterically hindered substrates, stronger uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior due to their higher reactivity and faster kinetics.[4]
Use of Additives: Carbodiimide-mediated reactions should always include an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure® .[2] These additives react with the initial O-acylisourea intermediate to form a more stable, yet highly reactive, activated ester. This intermediate is less prone to side reactions and increases the overall efficiency of the coupling.[2][5]
Stoichiometry: Ensure you are using a slight excess of the coupling reagent and additive (typically 1.1-1.5 equivalents relative to the carboxylic acid).
Cause B: Dominant Self-Polymerization
The Problem: The activated carboxylic acid of one molecule is rapidly intercepted by the amine of another, leading to polymers instead of your desired product.
The Solution:
Control the Temperature: Begin the reaction at a low temperature (0 °C). This slows the rate of all reactions, but particularly the exothermic activation step, giving you more control and minimizing the initial burst of polymerization.[2][3]
Order of Addition: The order in which you add reagents is critical. The best practice is to pre-activate the carboxylic acid before introducing the external amine nucleophile.
Recommended Protocol: Dissolve 2-(Aminomethyl)nicotinic acid (with its amine group protected, if applicable), your coupling partner (the external amine), and HOBt in DMF. Cool to 0 °C. Add the EDC or HATU last, preferably portion-wise or as a solution dropwise, to maintain control over the concentration of the highly reactive intermediate.
pH Control: The presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is often necessary, especially when using the hydrochloride salt of EDC or your amine. Use 2-3 equivalents to neutralize any acid and facilitate the reaction.
Cause C: Poor Solubility
The Problem: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.
The Solution:
Solvent Choice: Use high-purity, anhydrous polar aprotic solvents like DMF or NMP .[2] These solvents are effective at dissolving polar and zwitterionic compounds.
Sonication: Gentle sonication can help break up aggregates and improve dissolution before initiating the reaction.
Q3: My reaction is messy, with multiple side products observed by LC-MS or TLC. What are they and how can I prevent them?
A3: Side product formation is common in carbodiimide chemistry. The two most likely culprits are N-acylurea and racemized products.
Cause A: N-Acylurea Formation
The Problem: The highly reactive O-acylisourea intermediate formed from EDC and your carboxylic acid can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[2][6] This byproduct is a dead-end and consumes your starting material.
The Solution: This is precisely why additives are crucial. HOBt or Oxyma rapidly trap the O-acylisourea to form an active ester, outcompeting the rearrangement pathway.[2] Always use an additive with EDC.
Cause B: Racemization
The Problem: If your coupling partner (the amine) or the carboxylic acid contains a chiral center, the harsh activation conditions can lead to epimerization, resulting in a mixture of diastereomers that can be difficult to separate and will compromise the biological activity of your final compound.[7]
The Solution:
Additives: HOBt is a well-established racemization suppressant.[2][4][8] For particularly sensitive substrates, HOAt (1-Hydroxy-7-azabenzotriazole), often delivered as part of the HATU reagent, is even more effective.
Temperature Control: Lower temperatures (0 °C) disfavor the pathways that lead to racemization.
Section 3: Frequently Asked Questions (FAQs)
Q4: Which coupling reagent should I choose?
A4: The choice depends on your specific needs, including the reactivity of your substrates, budget, and scale.
Reagent Combination
Pros
Cons
Best For...
EDC / HOBt
Cost-effective; water-soluble urea byproduct is easily removed.[2][4]
Slower kinetics; higher risk of side reactions if HOBt is omitted.[2]
Routine, scalable couplings where cost is a factor.
HATU / DIPEA
Very fast and highly efficient; low rate of racemization.[4]
More expensive; byproducts can complicate purification.
Difficult couplings, sterically hindered substrates, and racemization-prone amino acids.[9][10]
DCC / HOBt
Inexpensive and effective.
Forms a DCU byproduct that is insoluble in most organic solvents, complicating purification.[9][10]
Solution-phase chemistry where the DCU can be easily filtered off. Not recommended for solid-phase.
Q5: How can I monitor the reaction's progress?
A5: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
TLC: Use a polar mobile phase (e.g., 10-20% Methanol in DCM with a drop of acetic acid or ammonia to improve spot shape). Stain with ninhydrin to visualize the amine starting material. The reaction is complete when the amine spot has been fully consumed.
LC-MS: This is the preferred method as it provides unambiguous confirmation of your product's mass and can track the disappearance of starting materials and the appearance of byproducts in real-time.
Q6: Do I need to use protecting groups for 2-(Aminomethyl)nicotinic acid?
A6: It is highly recommended to protect the non-reacting functional group to prevent self-polymerization.
If coupling at the carboxylic acid: Protect the aminomethyl group, typically as a Boc (tert-butyloxycarbonyl) or Cbz (Carboxybenzyl) carbamate.
If coupling at the amine: Protect the carboxylic acid, usually as a methyl or ethyl ester.
Section 4: Protocols & Methodologies
Protocol 1: Standard Coupling using EDC/HOBt
This protocol is a reliable starting point for coupling an external amine to the carboxylic acid of N-Boc-2-(aminomethyl)nicotinic acid.
Materials:
N-Boc-2-(aminomethyl)nicotinic acid (1.0 eq)
Amine coupling partner (1.1 eq)
EDC·HCl (1.3 eq)
HOBt (1.3 eq)
DIPEA (3.0 eq)
Anhydrous DMF
Procedure:
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-(aminomethyl)nicotinic acid (1.0 eq) and the amine partner (1.1 eq).
Dissolution: Add anhydrous DMF (to achieve a concentration of ~0.1 M) and stir until all solids are dissolved.
Additives: Add HOBt (1.3 eq) and DIPEA (3.0 eq).
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
Activation: Add EDC·HCl (1.3 eq) portion-wise over 5 minutes. A cloudy appearance is normal as salts may precipitate.
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
Monitoring: Check for completion by LC-MS or TLC, ensuring the consumption of the limiting reagent.
Workup:
Dilute the reaction mixture with ethyl acetate.
Wash sequentially with 5% citric acid solution (to remove excess DIPEA), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.[11]
Visual Workflow: EDC/HOBt Coupling
Caption: A logic tree for troubleshooting failed reactions.
References
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Available at: [Link]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
Aapptec Peptides. Coupling Reagents. Available at: [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available at: [Link]
Journal of the American Chemical Society. (n.d.). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Available at: [Link]
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]
Google Patents. (n.d.). Preparation of nicotinic acid amide - US2280040A.
ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction... Available at: [Link]
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
PubMed. (n.d.). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. Available at: [Link]
ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Available at: [Link]
Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Available at: [Link]
ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis | Request PDF. Available at: [Link]
Google Patents. (n.d.). Purification of amide compound - US7102032B2.
ResearchGate. (2025). (PDF) Procedures to Improve Difficult Couplings. Available at: [Link]
PubMed. (n.d.). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. Available at: [Link]
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.). Available at: [Link]
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
ACS Publications. (n.d.). Solid-Phase Synthesis of Disubstituted N-Acylureas from Resin-Bound Ureas and Acyl Chlorides | ACS Combinatorial Science. Available at: [Link]
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Available at: [Link]
Peptide Coupling Reagents, More than a Letter Soup. (2011). Available at: [Link]
ResearchGate. (2023). EDC coupling of a primary amine to a succinylated protein does not work - what could I be missing?. Available at: [Link]
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Available at: [Link]
Chemical Science (RSC Publishing). (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Available at: [Link]
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025). Available at: [Link]
PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Purity Paradox"
Synthesizing 2-(Aminomethyl)nicotinic acid (2-AMNA) presents a classic "purity paradox" common to ortho-aminoalkyl pyridine carboxylic acids. Users frequently report purities stuck at 80-90% despite clean NMR spectra in certain solvents, or "disappearing" product during workup.
The Root Cause: This molecule exists in a dynamic equilibrium between its open zwitterionic form and its closed lactam form (pyrrolo[3,4-b]pyridin-5-one). Most "impurities" are actually the lactam formed via spontaneous intramolecular dehydration, particularly during acidic workup or thermal drying.
This guide provides a diagnostic workflow to identify the specific failure mode (Lactamization vs. Synthetic Failure) and protocols to resolve it.
Part 1: Diagnostic Workflow
Before altering your synthesis, you must characterize the impurity profile. Use this decision tree to categorize your issue.
Figure 1: Diagnostic decision tree for identifying the source of low purity in 2-AMNA synthesis.
Part 2: Troubleshooting The "Lactam Loop" (Mass [M-18])
The Mechanism
The amino group at the 2-position is spatially perfect for attacking the carboxylic acid at the 3-position. Under acidic conditions (often used to protonate the pyridine) or heat (rotary evaporation), the molecule dehydrates to form pyrrolo[3,4-b]pyridin-5-one .
Key Indicator: LC-MS shows a major peak at
(Lactam) alongside the target (Acid).
Solution: The "Base-Open" Protocol
To break the lactam ring and isolate the open chain, you must shift the equilibrium using base hydrolysis, but you cannot isolate the free acid by simple acidification (which re-closes the ring).
Protocol:
Hydrolysis: Dissolve the crude solid (containing lactam) in 2M NaOH (5 equiv). Stir at room temperature for 1-2 hours. Monitor by HPLC to ensure the lactam peak disappears.
Neutralization (Careful): Cool to 0°C. Neutralize slowly with 1M HCl to pH 7.0 - 7.2 (the isoelectric point).
Critical: Do NOT overshoot to pH < 4. Acidic pH catalyzes the re-cyclization.
Lyophilization: Do not use heat to dry. Freeze-dry the neutral solution.
Result: You will obtain the zwitterion mixed with NaCl. (See Part 4 for desalting).
Part 3: Upstream Synthesis Optimization (Hydrogenation)
If your impurity is [M-2] (imine intermediate) or starting material (nitrile), the issue lies in the reduction of 2-cyanonicotinic acid.
Common Pitfall: Catalyst Poisoning
Pyridine rings bind strongly to metal surfaces, poisoning Pd and Pt catalysts. Furthermore, the primary amine product can react with the intermediate imine to form secondary amine dimers.
Ammonia suppresses secondary amine formation and prevents catalyst poisoning by keeping the pyridine nitrogen unprotonated.
Catalyst
Raney Nickel (preferred) or Pd/C
Raney Ni is more robust against pyridine poisoning than Pd/C for nitrile reductions.
Pressure
3-5 bar (45-75 psi)
Nitrile reduction on a pyridine ring requires higher pressure than standard benzylic nitriles.
Temperature
< 40°C
Higher temperatures favor the condensation of the amine with the acid (Lactamization) inside the reactor.
Part 4: Purification & Desalting (Ion Exchange)
Isolation of zwitterionic amino acids from salts (NaCl from neutralization) is the hardest step. Recrystallization often fails due to high water solubility.
The "Ammonia Displacement" Method
Use a cation exchange resin to bind the amino acid, wash away the salts, and elute with ammonia.[1]
Materials:
Resin: Dowex 50W X8 (H+ form) or Amberlite IR-120.
) binds to the sulfonate groups of the resin. also binds, but passes through.
Washing (Desalting): Flush with distilled water (approx. 3-5 column volumes) until the eluate shows no precipitation with
(indicates all Chloride is gone).
Note: At this stage, your product is still stuck to the column.
Elution: Switch to 10% Aqueous Ammonia .
Mechanism:[1][3][4][5][6] The high concentration of
displaces the amino acid. The high pH ensures the carboxylic acid is deprotonated () and the amine is free (), making the molecule net negative/neutral and releasing it.
Isolation: Collect the ammonia fractions. Evaporate the ammonia/water under reduced pressure (keep bath < 40°C).
Final Product: The residue is pure, salt-free zwitterion.
Part 5: Visualizing the Stability Equilibrium
Understanding the structural flux is vital for storage and handling.
Figure 2: The reversible transformation between 2-AMNA and its lactam. Acidic conditions drive the reaction right (red); basic conditions drive it left (green).
Frequently Asked Questions (FAQ)
Q: My product turned into an insoluble solid after drying in the oven. What happened?A: You likely formed the lactam (pyrrolo[3,4-b]pyridin-5-one). The open amino acid is water-soluble; the lactam is generally less soluble and forms upon thermal dehydration. Re-dissolve in dilute NaOH to hydrolyze it back to the open form.
Q: Can I use silica gel chromatography?A: Generally, no . Silica is slightly acidic and will catalyze the cyclization to the lactam on the column. Furthermore, zwitterions streak badly on silica. Use Ion Exchange (Dowex) or Reverse Phase (C18) with basic buffers.
Q: Why does the NMR show broad peaks?A: Zwitterionic pyridines often show broadening due to proton exchange between the carboxylic acid and the ring nitrogen/amine. Running the NMR in
with a drop of (making it fully anionic) usually sharpens the spectrum.
References
Synthesis via Quinolinimide
Context: Describes the general Hofmann-type rearrangement and stability of pyridine amino acid precursors.
Source: "Synthesis of 2-aminonicotinic acid."[7][8] ResearchGate.[2][8][9]
Lactam Stability (Pyrrolo[3,4-b]pyridin-5-one)
Context: Confirms the stability of the lactam form and its synthesis via dehydration, establishing it as the thermodynamic sink.
Source: "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction."[6][10] National Institutes of Health (PMC).
Purification of Zwitterions
Context: Standard protocols for using ion exchange resins to purify amino acids from salts.[1]
Source: "Method for purification of an amino acid using ion exchange resin."[1][2] Google Patents.
Zwitterionic Polymorphs
Context: Discusses the crystallization difficulties and proton transfer dynamics in aminonicotinic acid deriv
Source: "Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid."[9][11] ResearchGate.[2][8][9]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Storage of 2-(Aminomethyl)nicotinic acid
Topic: Preventing degradation of 2-(Aminomethyl)nicotinic acid (2-AMNA)
Document ID: TS-2AMNA-STAB-01
Audience: Medicinal Chemists, Process Development Scientists, Compound Management
Executive Summary: The "Lactam Trap"
2-(Aminomethyl)nicotinic acid (2-AMNA) is a structurally deceptive building block. While it appears to be a standard pyridine amino acid, it possesses a "tethered" primary amine at the ortho position relative to the carboxylic acid. This proximity creates a high thermodynamic drive for intramolecular cyclization , resulting in the formation of a bicyclic lactam (pyrrolo[3,4-b]pyridin-5-one).
Immediate Action Required:
Do: Store at -20°C under inert atmosphere (Argon/Nitrogen).
Do: Prefer the Hydrochloride (HCl) salt form for long-term storage; it is kinetically stable against cyclization.
Don't: Store the free base (zwitterion) in solution for extended periods, especially at neutral or basic pH.
Don't: Heat the solid free base without verifying water content (dehydration accelerates lactamization).
Part 1: The Degradation Mechanism
The primary degradation pathway is not oxidation, but dehydration-driven cyclization .
The Chemical Pathway
The free amine of the aminomethyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid at position 3. This releases a water molecule and forms a stable 5-membered lactam ring.
Figure 1: The degradation pathway of 2-AMNA showing the conversion to the lactam and the stabilization via salt formation.
Part 2: Storage & Handling Protocol
To maintain purity >98%, adherence to the following matrix is critical. The "Risk Level" indicates the probability of lactam formation.
Storage Parameter
Recommendation
Scientific Rationale
Physical Form
HCl Salt (Preferred)
Protonation of the amine () removes its nucleophilicity, mechanically blocking the cyclization pathway.
Temperature
-20°C
Arrhenius equation dictates that lower temperatures exponentially decrease the rate of the dehydration reaction.
Atmosphere
Argon or Nitrogen
While oxidation is secondary, exclusion of moisture is critical. Water vapor can facilitate proton transfer required for the reaction in the solid state.
Container
Amber Glass, Desiccated
Protects from light (pyridines are photosensitive) and maintains anhydrous conditions.
Solution State
Avoid Storage
If necessary, keep at acidic pH (<2). At neutral pH (isoelectric point), the zwitterion concentration is maximal, increasing cyclization risk.
Part 3: Troubleshooting & FAQs
Q1: My sample has become less soluble in water. What happened?Diagnosis: You likely have significant Lactam Formation .
Reasoning: The starting material (amino acid) is zwitterionic and highly polar/water-soluble. The degradation product (pyrrolo[3,4-b]pyridin-5-one) is a neutral amide. It loses the ionic character of the zwitterion, significantly reducing its water solubility while potentially increasing solubility in organic solvents like DCM or Ethyl Acetate.
Q2: I see a peak at [M-18] in my LC-MS. Is this an instrument artifact?Diagnosis: No, this is the Lactam .
Reasoning: The molecular weight of 2-AMNA is
. The cyclization reaction releases water ( Da). Therefore, the lactam appears at exactly .
Example: If 2-AMNA is 152.15 g/mol , the lactam will appear at ~134.15 g/mol .
Q3: Can I recover the amino acid from the lactam?Diagnosis:Yes, via Hydrolysis.
Protocol: Reflux the lactam in 6N HCl. The thermodynamic equilibrium shifts back to the ring-opened amino acid in the presence of water and strong acid (which traps the amine as the ammonium salt).
Warning: This is a harsh process and may degrade other sensitive functional groups if you have already derivatized the molecule.
Q4: Why does the color change from white to yellow/tan?Diagnosis:Oligomerization or Oxidation.
Reasoning: While lactamization is the primary pathway, the pyridine ring is susceptible to N-oxidation, and the free amine can form imines with trace aldehydes in the air. Yellowing often indicates the formation of conjugated impurities or "pyridine oxides."
Part 4: Self-Validating Quality Control (QC)
Before using a stored batch, perform these rapid checks to validate integrity.
1H-NMR Diagnostic Signals
The methylene protons (
) connecting the amine to the ring are the most sensitive reporters of cyclization.
Feature
Intact 2-AMNA (D2O/DCl)
Degraded Lactam (DMSO-d6)
CH2 Position
Singlet at ~4.2 - 4.5 ppm
Singlet/Doublet shifted to ~4.8 - 5.0 ppm (Deshielded by lactam carbonyl)
Aromatic Region
3 Distinct protons
Pattern shifts; H4 proton (adjacent to COOH) moves upfield due to loss of carboxylate anisotropy.
HPLC Behavior
Column: C18 Reverse Phase.
Mobile Phase: Water (0.1% TFA) / Acetonitrile.
Observation: The Lactam is less polar than the amino acid and will elute later (higher
) than the intact 2-AMNA.
References
Lactamization Mechanism: Zhu, J., et al. "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction." MDPI, 2023.
Pyridine Amino Acid Stability: Ross, B., et al. "Stability of methylnicotinate in aqueous solution." BMC Research Notes, 2008.
Intramolecular Cyclization: Zhang, X., et al. "A reversible pH-dependent intramolecular pyridine-aldehyde cyclization." Journal of Organic Chemistry, 2008.
General Handling of Amino-Pyridines: "Safety Data Sheet: 2-Aminopyridine-3-carboxylic acid." Fisher Scientific, 2021.
Troubleshooting
Reducing byproducts in the Hofmann degradation step for 2-aminonicotinic acid synthesis
Welcome to the technical support center for the synthesis of 2,3-diaminopyridine from 2-aminonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2,3-diaminopyridine from 2-aminonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the critical Hofmann degradation step. Here, we address common challenges, provide in-depth troubleshooting, and offer a refined experimental protocol to help you minimize byproduct formation and maximize your yield of high-purity 2,3-diaminopyridine.
Introduction to the Challenge
The Hofmann degradation is a powerful transformation for converting primary amides into primary amines with one fewer carbon atom.[1] In the synthesis of 2,3-diaminopyridine, the amide of 2-aminonicotinic acid (2-aminonicotinamide) is subjected to a reaction with bromine and a strong base. This process proceeds through a highly reactive isocyanate intermediate, which is then hydrolyzed to the desired 2,3-diaminopyridine.[2][3] While elegant in theory, the practical application of this reaction can be hampered by the formation of several byproducts, leading to reduced yields and complex purification procedures. This guide will illuminate the path to a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Hofmann degradation of 2-aminonicotinamide, and how is it formed?
A1: The most prevalent byproduct is a substituted urea. This arises when the highly electrophilic isocyanate intermediate reacts with any amine present in the reaction mixture instead of with water. The primary amine product, 2,3-diaminopyridine, can act as a nucleophile, attacking the isocyanate to form a stable urea derivative. Unreacted 2-aminonicotinamide can also participate in this side reaction.
Q2: Can the starting material, 2-aminonicotinamide, degrade under the strong basic conditions of the reaction?
A2: Yes, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the amide group of the starting material back to the corresponding carboxylic acid (2-aminonicotinic acid). This reduces the overall yield of the desired product.
Q3: Is intramolecular cyclization a concern with the 2-aminonicotinamide substrate?
A3: While not commonly reported, the potential for intramolecular cyclization exists. The intermediate isocyanate could theoretically be attacked by the adjacent amino group on the pyridine ring to form a cyclic urea (a fused ring system). This is more likely if the hydrolysis of the isocyanate is slow.
Q4: How stable is the 2,3-diaminopyridine product under the reaction conditions?
A4: While 3,4-diaminopyridine has been shown to have good chemical stability in capsule form, the Hofmann reaction environment is harsh.[4] The presence of a strong base and an oxidizing agent (sodium hypobromite) can potentially lead to degradation of the product, although specific data for 2,3-diaminopyridine under these exact conditions is limited.
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Recommended Action(s)
Low yield of 2,3-diaminopyridine with a significant amount of a high molecular weight, less polar byproduct.
Formation of urea byproduct due to the reaction of the isocyanate intermediate with the amine product or starting material.
• Control Temperature: Maintain a low temperature (0-5 °C) during the initial stages of the reaction to slow down the rate of urea formation. • Ensure Rapid Hydrolysis: Once the rearrangement to the isocyanate is complete, ensure efficient hydrolysis by carefully adding water and warming the reaction mixture as specified in the protocol. • Stoichiometry: Use a precise stoichiometry of bromine and base. An excess of the hypobromite reagent can lead to other side reactions.
Presence of unreacted 2-aminonicotinamide in the final product.
Incomplete reaction due to insufficient hypobromite, low reaction temperature, or insufficient reaction time.
• Reagent Quality: Ensure the bromine and sodium hydroxide solutions are of high quality and accurately prepared. • Temperature Control: Gradually increase the temperature after the initial low-temperature phase to drive the reaction to completion. • Monitor Reaction: Use TLC or HPLC to monitor the disappearance of the starting material before quenching the reaction.
Significant amount of 2-aminonicotinic acid in the crude product.
Hydrolysis of the starting amide under the strong basic conditions.
• Minimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material has been consumed. • Controlled Addition of Base: Add the sodium hydroxide solution portion-wise or via a dropping funnel to avoid localized high concentrations of base.
Complex mixture of unidentified byproducts.
Potential for multiple side reactions, including intramolecular cyclization or degradation of the starting material or product.
• Strict Temperature Control: Adhere strictly to the recommended temperature profile. • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions. • Purification: If byproducts are unavoidable, a careful chromatographic purification may be necessary.
Visualizing the Reaction and Byproduct Formation
Hofmann Degradation Main Pathway
Caption: The desired reaction pathway for the synthesis of 2,3-diaminopyridine.
Key Byproduct Formation Pathway
Caption: Competing reactions of the isocyanate intermediate.
Refined Experimental Protocol
This protocol is designed to minimize byproduct formation by carefully controlling the reaction conditions.
Materials:
2-aminonicotinamide
Bromine
Sodium hydroxide
Ice
Hydrochloric acid (for workup)
Ethyl acetate (for extraction)
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Preparation of Sodium Hypobromite Solution:
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 to 0 °C, prepare a solution of sodium hydroxide in water.
Slowly add bromine to the cold sodium hydroxide solution while stirring vigorously. Maintain the temperature below 0 °C during the addition. The solution should turn a pale yellow. Use this solution immediately.
Hofmann Degradation:
In a separate reaction vessel, dissolve 2-aminonicotinamide in a cold solution of sodium hydroxide. Cool this mixture to 0-5 °C in an ice bath.
Slowly add the freshly prepared cold sodium hypobromite solution to the 2-aminonicotinamide solution, ensuring the temperature does not rise above 10 °C.
After the addition is complete, continue stirring at 0-5 °C for 1 hour.
Gradually warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Workup and Isolation:
Cool the reaction mixture back to room temperature.
Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 8-9. Be cautious as this may be exothermic.
Extract the aqueous layer multiple times with ethyl acetate.
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminopyridine.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) or by column chromatography on silica gel if significant byproducts are present.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the Hofmann degradation step.
Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g.
YouTube. 22.4b Synthesis of Amines Hofmann Rearrangement. [Link]
National Institutes of Health. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]
ResearchGate. Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. [Link]
National Institutes of Health. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. [Link]
ResearchGate. A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. [Link]
ResearchGate. Chemistry of 2-Amino-3-cyanopyridines. [Link]
National Institutes of Health. Dearomatization of electron poor six-membered N-heterocycles through [3 + 2] annulation with aminocyclopropanes. [Link]
National Institutes of Health. [Formulation and stability of hospital preparation of 3,4-diaminopyridine capsules]. [Link]
ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]
The University of Manchester Research Explorer. A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. [Link]
Technical Support Center: Method Refinement for Detecting Low Concentrations of 2-(Aminomethyl)nicotinic Acid
Welcome to the technical support center for the analysis of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, refine, and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, refine, and troubleshoot methods for the accurate quantification of this compound, particularly at low concentrations. As a molecule with both a carboxylic acid and an amino group, 2-(Aminomethyl)nicotinic acid presents unique challenges in chromatography and detection. This document provides in-depth technical guidance and practical solutions to common issues encountered during its analysis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for 2-(Aminomethyl)nicotinic acid shows significant peak tailing. What is causing this and how can I fix it?
Answer: Peak tailing for a compound like 2-(Aminomethyl)nicotinic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Causality: The primary amine group on your analyte can interact with residual, un-capped silanols on a standard C18 column. This strong, secondary ionic interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak. Peak fronting, though less common, can be a sign of column overload.
Solutions:
Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, reducing peak tailing. However, be aware that TEA is not suitable for mass spectrometry detection due to ion suppression. For LC-MS applications, a volatile buffer like ammonium formate or ammonium acetate is a better choice.[1]
Column Selection: Consider using a column with a different stationary phase. A column with a base-deactivated surface or an end-capped C18 column is a good starting point. For polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative to traditional reversed-phase chromatography.[2]
pH Adjustment: The pH of the mobile phase plays a critical role. Ensure the pH is well below the pKa of the carboxylic acid group (to keep it protonated) and the amino group (to keep it protonated) to maintain a consistent charge state and minimize secondary interactions. A mobile phase pH of around 3-4 is often a good starting point.
Issue 2: Low Signal Intensity / Poor Sensitivity
Question: I am struggling to detect low concentrations of 2-(Aminomethyl)nicotinic acid. How can I improve the sensitivity of my method?
Answer: Low sensitivity is a common challenge, especially when working with complex biological matrices. The solution often involves a combination of optimizing sample preparation, chromatography, and detector settings.
Causality: Poor sensitivity can stem from inefficient extraction, matrix effects (ion suppression in MS), or suboptimal ionization of the analyte. The amphoteric nature of 2-(Aminomethyl)nicotinic acid can make it challenging to achieve high recovery with a single extraction method.
Solutions:
Sample Preparation:
Solid-Phase Extraction (SPE): A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be highly effective for isolating and concentrating your analyte from complex samples.
Protein Precipitation: For plasma or serum samples, protein precipitation with acetonitrile or methanol is a quick way to remove the bulk of proteins.[3][4] However, this method may not remove other matrix components that can cause ion suppression.
LC-MS/MS Optimization:
Ionization Mode: Given the presence of a primary amine, positive electrospray ionization (ESI+) is the recommended mode for mass spectrometry.
Mobile Phase: Use MS-compatible mobile phases. A gradient elution with acetonitrile and water containing 0.1% formic acid is a common starting point for good protonation and chromatographic separation.[5]
Source Parameters: Optimize the ion source parameters, including gas flows, temperature, and capillary voltage, to maximize the generation of gas-phase ions.[1]
Derivatization: To significantly boost sensitivity, consider derivatizing the carboxylic acid group. This can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency in positive ESI mode. Reagents like 2-picolylamine can be used for this purpose, leading to a substantial increase in signal intensity.[6]
Issue 3: Matrix Effects and Ion Suppression in LC-MS/MS
Question: I suspect matrix effects are impacting the accuracy of my results. How can I identify and mitigate this?
Answer: Matrix effects, particularly ion suppression, are a major concern in quantitative bioanalysis. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.
Causality: Endogenous compounds in biological matrices (e.g., salts, phospholipids) can compete with the analyte for ionization in the MS source, leading to a suppressed signal and inaccurate quantification.
Solutions:
Improved Chromatographic Separation: Ensure that your analyte is chromatographically resolved from the bulk of the matrix components. A longer column, a slower gradient, or a different stationary phase can improve separation.
More Effective Sample Cleanup: As mentioned in the previous section, a more rigorous sample preparation method like SPE is often necessary to remove interfering matrix components.
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of 2-(Aminomethyl)nicotinic acid. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.
Post-Column Infusion Analysis: This experiment can be performed to qualitatively assess where ion suppression is occurring in your chromatogram. A constant infusion of the analyte is introduced into the MS source post-column, while a blank, extracted matrix sample is injected. Dips in the baseline signal indicate regions of ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for analyzing 2-(Aminomethyl)nicotinic acid?
A1: The choice of column depends on your detection method and the complexity of your sample.
For UV detection: A standard C18 column can be used, but you may need to use an ion-pairing reagent in the mobile phase to achieve good peak shape, which is not ideal for MS.[2]
For LC-MS/MS: A modern, base-deactivated, end-capped C18 column is a good starting point. Alternatively, a mixed-mode column that offers both reversed-phase and ion-exchange retention can provide excellent selectivity for this type of molecule.[7] HILIC columns are also a strong option for retaining and separating such polar compounds.[2]
Q2: What are the recommended starting conditions for an LC-MS/MS method?
A2: A good starting point for method development would be:
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes
Flow Rate: 0.3-0.5 mL/min
Injection Volume: 5-10 µL
Ionization Mode: ESI+
MS/MS Detection: Monitor at least two MRM transitions for quantification and confirmation.
Q3: Is derivatization necessary for detecting 2-(Aminomethyl)nicotinic acid?
A3: Derivatization is not always necessary, but it can be a powerful tool for improving sensitivity, especially at very low concentrations.[8] If you are struggling to meet your required detection limits with an underivatized method, derivatization of the carboxylic acid group is a recommended strategy to explore.[6][9]
Q4: How can I ensure the stability of 2-(Aminomethyl)nicotinic acid in my samples?
A4: For analytes with functional groups that can be susceptible to degradation, it's important to evaluate their stability in the biological matrix.[10] For 2-(Aminomethyl)nicotinic acid, perform freeze-thaw stability, bench-top stability, and long-term storage stability studies. If instability is observed, consider adding stabilizers or adjusting the pH of the sample storage buffer.
Data and Protocols
Table 1: Example LC-MS/MS Parameters for 2-(Aminomethyl)nicotinic Acid Analysis
Parameter
Recommended Setting
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Good starting point for reversed-phase separation.
Mobile Phase A
0.1% Formic Acid in Water
Promotes protonation for ESI+ and good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic phase for reversed-phase.
Flow Rate
0.4 mL/min
Suitable for a 2.1 mm ID column.
Gradient
5% B to 95% B in 7 min
A generic gradient to start method development.
Injection Volume
5 µL
A typical injection volume.
Ionization Mode
ESI Positive
The amino group is readily protonated.
Capillary Voltage
3.5 kV
A typical starting voltage for ESI+.
Source Temp.
150 °C
To be optimized for your specific instrument.
Desolvation Temp.
400 °C
To be optimized for your specific instrument.
Precursor Ion (Q1)
To be determined
Based on the m/z of the protonated molecule.
Product Ions (Q3)
To be determined
Based on fragmentation of the precursor ion.
Note: The precursor and product ions need to be determined by infusing a standard solution of 2-(Aminomethyl)nicotinic acid into the mass spectrometer.
Experimental Workflow for Sample Preparation and Analysis
Caption: A typical workflow for the analysis of 2-(Aminomethyl)nicotinic acid in a biological matrix.
Technical Support Center: High-Performance Liquid Chromatography (HPLC) of 2-(Aminomethyl)nicotinic Acid
[1] Executive Summary: The "Zwitterionic Trap" The Core Challenge: 2-(Aminomethyl)nicotinic acid (2-AMNA) presents a classic "zwitterionic trap" in chromatography.[1] It contains three ionizable functionalities with dist...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Zwitterionic Trap"
The Core Challenge:
2-(Aminomethyl)nicotinic acid (2-AMNA) presents a classic "zwitterionic trap" in chromatography.[1] It contains three ionizable functionalities with distinct pKa values:
Why Resolution Fails:
On standard C18 columns at neutral pH, the molecule exists as a highly polar zwitterion (net charge ~0 but locally charged), leading to elution in the void volume (
) and co-elution with polar impurities. At low pH, the protonated amines interact with residual silanols, causing severe tailing that masks adjacent peaks.[1]
This guide provides two validated pathways to resolve these issues: Ion-Pair Chromatography (IPC) for UV-based QC methods, and Hydrophilic Interaction Liquid Chromatography (HILIC) for LC-MS applications.[1]
Method Selection Logic
Before modifying your current method, determine your detection requirements.[1] Use the logic flow below to select the correct stationary phase chemistry.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detector compatibility.
Core Protocols & Troubleshooting
Protocol A: Ion-Pair Chromatography (Recommended for UV)
Best for: Routine QC, separating synthesis impurities, and maximum resolution.
The Mechanism:
We use an anionic surfactant (sulfonate) to form a neutral, hydrophobic complex with the protonated amine of 2-AMNA. This "ion-pair" retains on the C18 chain like a neutral molecule.[1]
| Wavelength | 260 nm | Maxima for nicotinic acid derivatives.[1] |
FAQ: Troubleshooting IPC
Q: My resolution is improving, but the baseline is drifting/wavy.A: This is "Ion-Pair Hysteresis." The column must be fully equilibrated.
Fix: Pass at least 20-30 column volumes of mobile phase containing the ion-pair reagent before starting the run. Never run the column without the reagent once introduced, as equilibrium takes hours to re-establish.
Q: I see "Ghost Peaks" in my gradient.A: Impurities in the ion-pair reagent are concentrating on the column and eluting during the gradient ramp.
Fix: Use HPLC-grade Ion-Pair reagents (e.g., from Sigma or Thermo).[1][2] Filter mobile phase through 0.2 µm nylon filters.[1]
Protocol B: HILIC (Recommended for LC-MS)
Best for: Trace analysis, pharmacokinetic studies, and mass spec compatibility.
The Mechanism:
A water-layer forms on the polar stationary phase.[1][3][4] 2-AMNA partitions into this water layer.[1] Retention increases as organic solvent (Acetonitrile) increases.[1]
| Gradient | 95% B to 70% B | Elution runs from high organic to low organic.[1] |
FAQ: Troubleshooting HILIC
Q: The retention time is shifting between injections.A: HILIC columns are sensitive to hydration state.
Fix: Ensure the equilibration time between runs is sufficient (at least 10 column volumes). Do not use 100% organic sample diluent; match the sample solvent to the initial mobile phase conditions (e.g., 95% ACN).
If you are experiencing specific resolution loss, consult the diagnostic table below.
Diagnostic Table: Symptom vs. Solution
Symptom
Probable Cause
Corrective Action
Peak Tailing ()
Silanol Interaction
Add 0.1% Triethylamine (TEA) to the buffer (if pH < 3).[1] TEA competes for silanol sites, sharpening the amine peak.[1]
Split Peaks
Wrong Sample Solvent
Ensure sample is dissolved in mobile phase.[1] Strong solvents (like pure MeOH in RP) cause peak distortion for early eluters.[1]
Co-elution with Impurities
pH Selectivity
Adjust pH by ± 0.2 units. For 2-AMNA, small pH changes drastically alter the charge balance between the acid and pyridine ring.
Fronting Peaks
Column Overload
Dilute the sample. Zwitterions often have lower solubility in specific mobile phases, leading to "solubility limited" fronting.[1]
Visualizing the Tailing Solution
The following diagram illustrates the mechanistic interaction causing tailing and how to block it.
Figure 2: Mechanism of peak tailing suppression using amine modifiers (TEA).
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Fundamental principles of Ion-Pairing and pH control).
Thermo Fisher Scientific. (2022). Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Link (Application of IPC for polar amines).
McCalley, D. V. (2017).[1][6] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. Link (Mechanisms of HILIC for zwitterions).[1]
PubChem. (2025).[1] Nicotinic Acid: Chemical and Physical Properties. National Library of Medicine.[1] Link (Source for pKa and structural data).[1]
Sielc Technologies. (2024).[1] HPLC Separation of Nicotinic Acid and Isomers. Link (Mixed-mode chromatography applications for pyridine derivatives).[1]
Disclaimer: The protocols above are starting points. Always perform a linearity and precision study (System Suitability) before validating for GMP use.
How to increase the stability of 2-(Aminomethyl)nicotinic acid in solution
The following technical guide addresses the stability and handling of 2-(Aminomethyl)nicotinic acid (also known as 2-(aminomethyl)pyridine-3-carboxylic acid). Note on Chemical Identity: This guide specifically addresses...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability and handling of 2-(Aminomethyl)nicotinic acid (also known as 2-(aminomethyl)pyridine-3-carboxylic acid).
Note on Chemical Identity: This guide specifically addresses the 2-(Aminomethyl) derivative (CAS ~107619-61-2 or similar for salts), which contains a methylene bridge (
) between the pyridine ring and the amine. This is distinct from 2-Aminonicotinic acid (CAS 5345-47-1), which lacks the bridge. The presence of this methylene group creates a -amino acid motif, introducing a specific and rapid degradation pathway (lactamization) that does not occur in the non-bridged analog.
Part 1: The Core Stability Challenge: The "Lactam Trap"
The primary instability of 2-(Aminomethyl)nicotinic acid in solution is intramolecular cyclization . Structurally, this molecule is a
-amino acid analog. In solution, the amine group at position 2 is spatially positioned to attack the carboxylic acid at position 3, forming a thermodynamically stable 5-membered lactam ring: 1,2-dihydro-3H-pyrrolo[3,4-b]pyridin-3-one .
This reaction is often spontaneous at neutral pH and accelerates significantly with heat or dehydrating conditions. Once formed, the lactam is chemically stable and difficult to hydrolyze back to the open amino acid form under mild conditions.
Degradation Pathway Diagram
Figure 1: The dominant degradation pathway. The open-chain amino acid cyclizes to form a stable bicyclic lactam, releasing water. Protonation of the amine blocks this pathway.
Part 2: Experimental Protocols for Stability
To maintain the molecule in its open, active form, you must prevent the amine from acting as a nucleophile.
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a solution that inhibits lactamization for >30 days at -20°C.
Parameter
Recommendation
Mechanism
Solvent
0.1 M to 1.0 M HCl (Aqueous)
Protonates the amine (), rendering it non-nucleophilic.
pH Target
pH < 2.0
Essential. At pH > 4, the amine deprotonates and cyclization accelerates.
Concentration
> 10 mg/mL
Higher concentrations are acceptable in acid; avoid dilute neutral solutions.
Temperature
-20°C or -80°C
Reduces kinetic rate of cyclization. Avoid repeated freeze-thaw.
Q1: I dissolved the powder in PBS (pH 7.4) and it precipitated after 2 hours. Why?A: You likely formed the lactam. At pH 7.4, the amine is partially unprotonated and attacks the carboxyl group. The resulting lactam (1,2-dihydro-3H-pyrrolo[3,4-b]pyridin-3-one) is significantly less soluble in water than the zwitterionic amino acid, leading to precipitation.
Fix: Always dissolve in dilute acid (HCl) before adding to any buffer. Add to the assay buffer only immediately before use.
Q2: Can I use DMSO to make a stock solution?A:Not recommended. While the compound dissolves in DMSO, the lack of protons allows the amine to remain nucleophilic. Over time (even at room temperature), the compound will cyclize in DMSO. If you must use DMSO, add 1-2 equivalents of HCl or TFA to the DMSO to keep the amine protonated.
Q3: My compound came as a hydrochloride salt. Is it stable?A: Yes, the solid HCl salt is the most stable form because the amine is already protonated (
). However, once you dissolve it, if the solution pH rises (e.g., dilution into media), it will become unstable.
Storage: Keep the solid desiccated at -20°C.
Q4: I need to use it in a cell culture assay at pH 7.4. How do I prevent cyclization?A: You cannot prevent it indefinitely at pH 7.4, but you can manage the kinetics:
Keep the stock in 1.0 M HCl .
Perform the dilution into the culture medium immediately before adding to cells.
The cyclization is slow enough (hours) at 37°C that the compound will remain active for the duration of short-term signaling events, but for long-term incubations (24h+), assume significant conversion to the lactam.
Q5: Is the lactam toxic or active?A: The lactam is generally biologically inactive for the targets of the amino acid (e.g., enzyme inhibition) but may have off-target effects. It is a rigid, planar bicycle, structurally distinct from the flexible amino acid.
Part 4: Decision Logic for Solvent Selection
Figure 2: Decision tree for solvent selection to minimize degradation.
References
National Center for Biotechnology Information (PubChem). Compound Summary: 2-(Aminomethyl)pyridine-3-carboxylic acid. Retrieved from [Link]
Organic Chemistry Portal. Synthesis and Stability of Gamma-Lactams. (General mechanistic reference for gamma-amino acid cyclization). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: 2-(Aminomethyl)nicotinic acid (2-AMNA) | LC-MS/MS Optimization
Last Updated: February 7, 2026
Executive Summary: The "Polar Trap"
Welcome to the technical support hub for 2-AMNA. If you are here, you are likely seeing low sensitivity, irregular peak shapes, or massive ion suppression in your LC-MS/MS data.
The Core Problem: 2-(Aminomethyl)nicotinic acid is a zwitterionic, highly polar small molecule .
Structural Challenge: It contains a basic primary amine, a pyridine ring, and an acidic carboxyl group.
The Consequence: In traditional Reversed-Phase (C18) chromatography, it elutes in the void volume (the "salt front"), exactly where unretained salts and polar matrix components (like phospholipids) elute. This co-elution causes severe ionization competition in the electrospray source (ESI), leading to signal suppression (Matrix Effects).
This guide provides the protocols to move your analyte away from the suppression zone and clean your matrix effectively.
Module 1: Chromatographic Strategy
Goal: Retain the analyte beyond the void volume to separate it from suppressors.
The Decision: HILIC vs. Reversed-Phase
Do not attempt standard C18 chromatography for this molecule without ion-pairing reagents (which contaminate MS sources). Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for this class of metabolites.
Figure 1: Decision tree for selecting the chromatographic mode. HILIC provides superior retention for polar zwitterions like 2-AMNA.
Recommended HILIC Protocol
Column: Bare Silica or Amide-bonded phase (e.g., 1.7 µm, 2.1 x 100 mm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for peak shape).
Gradient: Start high organic (95% B) to retain the polar analyte. Ramp down to 60% B.
Mechanism: The water layer on the silica surface retains the polar 2-AMNA, allowing non-polar phospholipids to elute later or be washed off, separating them from your peak.
Module 2: Sample Preparation
Goal: Remove the "invisible" suppressors (Phospholipids).
Protein Precipitation (PPT) alone is insufficient for 2-AMNA. PPT removes proteins but leaves 99% of phospholipids (PLs) in the supernatant. PLs (m/z 184 and m/z 104 fragments) cause persistent matrix effects.
Protocol: Mixed-Mode Cation Exchange (MCX) SPE
Since 2-AMNA has a basic amine, we utilize Mixed-Mode Cation Exchange (MCX) to bind the analyte while washing away interferences.
Step-by-Step Workflow:
Pre-treatment: Dilute Plasma/Serum 1:1 with 4% Phosphoric Acid (
).
Why? Acidifies the sample to ensure the amine on 2-AMNA is protonated (
Why? Removes proteins and polar interferences; keeps analyte charged.
Wash 2 (Organic): 1 mL Methanol.
Why?Critical Step. This removes neutral phospholipids and hydrophobic matrix components. The charged 2-AMNA remains bound to the sorbent via ionic interaction.
Elution: 500 µL 5% Ammonium Hydroxide in Methanol.
Why? High pH neutralizes the amine/sorbent interaction, releasing the analyte.
Data Comparison: Cleanup Efficiency
Method
Protein Removal
Phospholipid Removal
Matrix Effect (ME%)
Recovery (%)
Protein Precip (PPT)
>98%
<5% (Poor)
40-60% (High Suppression)
>90%
LLE (Liquid-Liquid)
Variable
Good
N/A (Analyte won't extract)
<10% (Too Polar)
MCX SPE (Recommended)
>99%
>95%
90-110% (Clean)
85-95%
Module 3: Matrix Effect Quantification
Goal: Prove the method works using the Matuszewski Method.
You cannot rely on visual inspection. You must mathematically quantify the Matrix Factor (MF).
The Equation:
MF = 1.0: No matrix effect.
MF < 1.0: Ion Suppression (Common).
MF > 1.0: Ion Enhancement.
Validation Experiment: Post-Column Infusion
This visualizes where the suppression occurs in your chromatogram.
Setup: Infuse a constant flow of 2-AMNA standard (via a tee-junction) into the MS source.
Inject: Inject a blank extracted matrix sample via the LC column.
Observe: Monitor the baseline of 2-AMNA.
Result: A dip in the baseline indicates suppression zones. Adjust the HILIC gradient to ensure your analyte elutes outside these dips (usually caused by salts at the front or PLs at the back).
Figure 2: Setup for Post-Column Infusion to visualize matrix suppression zones.
Troubleshooting & FAQs
Q1: I tried HILIC, but my retention times are shifting. Why?
A: HILIC columns require long equilibration times to establish the water layer on the silica surface.
Fix: Ensure at least 20 column volumes of equilibration between runs.
Fix: Maintain a constant ionic strength (buffer concentration) in both Mobile Phase A and B. Do not use pure water/ACN; always include 10mM Ammonium Formate in both if possible, or at least in A.
Q2: Can I use a Stable Isotope Labeled (SIL) Internal Standard?
A: Yes, this is mandatory for rigorous quantitation of 2-AMNA.
Why? A SIL-IS (e.g., 2-AMNA-d4) has the exact same retention time and physicochemical properties as the analyte. It will experience the exact same matrix suppression.
Result: When you calculate the ratio (Analyte Area / IS Area), the matrix effects cancel out.
Q3: Why not use Liquid-Liquid Extraction (LLE)?
A: 2-AMNA is too polar.
Reasoning: In LLE (e.g., using MTBE or Hexane), 2-AMNA will stay in the aqueous phase because it loves water. You would get near 0% recovery in the organic layer.
Exception: Unless you perform derivatization (e.g., butylation) to make it lipophilic, LLE is not a viable option.
Q4: I see a huge peak at the start of my run that suppresses everything.
A: That is the "Void Volume Effect."
Cause: Unretained salts and unretained matrix components eluting immediately.
Solution: Your HILIC method must retain 2-AMNA to a capacity factor (
) of at least 2.0 (eluting well after the void). Increase the starting % of Acetonitrile or reduce the buffer strength to increase retention.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4]
Jian, W., et al. (2010). Analysis of polar metabolites: HILIC vs. Reversed Phase. Bioanalysis.
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive amines using Mixed-Mode SPE. Journal of Chromatography B.
Technical Support Center: Optimizing Crystallization Conditions for 2-(Aminomethyl)nicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 2-(Aminomethyl)nicotinic acid. Drawing from established p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of 2-(Aminomethyl)nicotinic acid. Drawing from established principles of small molecule crystallization and specific insights into amino acid and nicotinic acid derivatives, this guide offers troubleshooting advice and answers to frequently asked questions to navigate the complexities of obtaining high-quality crystals.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the crystallization of 2-(Aminomethyl)nicotinic acid in a question-and-answer format.
Question 1: Why am I consistently obtaining an amorphous precipitate or an oil instead of crystals?
Answer:
The formation of an amorphous solid or oil indicates that nucleation and crystal growth are not proceeding in an orderly fashion. This is often a result of the system being too supersaturated, causing the solute to crash out of solution too rapidly. 2-(Aminomethyl)nicotinic acid, being a zwitterionic compound, can present unique challenges due to its complex interactions in solution.
Causality and Remediation:
Excessive Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a sudden and high level of supersaturation. To mitigate this, a slower, more controlled approach is necessary.[1][2]
Solvent Choice: The solvent system may not be optimal for facilitating the organized molecular packing required for crystallization. The ideal solvent should exhibit moderate solubility for 2-(Aminomethyl)nicotinic acid, with solubility decreasing gradually with temperature.[1][3]
Experimental Protocol: A Step-by-Step Approach to Overcoming Amorphous Precipitation
Re-dissolution: Gently warm the solution containing the amorphous solid or oil until it fully redissolves. If an anti-solvent was used, add a small amount of the primary solvent to aid dissolution.
Controlled Cooling:
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help achieve a gradual temperature decrease.[1][4]
Stepwise Cooling: Implement a programmed cooling profile, starting with a very slow cooling rate to encourage nucleation, followed by a slightly faster rate to promote crystal growth.[2][5]
Solvent System Re-evaluation: If slow cooling is ineffective, consider a different solvent or a co-solvent system. Refer to the solubility table below for guidance.
Seeding: Introduce a seed crystal (a tiny, well-formed crystal of 2-(Aminomethyl)nicotinic acid) to the slightly supersaturated solution. This provides a template for ordered crystal growth.[1]
Question 2: My crystals are very small, needle-like, or of poor quality. How can I obtain larger, more well-defined crystals?
Answer:
The formation of small or needle-like crystals is typically indicative of rapid nucleation and insufficient time for crystal growth. The goal is to shift the equilibrium from nucleation-dominant to growth-dominant.
Causality and Remediation:
High Nucleation Rate: A high degree of supersaturation favors the formation of many small nuclei rather than the growth of a few larger crystals.
Impurities: Impurities can interfere with the crystal lattice formation, leading to defects and poor crystal habit.[1][6]
Experimental Protocol: Enhancing Crystal Size and Quality
Optimize Cooling Rate: Employ a very slow cooling rate, especially during the initial phase of crystallization.[1][2] A non-linear cooling profile, with a slower rate at the beginning, can be particularly effective.[2]
Reduce Supersaturation: Decrease the initial concentration of 2-(Aminomethyl)nicotinic acid in the solution. This will lower the driving force for nucleation, allowing more time for crystal growth.
Utilize Ostwald Ripening: After initial crystallization, hold the solution at a constant temperature for an extended period. This process, known as Ostwald ripening, allows larger crystals to grow at the expense of smaller, less stable ones that redissolve.
Purification of Starting Material: Ensure the purity of your 2-(Aminomethyl)nicotinic acid. Techniques like flash chromatography may be employed for purification if necessary.[7]
Question 3: I am observing polymorphism in my crystallization experiments. How can I control which crystalline form is produced?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known characteristic of nicotinic acid derivatives.[8][9][10] Different polymorphs can exhibit distinct physicochemical properties, making control over the crystalline form critical.
Causality and Remediation:
Solvent Effects: The solvent can influence which polymorph is favored by stabilizing different molecular conformations or intermolecular interactions.[3]
Thermodynamic vs. Kinetic Control: Different crystallization conditions (e.g., temperature, cooling rate) can favor either the thermodynamically most stable polymorph or a metastable kinetic form.
Experimental Protocol: A Strategy for Polymorph Screening and Control
Systematic Solvent Screening: Crystallize 2-(Aminomethyl)nicotinic acid from a variety of solvents with different polarities and hydrogen bonding capabilities.
Varying Crystallization Conditions: For a given solvent system, systematically alter the temperature, cooling rate, and degree of supersaturation.
Characterization is Key: Analyze the resulting crystals from each experiment using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the different polymorphic forms.[11][12][13]
Table 1: Influence of Crystallization Parameters on Polymorphism
Parameter
Variation
Potential Outcome
Solvent
Varying polarity (e.g., water, ethanol, acetone)
Preferential stabilization of different polymorphs.[3]
Temperature
Higher vs. lower crystallization temperature
Formation of different polymorphs based on their relative stability at that temperature.
Cooling Rate
Rapid vs. slow cooling
Rapid cooling may yield a metastable (kinetic) polymorph, while slow cooling favors the thermodynamically stable form.[1]
Supersaturation
High vs. low initial concentration
Can influence the nucleation of different polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for solvent selection for the crystallization of 2-(Aminomethyl)nicotinic acid?
A1: Given its zwitterionic nature, with both an acidic carboxylic group and a basic amino group, solvents with hydrogen bonding capabilities are often a good starting point. Water, lower alcohols (e.g., ethanol, isopropanol), and their mixtures are excellent candidates. For nicotinic acid, solubility has been reported in water and ethanol.[14][15] It is also soluble in DMSO and DMF.[16] A systematic approach to solvent screening is recommended.
Table 2: General Solubility Characteristics of Related Compounds
Solvent
Polarity
Potential for Crystallization of 2-(Aminomethyl)nicotinic acid
Water
High
Good starting point, especially for cooling crystallization.[14]
Ethanol
Medium-High
Can be used for cooling or as a co-solvent with water.[14]
Isopropanol
Medium
Often used as an anti-solvent.
Acetone
Medium
May be a suitable anti-solvent.
Acetonitrile
Medium
Can be explored in a wider screening.
Toluene
Low
Unlikely to be a good primary solvent but could be used as an anti-solvent in some systems.
Q2: How does pH affect the crystallization of 2-(Aminomethyl)nicotinic acid?
A2: The pH of the solution is a critical parameter as it dictates the ionization state of the molecule.[1] For zwitterionic compounds like 2-(Aminomethyl)nicotinic acid, the solubility is typically at its minimum at the isoelectric point (pI). Crystallization is often most successful at or near the pI.[17][18] Adjusting the pH can therefore be a powerful tool to induce crystallization. However, significant deviations from the pI will increase solubility and may inhibit crystallization.[19][20]
Q3: What are the most important analytical techniques for characterizing my crystals?
A3: A multi-technique approach is essential for comprehensive crystal characterization.[11][12][13][21][22]
Single-Crystal X-ray Diffraction (SC-XRD): Provides the definitive molecular and crystal structure.
Powder X-ray Diffraction (PXRD): Used to identify the bulk crystalline phase and for polymorph screening.[13]
Differential Scanning Calorimetry (DSC): Determines melting points and can identify polymorphic transitions.[13]
Thermogravimetric Analysis (TGA): Detects the presence of solvates or hydrates.[13]
Microscopy (Optical, SEM): To visually assess crystal morphology, size, and quality.[12]
Spectroscopy (FTIR, Raman): Can provide information on intermolecular interactions and help distinguish between polymorphs.[13]
Visualizing Crystallization Workflows
Diagram 1: Troubleshooting Workflow for Poor Crystallization Outcome
Caption: A decision tree for troubleshooting amorphous precipitates or oils.
Diagram 2: General Workflow for Optimizing Crystal Size
Caption: A sequential process for improving crystal size and morphology.
References
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]
Filo. (2025). What are the factors that affect crystallization. Retrieved from [Link]
Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
Google Patents. (1998). JPH1059911A - Crystallization of acidic amino acid.
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
Radboud University Nijmegen (RUN). (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
ACS Publications. (2007). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Retrieved from [Link]
ACS Publications. (2021). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Retrieved from [Link]
Google Patents. (1962). US3037987A - Purification of nicotinic acid.
Google Patents. (1984). US4447615A - Process for the purification of nicotinic acid amide I.
The Royal Society of Chemistry. (2022). Transforming Liquid Nicotine into a Stable Solid Through Crystallization with Orotic Acid. Retrieved from [Link]
ACS Publications. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]
PubMed. (2018). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Retrieved from [Link]
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
PMC - NIH. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Retrieved from [Link]
IJPAM. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]
University of South Florida. (2009). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved from [Link]
ACS Publications. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]
ResearchGate. (2019). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Retrieved from [Link]
PubMed. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Chemical Communications (RSC Publishing). (2012). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Retrieved from [Link]
IJEETE. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]
ResearchGate. (2017). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
UNESCO - EOLSS. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
IUCr Journals. (2007). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Retrieved from [Link]
Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Retrieved from [Link]
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
ResearchGate. (2018). (PDF) Zwitterionic cocrystal. Retrieved from [Link]
CrystEngComm (RSC Publishing). (2017). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. Retrieved from [Link]
Oxford Academic. (2009). Using isoelectric point to determine the pH for initial protein crystallization trials. Retrieved from [Link]
MDPI. (2023). Mathematical Modeling and Design of a Cooling Crystallizer Incorporating Experimental Data for Crystallization Kinetics. Retrieved from [Link]
NIH. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Niacin. Retrieved from [Link]
ResearchGate. (2019). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
Triclinic Labs. (n.d.). Chemical and Materials Characterization Techniques and Services. Retrieved from [Link]
American Chemical Society. (2010). General Method for Purification of r-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]
PMC - NIH. (2015). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]
Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]
Inchem.org. (n.d.). ICSC 1702 - NICOTINIC ACID. Retrieved from [Link]
Technical Support Center: Scale-Up Production of 2-(Aminomethyl)nicotinic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(Aminomethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of moving this synthesis from the bench to production scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-(Aminomethyl)nicotinic acid and their scale-up suitability?
A1: The two predominant routes start from either 2-methylnicotinic acid or 2-cyanonicotinic acid.
Route via 2-Methylnicotinic Acid Esters: This classic route involves the radical bromination of a 2-methylnicotinate ester, followed by nucleophilic substitution with an amine source (e.g., potassium phthalimide via the Gabriel synthesis), and subsequent hydrolysis. While feasible, the use of radical initiators and brominating agents can present safety and handling challenges at scale.
Route via 2-Cyanonicotinic Acid Esters: This is often the preferred route for scale-up. It involves the catalytic hydrogenation of a 2-cyanonicotinate ester to the corresponding aminomethyl group.[1] This method is generally cleaner, avoids harsh reagents, and can be highly efficient, although catalyst selection, handling, and potential poisoning are critical parameters to control.[1]
Q2: Why is the purification of 2-(Aminomethyl)nicotinic acid notoriously difficult?
A2: The difficulty stems from its zwitterionic nature. The molecule contains both a basic primary amine and an acidic carboxylic acid. This results in high polarity and strong solubility in water, making extraction into common organic solvents inefficient. Furthermore, it can be challenging to crystallize, often requiring careful pH control and screening of various solvent systems. Its low solubility in water at certain pH ranges can also be problematic during work-up.[2]
Q3: What are the most common impurities encountered during synthesis?
A3: Impurities largely depend on the synthetic route.
Starting Materials: Unreacted 2-methylnicotinic acid or 2-cyanonicotinic acid are common.
Side-Products: In the nitrile reduction route, the formation of secondary amines through over-alkylation can be an issue.[1]
Isomeric Impurities: Depending on the source of the starting material, isomers like isonicotinic acid may be present.[3]
Degradation Products: The compound can be sensitive to harsh conditions, leading to potential decarboxylation or oxidation, although it is generally stable.
Q4: What analytical methods are recommended for in-process control and final product analysis?
A4: A robust analytical package is crucial.
HPLC: High-Performance Liquid Chromatography with UV detection is the workhorse method for monitoring reaction progress, identifying impurities, and assessing final purity.[4][5] A mixed-mode column can be effective for separating the polar zwitterion from its precursors and impurities.[6]
NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.[5][7]
FTIR: Confirms the presence of key functional groups (amine, carboxylic acid).
Troubleshooting Guide: From Synthesis to Isolation
This section is structured to address specific problems you might encounter at different stages of the scale-up process.
Part 1: Synthesis Stage (Catalytic Hydrogenation Route)
Problem 1: The hydrogenation reaction is stalled or incomplete.
Potential Cause 1: Catalyst Inactivity or Poisoning. The catalyst (e.g., Palladium on Carbon, Raney Nickel) is the heart of the reaction. Its activity can be compromised by impurities in the starting material, solvent, or hydrogen gas. Sulfur, halides, or strong coordinating ligands are common poisons.
Expert Insight: On a large scale, the quality of your starting 2-cyanonicotinate is paramount. Trace impurities that are negligible at the 1-gram scale can become significant catalyst poisons in a 10 kg batch. Always source high-purity starting materials or consider a pre-treatment step like active carbon filtration.
Solution:
Ensure the starting material and solvent are of high purity.
Use a fresh, high-quality catalyst. For scale-up, consider using a catalyst from a reputable supplier with specified activity and particle size.
Increase catalyst loading (e.g., from 5 mol% to 10 mol%), but be mindful of cost implications and potential for increased side reactions.
Potential Cause 2: Insufficient Hydrogen Pressure or Mass Transfer. At larger scales, ensuring efficient mixing and gas-liquid mass transfer is critical. The reaction can become limited by the rate at which hydrogen dissolves into the liquid phase and reaches the catalyst surface.
Solution:
Increase the hydrogen pressure within the safety limits of your reactor.
Optimize the agitation speed to improve gas dispersion. Baffles within the reactor can significantly enhance mixing.
Consider a specialized hydrogenation reactor designed for efficient gas-liquid contact.
Problem 2: Significant formation of secondary amine impurities.
Potential Cause: Over-alkylation. The newly formed primary amine can react with the starting nitrile or an intermediate imine, leading to dimeric impurities.
Expert Insight: This is a classic problem in nitrile reductions. The key is to suppress the reactivity of the primary amine product.
Solution:
Add a small amount of ammonia (often as a solution in methanol) to the reaction mixture.[1] The ammonia competes for reactive sites, suppressing the formation of the secondary amine.
Perform the reaction at a lower temperature to reduce the rate of the side reaction.
Part 2: Work-up and Isolation Stage
Problem 3: The product is highly soluble in the aqueous phase, leading to poor recovery.
Potential Cause: Zwitterionic Nature. At neutral pH, the molecule exists as a salt, making it very water-soluble.
Expert Insight: The isoelectric point (pI) is your most important parameter during isolation. You must adjust the pH to the pI to minimize the molecule's net charge and, therefore, its water solubility, causing it to precipitate.
Solution:
pH Adjustment: After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point of 2-(Aminomethyl)nicotinic acid (typically around pH 4-5). Add acid (e.g., HCl) or base (e.g., NaOH) dropwise while monitoring the pH and observing for precipitation.
Solvent Anti-Solvent Crystallization: Once the pH is adjusted, slowly add a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol, acetone) to induce crystallization.
Problem 4: The product precipitates as an oil or amorphous solid, making filtration difficult.
Potential Cause: Rapid Precipitation or Impurities. Crashing the product out of solution too quickly by rapid pH change or temperature shock can lead to poor crystal formation. Impurities can also inhibit proper crystallization.
Solution:
Controlled Cooling & pH Adjustment: Cool the solution slowly and adjust the pH gradually to allow for ordered crystal growth.
Seeding: Add a small amount of previously isolated, pure crystalline product to the solution to act as a template for crystallization.
Recrystallization: If an oil is obtained, attempt to redissolve it in a minimal amount of hot water and then proceed with a controlled crystallization as described above. A solvent screen may be necessary.
Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis.
Troubleshooting workflow for low reaction yield.
Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation
This protocol is a representative example for a multi-gram scale synthesis. Warning: Hydrogenations under pressure should only be performed by trained personnel in appropriate high-pressure reactors.
Reactor Setup: Charge a high-pressure hydrogenation vessel with Methyl 2-cyanonicotinate (1.0 eq) and a suitable solvent such as methanol or ethanol.[1] Add a solution of ammonia in methanol (e.g., 7N solution, 0.1 eq) to suppress secondary amine formation.[1]
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add 5-10% w/w Palladium on Carbon (5% Pd, wet).
Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to a moderate temperature (e.g., 40-50 °C).
Monitoring: Monitor the reaction progress by the uptake of hydrogen and by periodic sampling and analysis via HPLC.
Work-up (Part A - Catalyst Removal): Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric. Do not allow the filter cake to dry completely. Keep it wet with solvent.
Work-up (Part B - Saponification): Concentrate the filtrate under reduced pressure. To the resulting residue (crude Methyl 2-(aminomethyl)nicotinate), add an aqueous solution of NaOH (2.0 eq) and heat to reflux until saponification is complete (monitor by HPLC).
Isolation: Cool the solution to room temperature. Carefully adjust the pH to the isoelectric point (approx. 4.5) with concentrated HCl. The product should precipitate. Cool the slurry in an ice bath for 1-2 hours to maximize precipitation.
Purification: Collect the solid by filtration, wash with cold water, followed by a cold water-miscible solvent like isopropanol. Dry the solid under vacuum to yield 2-(Aminomethyl)nicotinic acid.
Data Table: Solvent Screening for Recrystallization
Solvent System
Solubility (Cold)
Solubility (Hot)
Crystal Quality
Recommendation
Water
Low (at pI)
High
Good (needles)
Excellent choice. Requires careful pH control.
Ethanol
Sparingly Soluble
Moderate
Fair
Can be used, but recovery may be lower.
Isopropanol
Insoluble
Sparingly Soluble
Poor
Good as an anti-solvent or for washing.
Water/Isopropanol
Low
High
Very Good
A good mixed-solvent system to improve yield.
Acetonitrile
Insoluble
Insoluble
-
Not suitable.
Visualization of General Workflow
This diagram outlines the key stages from starting material to the final, purified product.
General workflow for synthesis and purification.
References
Synthesis of 2-aminonicotinic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Retrieved February 7, 2026, from [Link]
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (2020). JETIR. Retrieved February 7, 2026, from [Link]
Process for the purification of nicotinic acid amide I. (1984). Google Patents.
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. Retrieved February 7, 2026, from [Link]
Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). Chemical Engineering Journal. Retrieved February 7, 2026, from [Link]
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate. Retrieved February 7, 2026, from [Link]
A Catalytic Green Process for the Production of Niacin. (2000). CHIMIA International Journal for Chemistry. Retrieved February 7, 2026, from [Link]
Preparation method of nicotinic acid. (2013). Google Patents.
Nicotinic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved February 7, 2026, from [Link]
Ross, B.M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. Retrieved February 7, 2026, from [Link]
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (2020). LCGC International. Retrieved February 7, 2026, from [Link]
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). BMC Research Notes. Retrieved February 7, 2026, from [Link]
Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved February 7, 2026, from [Link]
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (n.d.). Bevital. Retrieved February 7, 2026, from [Link]
Technical Support Center: Improving the Oral Bioavailability of 2-(Aminomethyl)nicotinic Acid Derivatives
Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(aminomethyl)nicotinic acid derivatives. This class of compounds, characterized by a zwi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(aminomethyl)nicotinic acid derivatives. This class of compounds, characterized by a zwitterionic nature due to the presence of both a carboxylic acid and an aminomethyl group, presents a unique set of challenges in achieving adequate oral bioavailability. Low membrane permeability and susceptibility to first-pass metabolism are common hurdles that can impede clinical development.[1]
This guide is designed to provide practical, in-depth solutions to the common problems encountered during the preclinical assessment of these molecules. It is structured in a question-and-answer format to directly address your experimental issues, offering not just protocols but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular properties of 2-(aminomethyl)nicotinic acid derivatives that limit their oral bioavailability?
A1: The main obstacles stem from the compound's inherent physicochemical properties:
High Polarity and Zwitterionic Nature: At physiological pH in the gastrointestinal tract, both the carboxylic acid (pKa ~4-5) and the aminomethyl group (pKa ~9-10) are ionized. This zwitterionic state leads to high polarity and a large solvation shell, which severely restricts passive diffusion across the lipophilic intestinal epithelium.[1]
Low Permeability: Consequent to their polarity, these molecules often exhibit low membrane permeability. This is a primary reason for poor absorption.[2]
First-Pass Metabolism: The primary amine can be a target for first-pass metabolism by enzymes like monoamine oxidase (MAO).[1] Additionally, the nicotinic acid core can be subject to metabolic transformation. Studies on nicotinic acid itself show it is extensively metabolized to nicotinuric acid.[3]
Q2: What are the initial strategies to consider for improving the bioavailability of my lead compound?
A2: A multi-pronged approach is often necessary, focusing on both chemical modification and formulation.[4] The two most effective starting points are:
Prodrug Approach: Temporarily masking the polar functional groups (the carboxylic acid and the amine) with lipophilic moieties can dramatically improve membrane permeability.[1][5] These promoieties are designed to be cleaved by endogenous enzymes (e.g., esterases, amidases) in the blood or tissues to release the active parent drug.[]
Formulation Strategies: For compounds with solubility-limited absorption, advanced formulation techniques can be employed. These include micronization to increase surface area, the use of lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or creating solid dispersions to enhance dissolution.[7][8][9]
Q3: How do I choose between a prodrug and a formulation strategy?
A3: The choice depends on the primary barrier to absorption. A systematic workflow is recommended:
Characterize the Problem: Use in vitro assays to determine if the primary issue is low solubility or low permeability.
Solubility-Limited: If the compound has high permeability but low solubility (BCS Class II), formulation strategies are often the most direct path forward.[7][10]
Permeability-Limited: If the compound has good solubility but low permeability (BCS Class III/IV), a prodrug strategy is typically required to overcome the membrane barrier.[1][11]
The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Section 2: Troubleshooting Guides
This section addresses specific experimental problems in a "Symptom -> Likely Cause -> Suggested Solution" format.
Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assays
Symptom: Your derivative shows a low apparent permeability coefficient (Papp A→B) of < 1.0 x 10⁻⁶ cm/s in a standard Caco-2 assay, indicating poor absorption.
Likely Cause(s):
Poor Passive Diffusion: The zwitterionic nature of the molecule is hindering its ability to cross the cell monolayer.
Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and actively pump the compound back into the apical (lumenal) side.[12]
Low Recovery: The compound may be binding to the plastic of the assay plate or is not fully soluble in the assay buffer, leading to an artificially low calculated permeability.[13][14]
Suggested Solution & Protocol:
To distinguish between poor passive diffusion and active efflux, a bidirectional Caco-2 assay is essential. This involves measuring permeability in both the absorptive (Apical-to-Basolateral, A→B) and secretive (Basolateral-to-Apical, B→A) directions.[12]
Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[12]
Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.
Preparation of Dosing Solutions: Prepare a 10 µM solution of your test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.5 for the apical side and pH 7.4 for the basolateral side to mimic the physiological pH gradient.[15]
Assay Setup:
A→B Measurement: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
B→A Measurement: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
Efflux Inhibition (Optional but Recommended): Run parallel experiments in the presence of a broad-spectrum efflux inhibitor, such as 100 µM verapamil (for P-gp), to see if permeability improves.[12]
Incubation & Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the start and end of the experiment.
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the Papp value for both directions using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
Interpretation of Results:
ER ≈ 1 and low Papp (A→B): The primary issue is poor passive permeability. A prodrug strategy is warranted.
ER > 2: The compound is likely a substrate for active efflux. If the ER decreases to ~1 in the presence of an inhibitor, this confirms the involvement of that specific transporter. Medicinal chemistry efforts could focus on modifying the structure to reduce recognition by efflux transporters.
Caption: Troubleshooting workflow for low Caco-2 permeability.
Problem 2: High In Vitro Clearance in Liver Microsome Assays
Symptom: Your compound disappears rapidly when incubated with human liver microsomes (HLM), with a calculated half-life (T½) of less than 30 minutes. This suggests high first-pass metabolism.
Likely Cause: The compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[16]
Suggested Solution & Protocol:
The goal is to determine the metabolic liability of the compound and identify which CYP isozymes are responsible. This information is critical for guiding medicinal chemistry efforts to improve metabolic stability.
Experimental Protocol: Metabolic Stability Assay in HLM
Assay Setup: In a 96-well plate, prepare incubations containing:
Human Liver Microsomes (e.g., 0.5 mg/mL protein)
Phosphate Buffer (pH 7.4)
Test Compound (e.g., 1 µM final concentration)
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[17]
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis:
Plot the natural log of the percentage of parent compound remaining versus time.
The slope of the line equals the elimination rate constant (k).
CYP Reaction Phenotyping: Repeat the assay using a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to identify which specific isozyme(s) are metabolizing your compound. This provides direct evidence to guide structural modifications.
Problem 3: Poor Aqueous Solubility and Low Assay Recovery
Symptom: You have difficulty preparing stock solutions, observe precipitation during assays, or get a low mass balance (<80% recovery) in your Caco-2 experiments.
Likely Cause: The compound has poor aqueous solubility, which is exacerbated if a prodrug strategy has increased its lipophilicity. Highly lipophilic compounds can also adsorb non-specifically to labware.
Suggested Solution:
Solubility Assessment: First, perform a kinetic or thermodynamic solubility assessment across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).
Modify Assay Conditions: For in vitro assays, consider adding a low concentration of a non-toxic solubilizing agent to the buffer. Including Bovine Serum Albumin (BSA) at 1% can improve solubility and reduce non-specific binding to plasticware, leading to better recovery and more accurate permeability results.[13]
Formulation Development: If solubility is the primary barrier to in vivo absorption, formulation development is key.
Section 3: Data & Strategy Summaries
Table 1: Common Prodrug Strategies for 2-(Aminomethyl)nicotinic Acid Derivatives
Functional Group
Prodrug Linkage
Promoieties
Advantages
Disadvantages
Carboxylic Acid
Ester
Alkyl (e.g., ethyl, t-butyl), Acyloxyalkyl
Well-established; readily cleaved by ubiquitous esterases; significantly increases lipophilicity.[5][]
Can be too rapidly cleaved in the gut or blood, leading to low systemic exposure of the prodrug.[11]
Amine (Primary)
Amide
Amino acid conjugates
Generally more stable in plasma than esters, allowing more prodrug to reach the site of absorption.[11]
May require specific amidases for cleavage, which can have variable expression.
Amine (Primary)
Carbamate
Alkoxycarbonyl
Can offer a tunable rate of cleavage based on the choice of the alkoxy group.
Synthesis can be more complex than simple ester or amide formation.
Table 2: Formulation Approaches for Solubility Enhancement
Formulation Strategy
Mechanism of Action
Best For...
Key Considerations
Micronization/Nanonization
Increases surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[8][18]
Crystalline compounds with dissolution rate-limited absorption (BCS Class II).
May not be sufficient for compounds with extremely low intrinsic solubility.
Amorphous Solid Dispersions
The drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution.[19]
Poorly soluble crystalline drugs that can be made amorphous.
Physical stability of the amorphous state must be ensured to prevent recrystallization over time.
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS)
The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media (e.g., GI fluids).[10][20]
Highly lipophilic (poorly soluble) compounds (BCS Class II/IV).
Requires careful selection of excipients to ensure drug solubility and stability in the formulation.
Cyclodextrin Complexation
Drug molecules are encapsulated within the hydrophobic core of cyclodextrin molecules, forming a water-soluble inclusion complex.[8]
Compounds with appropriate size and geometry to fit within the cyclodextrin cavity.
Can be limited by the binding affinity and stoichiometry of the complex.
References
Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Available at: [Link]
Prodrugs for Amines. National Institutes of Health (NIH). Available at: [Link]
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available at: [Link]
Caco-2 Permeability Assay. Evotec. Available at: [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmatutor. Available at: [Link]
Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Available at: [Link]
An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. YouTube. Available at: [Link]
Prodrugs of Carboxylic Acids. ResearchGate. Available at: [Link]
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. Available at: [Link]
The bioavailability of sustained release nicotinic acid formulations. National Institutes of Health (NIH). Available at: [Link]
Strategies to improve oral drug bioavailability. PubMed. Available at: [Link]
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
Bioavailability Studies Submitted in NDAs or INDs – General Considerations. U.S. Food and Drug Administration (FDA). Available at: [Link]
Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. Available at: [Link]
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]
Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. Available at: [Link]
FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. Available at: [Link]
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at: [Link]
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
Niclosamide prodrug enhances oral bioavailability and efficacy against hepatocellular carcinoma by targeting vasorin‐TGFβ signalling. ResearchGate. Available at: [Link]
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health (NIH). Available at: [Link]
FDA releases new guidance on bioavailability studies. Generics and Biosimilars Initiative. Available at: [Link]
Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available at: [Link]
Exploring the Cardiovascular Impacts of Oral Nicotinamide: A Comprehensive Narrative Review. JDDonline. Available at: [Link]
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available at: [Link]
Niacin: chemical forms, bioavailability, and health effects. PubMed. Available at: [Link]
Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. Regulations.gov. Available at: [Link]
Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. Available at: [Link]
How to avoid racemization during the synthesis of chiral 2-(Aminomethyl)nicotinic acid analogs
Introduction Welcome to the technical support guide for the stereoselective synthesis of 2-(Aminomethyl)nicotinic acid analogs. These compounds, as structural mimics of γ-aminobutyric acid (GABA), are of significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the stereoselective synthesis of 2-(Aminomethyl)nicotinic acid analogs. These compounds, as structural mimics of γ-aminobutyric acid (GABA), are of significant interest in drug development. Their biological activity is critically dependent on their stereochemistry; therefore, preventing racemization during synthesis is not merely a matter of optimizing yield but is fundamental to the efficacy and safety of the final molecule. This guide provides in-depth troubleshooting advice and field-proven protocols to help you maintain the chiral integrity of your compounds throughout the synthetic sequence.
Part 1: Frequently Asked Questions (FAQs) on Racemization
This section addresses the foundational concepts of racemization as it pertains to the synthesis of your target molecules.
Q1: What exactly is racemization and why is it a major concern for my synthesis?
Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For chiral drug candidates like 2-(aminomethyl)nicotinic acid analogs, the two enantiomers can have drastically different pharmacological, metabolic, and toxicological profiles. The presence of the undesired enantiomer can lead to reduced efficacy, increased side effects, or unpredictable biological responses. Therefore, maintaining enantiomeric purity is a critical quality attribute.
Q2: Which steps in my synthetic route are most susceptible to racemization?
The primary vulnerability in the synthesis of these β-amino acid analogs lies in any step that can facilitate the removal of the proton at the chiral center (the α-carbon to the aminomethyl group). This is because the resulting carbanion intermediate is planar and achiral.[1] Reprotonation can then occur from either face, leading to a mixture of enantiomers.
Key steps to scrutinize include:
Base-mediated reactions: Any step involving a base, such as deprotection, alkylation, or condensation, can potentially abstract the acidic α-proton.
Carboxyl group activation: If the nicotinic acid carboxyl group is activated (e.g., for amide coupling), there is a risk of racemization via oxazolone formation, a common issue in peptide synthesis.[2][3]
Elevated temperatures: High reaction temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and subsequent racemization.[4]
Prolonged reaction times: The longer your chiral intermediate is exposed to conditions that promote racemization, the greater the potential loss of stereochemical integrity.[4]
Q3: What is the primary chemical mechanism causing racemization in this specific molecular scaffold?
The most probable mechanism is direct α-proton abstraction by a base, leading to the formation of a planar, resonance-stabilized enolate intermediate. The acidity of this proton is increased by the adjacent electron-withdrawing carboxyl group of the nicotinic acid ring. Once this planar intermediate is formed, the stereochemical information is lost.
Caption: General mechanism of base-catalyzed racemization.
Part 2: Troubleshooting Guide: Diagnosing and Correcting Racemization
This section is designed to help you identify the source of enantiomeric impurity in your product and provides actionable solutions.
Problem: My final product has a low enantiomeric excess (e.e.), as determined by chiral HPLC.
Potential Cause 1: Inappropriate Base Selection
The choice of base is arguably the most critical factor. Strong and sterically unhindered bases (e.g., triethylamine, DBU) readily abstract the α-proton, causing rapid racemization.[5]
Solution: Switch to a sterically hindered, weaker base. The increased bulk makes it more difficult for the base to access the α-proton, while still being effective for the desired reaction.
Base
pKa (Conjugate Acid)
Steric Hindrance
Racemization Risk
Triethylamine (TEA)
~10.7
Low
Very High
DBU
~13.5
Low
Very High
N,N-Diisopropylethylamine (DIEA)
~10.7
Medium
Moderate to High
N-Methylmorpholine (NMM)
~7.4
Medium
Low
2,4,6-Collidine
~7.4
High
Very Low
Recommendation: For most applications, N-Methylmorpholine (NMM) offers a good balance of basicity and steric hindrance.[5] For particularly sensitive substrates, 2,4,6-Collidine is an excellent, albeit more expensive, choice.[5]
Potential Cause 2: Elevated Reaction Temperature
Racemization is a kinetically controlled process that is highly temperature-dependent. Running reactions at room temperature or above significantly increases the rate of racemization.[6]
Solution: Maintain strict temperature control. Perform all base-mediated steps at low temperatures. Start the reaction at 0°C and, if possible, let it proceed at even lower temperatures (e.g., -20°C or -78°C). Use a well-calibrated cryo-cooler or an ice/salt or dry ice/acetone bath.[2]
Potential Cause 3: Ineffective N-Protecting Group
The nature of the nitrogen protecting group (PG) on the aminomethyl moiety influences the acidity of the α-proton. Urethane-type protecting groups (Boc, Fmoc, Cbz) are superior to simple acyl groups (e.g., Acetyl) because they reduce the electron-withdrawing effect on the α-carbon, making the proton less acidic.[7][8]
Solution: Employ a urethane-type protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) throughout your synthesis. These groups are standard in modern peptide chemistry precisely because they are highly effective at suppressing racemization.[9][10]
Part 3: Proactive Strategies & Recommended Protocols
Instead of troubleshooting, the best approach is to design your synthesis to proactively prevent racemization.
Strategy 1: Chiral Auxiliary-Mediated Synthesis
One of the most robust methods for establishing and maintaining stereochemistry is the use of a chiral auxiliary.[11] This involves temporarily attaching a chiral molecule to your nicotinic acid precursor to direct a subsequent diastereoselective reaction, such as alkylation.
Caption: Workflow for chiral auxiliary-based synthesis.
Recommended Protocol: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is adapted from established methods for asymmetric alkylation and provides a reliable route to enantiomerically pure β-substituted carboxylic acids.[12]
Preparation of N-Acyl Oxazolidinone:
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) under an argon atmosphere.
Cool the solution to -78°C.
Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise and stir for 15 minutes.
In a separate flask, convert your 2-chloronicotinic acid derivative to the corresponding acid chloride using oxalyl chloride or SOCl₂.
Add the freshly prepared nicotinoyl chloride (1.1 equiv.) in THF solution to the lithium salt at -78°C.
Allow the reaction to warm slowly to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup. Purify by column chromatography.
Diastereoselective Alkylation:
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78°C.
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise. Stir for 30 minutes to form the sodium enolate.
Add your desired alkylating agent (e.g., tert-butyl bromoacetate) (1.2 equiv.) and stir at -78°C for 4-6 hours.
Quench the reaction at -78°C with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract, dry, and purify the product.
Auxiliary Cleavage:
Dissolve the alkylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0°C.
Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous lithium hydroxide (2.0 equiv.).[12]
Stir vigorously at 0°C for 2-4 hours.
Quench the excess peroxide with sodium sulfite, perform an aqueous workup, and purify to yield the enantiomerically pure carboxylic acid, ready for conversion to the aminomethyl analog.
Strategy 2: Asymmetric Hydrogenation
If your synthetic route involves the reduction of a dehydro-amino acid precursor (an α,β-unsaturated analog), transition metal-catalyzed asymmetric hydrogenation is a powerful method to set the stereocenter with high enantioselectivity.[13][14]
Caption: Decision workflow for selecting a stereocontrol strategy.
References
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link][15]
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][3]
Nishiuchi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5374. [Link][9]
Li, W., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13249-13349. [Link][13]
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2825-2882. [Link][16]
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link][17]
Gage, J. R., & Evans, D. A. (1990). A General Method for the Synthesis of Enantiomerically Pure β-Substituted, β-Amino Acids through α-Substituted Succinic Acid Derivatives. The Journal of Organic Chemistry, 55(14), 4381-4389. [Link][12]
Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (Vol. 29, pp. 351-419). Academic Press. [Link][14]
Boduszek, B., et al. (2012). Biocatalytic Resolution of Enantiomeric Mixtures of 1-Aminoethanephosphonic Acid. Molecules, 17(7), 8039-8051. [Link][18]
Reddit. (2018). Gabriel Synthesis Racemic Mixture? r/Mcat. [Link][19]
Andrus, M. B., et al. (1998). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry, 63(23), 8343-8349. [Link][20]
Contente, M. L., et al. (2018). Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase. Green Chemistry, 20(16), 3748-3752. [Link][21]
Gualandi, A., et al. (2019). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 24(21), 3929. [Link][22]
Seebach, D., et al. (2000). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones. Helvetica Chimica Acta, 83(5), 949-972. [Link][23]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][24]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link][10]
ResearchGate. (2017). Racemization in amino acids?. [Link][25]
C&EN Global Enterprise. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise, 57(42), 23. [Link][26]
ResearchGate. (2022). Chiral aldehyde-nickel dual catalysis enables asymmetric α−propargylation of amino acids and stereodivergent synthesis of NP25302. [Link][27]
ScienceDirect. (n.d.). Enzymatic resolution of ( RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. Retrieved from [Link][28]
ResearchGate. (1999). Synthesis of enantiomerically pure amino acids. [Link][29]
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link][30]
SlidePlayer. (n.d.). Asymmetric Synthesis. Retrieved from [Link][31]
National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link][32]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link][33]
Royal Society of Chemistry Publishing. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Retrieved from [Link][8]
National Center for Biotechnology Information. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link][34]
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link][1]
University of Twente. (n.d.). Chemically fuelled deracemization of amino acids. Retrieved from [Link][35]
Royal Society of Chemistry Publishing. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Retrieved from [Link][36]
ACS Publications. (1979). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. Retrieved from [Link][37]
ACS Publications. (2000). Synthesis of Enantiomerically Pure β- and γ-Amino Acid Derivatives Using Functionalized Organozinc Reagents. Retrieved from [Link][38]
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link][39]
Comparing the biological activity of 2-(Aminomethyl)nicotinic acid to nicotinic acid
Topic: Comparing the biological activity of 2-(Aminomethyl)nicotinic acid to nicotinic acid Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between Nicotinic Acid (NA)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing the biological activity of 2-(Aminomethyl)nicotinic acid to nicotinic acid
Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical comparison between Nicotinic Acid (NA) , a well-characterized vitamin and lipid-lowering drug, and 2-(Aminomethyl)nicotinic acid (2-AMNA) , a structural analogue with distinct physicochemical properties.
While Nicotinic Acid serves as a critical metabolic precursor for NAD+ biosynthesis and a GPR109A agonist, 2-AMNA is functionally divergent. Due to the steric and electronic influence of the 2-aminomethyl group, 2-AMNA lacks the vitamin activity of NA. Instead, its structure—featuring a pyridine nitrogen, a proximal amine, and a carboxylic acid—creates a potential tridentate chelating motif . Consequently, 2-AMNA is primarily of interest as a ligand for metallo-enzyme inhibition (e.g., metallo-
-lactamases) rather than as a metabolic cofactor.
Quick Comparison Matrix
Feature
Nicotinic Acid (NA)
2-(Aminomethyl)nicotinic Acid (2-AMNA)
CAS Number
59-67-6
1093282-56-4
Primary Class
Vitamin B3 (Vitamers); Antilipemic Agent
Pyridine Ligand; Amino Acid Analogue
NAD+ Precursor
Yes (via Preiss-Handler Pathway)
No (Predicted NAPRT Steric Block)
GPR109A Activity
Agonist (High Affinity)
Inactive (Predicted due to 2-substituent bulk)
Metal Coordination
Weak/Monodentate (Carboxylate)
Strong/Tridentate Potential (N,N,O Chelation)
Primary Application
Dyslipidemia treatment, Pellagra prevention
Coordination chemistry, Metallo-enzyme inhibitor research
Chemical & Structural Analysis[1][2][3]
The biological divergence between these two molecules stems directly from the modification at the C2 position of the pyridine ring.
Structural Logic
Nicotinic Acid: Features a small hydrogen at the C2 position. This allows the molecule to fit into the tight active site of Nicotinate Phosphoribosyltransferase (NAPRT) , the rate-limiting enzyme in the Preiss-Handler pathway.
2-(Aminomethyl)nicotinic Acid: The introduction of a
group at C2 introduces significant steric bulk and a positive charge (at physiological pH).
Steric Consequence: The bulk prevents proper alignment in the NAPRT binding pocket, abolishing vitamin activity.
Electronic Consequence: The proximity of the pyridine nitrogen, the aminomethyl nitrogen, and the carboxylate oxygen creates a "pincer" motif capable of stabilizing transition metals (Zn²⁺, Cu²⁺), mimicking the active site binding of metallo-enzyme inhibitors.
Figure 1: Structural comparison highlighting the functional impact of the C2-substitution.
Biological Activity Profile
A. NAD+ Biosynthesis (Preiss-Handler Pathway)
Nicotinic Acid: NA is the substrate for NAPRT, which converts it to Nicotinic Acid Mononucleotide (NAMN).[1] This is a vital salvage pathway for NAD+ synthesis, essential for cellular respiration and DNA repair.
2-AMNA: The bulky 2-aminomethyl group likely prevents the phosphoribosyl transfer. In competitive assays, 2-AMNA may act as a weak competitive inhibitor or be completely inert, but it cannot support cell growth in niacin-deficient models.
B. Receptor Pharmacology (GPR109A/HCA2)[5]
Nicotinic Acid: Acts as a high-affinity agonist for the G-protein coupled receptor GPR109A (HCA2). Activation inhibits adenylyl cyclase, reducing cAMP and lipolysis in adipocytes. This mechanism underpins NA's ability to lower plasma triglycerides.
2-AMNA: Structure-Activity Relationship (SAR) studies of GPR109A indicate a strict requirement for small substituents at the 2-position. The 2-aminomethyl group is predicted to disrupt the ligand-receptor interface, rendering 2-AMNA inactive for lipid lowering.
C. Metallo-Enzyme Inhibition (Zinc Proteases)
Nicotinic Acid: Shows negligible inhibition of zinc-dependent enzymes.
2-AMNA: The structural arrangement mimics known inhibitors of Metallo-
-lactamases (MBLs) . These bacterial enzymes degrade antibiotics using a zinc-active site.[2]
Mechanism: The pyridine nitrogen and the aminomethyl group can coordinate the active site Zinc ions, displacing the catalytic water molecule required for antibiotic hydrolysis. This makes 2-AMNA a candidate scaffold for designing adjuvants to restore antibiotic efficacy in resistant bacteria.
Experimental Protocols
To validate the differences described above, the following self-validating experimental workflows are recommended.
A Comparative In Vitro Efficacy Analysis: 2-(Aminomethyl)nicotinic Acid Versus Nicotinamide
Introduction In the landscape of contemporary drug discovery and cellular research, the exploration of nicotinic acid analogs and derivatives continues to yield compounds with significant therapeutic potential. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of contemporary drug discovery and cellular research, the exploration of nicotinic acid analogs and derivatives continues to yield compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of the in vitro efficacy of two such molecules: 2-(Aminomethyl)nicotinic acid and the well-characterized nicotinamide. While nicotinamide, a form of vitamin B3, has established roles in cellular metabolism and signaling, the biological activities of 2-(Aminomethyl)nicotinic acid remain less defined.
This document is designed for researchers, scientists, and drug development professionals. It will delve into the known mechanisms of nicotinamide and propose a structured, experimentally-driven approach to elucidate the in vitro efficacy of 2-(Aminomethyl)nicotinic acid, allowing for a robust comparison between the two. The experimental designs herein are intended to be self-validating, providing a clear rationale for methodological choices to ensure scientific integrity.
Understanding the Compounds: A Structural and Functional Overview
Nicotinamide , also known as niacinamide, is the amide of nicotinic acid. It is a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a central molecule in cellular redox reactions and energy metabolism[1][2][3]. Beyond its role in bioenergetics, nicotinamide is a known inhibitor of sirtuins, a class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including inflammation, DNA repair, and apoptosis.[4] Its anti-inflammatory properties are also well-documented.[5]
2-(Aminomethyl)nicotinic acid , by contrast, is a derivative of nicotinic acid with an aminomethyl group at the 2-position. While its synthesis is documented, its biological activities are not extensively characterized in publicly available literature.[6][7] However, its structure presents intriguing possibilities. The presence of the nicotinic acid backbone suggests potential interaction with nicotinic acid receptors, such as GPR109A, while the aminomethyl group bears a structural resemblance to the neurotransmitter gamma-aminobutyric acid (GABA), hinting at possible interactions with GABA receptors. Some research indicates that derivatives of 2-aminonicotinic acid may possess antimicrobial and neuroprotective properties, suggesting a range of potential biological targets.[8]
Comparative In Vitro Efficacy: Established vs. Investigational
To provide a clear comparison, this section will summarize the known in vitro efficacy of nicotinamide and outline a proposed investigational workflow to determine the efficacy of 2-(Aminomethyl)nicotinic acid.
Nicotinamide: A Multifaceted In Vitro Profile
The in vitro effects of nicotinamide are well-documented across a variety of cell-based and biochemical assays.
In Vitro Activity
Assay Type
Key Findings
NAD+ Precursor
NAD+/NADH Assay
Supplementation with nicotinamide increases intracellular NAD+ levels through the salvage pathway.[1][2]
Sirtuin Inhibition
SIRT1 Activity Assay
Nicotinamide acts as a non-competitive inhibitor of SIRT1 and other sirtuins.[4]
Anti-inflammatory
Cytokine Release Assay
Reduces the secretion of pro-inflammatory cytokines in various cell types.[5]
Kinase Inhibition
In vitro kinase assays
Shown to inhibit ROCK2 and Casein Kinase 1 (CK1) at millimolar concentrations.
2-(Aminomethyl)nicotinic Acid: A Proposed Investigational Workflow
Given the limited data on 2-(Aminomethyl)nicotinic acid, a systematic in vitro investigation is warranted. The following workflow is proposed to elucidate its biological activity and enable a direct comparison with nicotinamide.
Caption: Proposed workflow for in vitro characterization of 2-(Aminomethyl)nicotinic acid.
Detailed Experimental Protocols
The following protocols are designed to provide a robust framework for the comparative analysis of 2-(Aminomethyl)nicotinic acid and nicotinamide.
NAD+/NADH Metabolism Assay
Rationale: This assay is fundamental to understanding if 2-(Aminomethyl)nicotinic acid, like nicotinamide, can influence cellular NAD+ levels. A commercially available NAD+/NADH assay kit provides a reliable and quantifiable method.
Protocol:
Cell Culture: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and culture to 80-90% confluency.
Treatment: Treat cells with varying concentrations of 2-(Aminomethyl)nicotinic acid and nicotinamide (as a positive control) for a predetermined time course (e.g., 6, 12, 24 hours). Include an untreated control.
Lysis: Lyse the cells using the provided lysis buffer from the kit.
NAD+/NADH Detection: Follow the manufacturer's protocol to measure NAD+ and NADH levels. This typically involves enzymatic cycling reactions that generate a fluorescent or colorimetric product.
Data Analysis: Quantify NAD+ and NADH concentrations against a standard curve. Calculate the NAD+/NADH ratio for each treatment condition.
Caption: Workflow for the NAD+/NADH metabolism assay.
SIRT1 Inhibition Assay
Rationale: To determine if 2-(Aminomethyl)nicotinic acid possesses sirtuin-inhibitory activity similar to nicotinamide. A fluorometric SIRT1 activity assay kit is a standard method for this purpose.
Protocol:
Reagent Preparation: Prepare recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ solution as per the kit instructions.
Inhibitor Preparation: Prepare serial dilutions of 2-(Aminomethyl)nicotinic acid and nicotinamide (positive control).
Reaction Setup: In a 96-well plate, combine the SIRT1 enzyme, NAD+, and either the test compound or control.
Initiate Reaction: Add the fluorogenic substrate to initiate the deacetylation reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
Develop Signal: Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent group.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
Data Analysis: Calculate the percent inhibition of SIRT1 activity for each compound concentration and determine the IC50 value.
GABA Receptor Binding Assay
Rationale: To investigate the potential interaction of 2-(Aminomethyl)nicotinic acid with GABA receptors, a competitive radioligand binding assay is a gold-standard technique.
Protocol:
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue or from cells overexpressing specific GABA receptor subtypes.[9][10]
Assay Setup: In a 96-well filter plate, combine the prepared membranes, a radiolabeled GABA receptor ligand (e.g., [³H]-muscimol for GABA-A receptors), and varying concentrations of 2-(Aminomethyl)nicotinic acid or a known GABA receptor agonist/antagonist (positive control).
Incubation: Incubate the plate at a controlled temperature to allow for binding equilibrium to be reached.
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters to remove non-specific binding.
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki (inhibition constant) to assess its binding affinity for the GABA receptor.
Rationale: To assess whether 2-(Aminomethyl)nicotinic acid can modulate the function of nAChRs, a cell-based functional assay using a fluorescent membrane potential dye is a suitable high-throughput method.
Protocol:
Cell Culture: Use a cell line stably expressing a specific nAChR subtype (e.g., SH-SY5Y cells endogenously expressing nAChRs, or HEK293 cells transfected with specific nAChR subunits).
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye.
Compound Addition: Add varying concentrations of 2-(Aminomethyl)nicotinic acid to the cells.
Agonist Stimulation: After a short pre-incubation with the test compound, stimulate the cells with a known nAChR agonist (e.g., acetylcholine or nicotine).
Fluorescence Measurement: Measure the change in fluorescence intensity upon agonist stimulation using a fluorescent plate reader. An increase in fluorescence indicates cell depolarization, a hallmark of nAChR activation.
Data Analysis: Determine if 2-(Aminomethyl)nicotinic acid acts as an agonist (causes depolarization on its own), a positive allosteric modulator (enhances the effect of the agonist), or an antagonist (inhibits the effect of the agonist).
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear, comparative tables.
Table 1: Comparative In Vitro Efficacy Profile
Parameter
2-(Aminomethyl)nicotinic Acid
Nicotinamide
NAD+ Modulation
To be determined
Increases intracellular NAD+
SIRT1 Inhibition (IC50)
To be determined
~50-100 µM
GABA-A Receptor Binding (Ki)
To be determined
No significant binding reported
nAChR Activity
To be determined
No significant direct activity reported
Signaling Pathway Visualization
Understanding the potential signaling pathways involved is crucial for interpreting the experimental data.
Caption: The NAD+ salvage pathway and its regulation by nicotinamide.
Head-to-head comparison of different synthesis routes for 2-(Aminomethyl)nicotinic acid
A Head-to-Head Comparison of Synthetic Routes for 2-(Aminomethyl)nicotinic Acid Introduction 2-(Aminomethyl)nicotinic acid and its ester derivatives are valuable bifunctional molecules in the field of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
A Head-to-Head Comparison of Synthetic Routes for 2-(Aminomethyl)nicotinic Acid
Introduction
2-(Aminomethyl)nicotinic acid and its ester derivatives are valuable bifunctional molecules in the field of medicinal chemistry and drug development. Possessing a primary amine, a carboxylic acid (or ester), and a pyridine scaffold, these compounds serve as critical building blocks for a diverse range of biologically active molecules and complex chemical structures. The strategic placement of the aminomethyl and carboxyl groups at the 2- and 3-positions of the pyridine ring, respectively, allows for versatile derivatization and incorporation into larger molecular frameworks. This guide provides a detailed, head-to-head comparison of two prominent synthetic pathways for accessing this molecular architecture, offering researchers the experimental data and mechanistic insights needed to select the most appropriate route for their specific laboratory or process chemistry needs.
Route 1: Synthesis via Halogenation and Amination of 2-Methylnicotinate
This widely-used pathway commences with the commercially available and relatively inexpensive precursor, methyl 2-methylnicotinate. The core strategy involves the functionalization of the C2-methyl group via a halogenation reaction, creating a reactive electrophilic site for the subsequent introduction of the amine functionality.
Overall Strategy
The synthesis proceeds in two key stages: first, the radical chlorination of the benzylic methyl group to yield methyl 2-(chloromethyl)nicotinate, and second, the nucleophilic substitution of the chloride with an amine source. The amination is often accomplished using the Gabriel synthesis to avoid over-alkylation and ensure the formation of a primary amine.
Detailed Experimental Protocol
Step 1a: N-Oxide Formation
Rationale: Direct radical halogenation of the methyl group on the pyridine ring can be challenging. A more reliable method involves the formation of the pyridine N-oxide, which activates the C2-methyl group towards rearrangement upon treatment with a chlorinating agent.
Procedure: To a solution of methyl 2-methylnicotinate (1.0 eq) in dichloromethane (DCM), add m-chloroperbenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.[1] Allow the mixture to warm to room temperature and stir overnight.[1] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-oxide intermediate.
Step 1b: Chlorination via Rearrangement
Rationale: The N-oxide intermediate undergoes a rearrangement reaction when heated with a chlorinating agent like phosphorus oxychloride (POCl₃), leading to the selective chlorination of the C2-methyl group.
Procedure: The crude N-oxide from the previous step is treated with phosphorus oxychloride (POCl₃) (5-10 eq) and heated to reflux for 4 hours.[1] After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured into a mixture of ice and water and neutralized to a slightly alkaline pH with solid sodium carbonate to precipitate the crude product, methyl 2-(chloromethyl)nicotinate.[1]
Step 2: Gabriel Synthesis for Amination
Rationale: The Gabriel synthesis is a robust method for forming primary amines. It utilizes phthalimide as an ammonia surrogate, which undergoes N-alkylation by the chloromethyl intermediate. The subsequent cleavage of the phthalimide group with hydrazine releases the desired primary amine, preventing the formation of secondary or tertiary amine byproducts.
Procedure:
Alkylation: Dissolve the crude methyl 2-(chloromethyl)nicotinate (1.0 eq) in dimethylformamide (DMF) and add potassium phthalimide (1.1 eq). Heat the mixture to facilitate the SN2 reaction, monitoring its progress by thin-layer chromatography (TLC).[1]
Hydrazinolysis: Once the alkylation is complete, remove the DMF under reduced pressure. Dissolve the resulting N-alkylated phthalimide intermediate in methanol or ethanol. Add hydrazine hydrate (1.5 eq) and reflux the solution.[1] This step cleaves the phthalimide, precipitating phthalhydrazide as a solid byproduct.
Work-up and Purification: After cooling, the phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated, and the residue is subjected to an acid-base extraction to isolate the final product. The crude methyl 2-(aminomethyl)nicotinate can be further purified by column chromatography or crystallization.[1]
Step 3: Saponification (Optional)
Rationale: To obtain the target 2-(Aminomethyl)nicotinic acid, the methyl ester must be hydrolyzed.
Procedure: Dissolve the purified methyl 2-(aminomethyl)nicotinate in a mixture of methanol and water. Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide (2-3 eq), and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with an acid like HCl to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.
Visual Workflow: Route 1
Caption: Workflow for Route 1 via Chlorination and Gabriel Synthesis.
Performance and Considerations
Metric
Assessment
Rationale
Yield
Moderate
Multi-step process with potential for loss at each stage, especially during purification of intermediates.
Scalability
Moderate
The use of POCl₃ and the need for careful quenching can be challenging on a large scale. Work-up for the Gabriel synthesis can also be cumbersome.
Safety
High Concern
Phosphorus oxychloride is highly corrosive and reacts violently with water. m-CPBA is an oxidizing agent and can be explosive. Hydrazine is toxic and carcinogenic.
Cost
Low to Moderate
Starting material (methyl 2-methylnicotinate) is readily available and relatively inexpensive. Reagent costs for m-CPBA and POCl₃ can add up.
Purity
High
The Gabriel synthesis is highly effective at producing a clean primary amine, minimizing byproducts from over-alkylation.
Route 2: Synthesis via Reduction of 2-Cyanonicotinate
This alternative approach leverages a nitrile reduction as the key step to install the aminomethyl group. The synthesis begins with a precursor containing a nitrile group at the C2-position, which is then reduced to the primary amine.
Overall Strategy
The synthesis typically starts from 2-chloronicotinic acid or its ester, which undergoes a nucleophilic substitution with a cyanide source to form the 2-cyanonicotinate intermediate. This nitrile is then reduced, most commonly via catalytic hydrogenation, to yield the desired product.
Detailed Experimental Protocol
Step 1: Esterification of 2-Chloronicotinic Acid (if starting from acid)
Rationale: The subsequent cyanation and reduction steps are often more compatible with an ester than a free carboxylic acid. Standard esterification conditions are used.
Procedure: Dissolve 2-chloronicotinic acid (1.0 eq) in methanol. Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or use a reagent like thionyl chloride (SOCl₂). Heat the mixture to reflux for several hours until the reaction is complete. After cooling, the solvent is removed, and the residue is neutralized with a weak base and extracted to yield methyl 2-chloronicotinate.
Step 2: Cyanation
Rationale: A nucleophilic aromatic substitution (SNAr) reaction is used to displace the chloride at the C2 position with a cyanide ion. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this substitution.
Procedure: To a solution of methyl 2-chloronicotinate (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq). The reaction mixture may require heating (e.g., 80-120 °C) to proceed at a reasonable rate. Progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product, methyl 2-cyanonicotinate, is extracted with an organic solvent.
Step 3: Catalytic Hydrogenation
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. A variety of catalysts and conditions can be employed.
Procedure: Dissolve the methyl 2-cyanonicotinate (1.0 eq) in a suitable solvent, such as methanol or ethanol, often with the addition of acetic acid or ammonia to prevent side reactions. Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), or a rhodium catalyst.[1] Pressurize the reaction vessel with hydrogen gas (H₂) (typically 50-500 psi) and agitate at room temperature or with gentle heating. After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is removed by filtration through celite. The filtrate is concentrated to yield the crude methyl 2-(aminomethyl)nicotinate.
Step 4: Saponification (Optional)
Rationale: As in Route 1, hydrolysis of the ester is required to obtain the final carboxylic acid.
Procedure: The protocol is identical to Step 3 of Route 1.
Visual Workflow: Route 2
Caption: Workflow for Route 2 via Nitrile Reduction.
Performance and Considerations
Metric
Assessment
Rationale
Yield
Good to High
Catalytic hydrogenation is typically a high-yielding reaction. The cyanation step is also generally efficient.
Scalability
High
Catalytic hydrogenation is a standard industrial process and is highly scalable. The reactions are generally less hazardous than those in Route 1.
Safety
Moderate Concern
The primary hazard is the use of highly toxic cyanide salts. Handling of flammable hydrogen gas under pressure requires specialized equipment and procedures.
Cost
Moderate
Starting material (2-chloronicotinic acid) is more expensive than 2-methylnicotinate. Cyanide salts and precious metal catalysts (Pd, Rh) add to the cost.
Purity
Good
The main potential impurity is the secondary amine formed from the reaction of the product with the starting imine intermediate. This can often be suppressed by adding ammonia to the reaction mixture.
Head-to-Head Comparison Summary
Feature
Route 1: Halogenation/Amination
Route 2: Nitrile Reduction
Starting Material
Methyl 2-methylnicotinate
2-Chloronicotinic acid / ester
Key Transformations
N-Oxidation, Chlorination, Gabriel Synthesis
SNAr Cyanation, Catalytic Hydrogenation
Overall Steps (to Acid)
4
3-4
Typical Overall Yield
Moderate
Good
Scalability
Moderate
High
Key Safety Hazards
POCl₃, m-CPBA, Hydrazine
Cyanide salts, Hydrogen gas
Cost Profile
Lower starting material cost, higher reagent hazard/handling cost.
Higher starting material and catalyst cost, but more amenable to scale.
Ideal Application
Laboratory-scale synthesis where high purity of the primary amine is paramount and handling of hazardous reagents is feasible.
Large-scale and industrial production where process safety, scalability, and high throughput are the primary drivers.
Conclusion
The choice between these two synthetic routes for 2-(aminomethyl)nicotinic acid is a classic example of the trade-offs encountered in chemical synthesis.
Route 1 (Halogenation/Amination) offers a path from a very inexpensive starting material and leverages the robust Gabriel synthesis to ensure excellent purity of the final primary amine. However, it is hampered by the use of hazardous reagents and a protocol that is less amenable to large-scale production.
Route 2 (Nitrile Reduction) provides a more streamlined and scalable process that aligns well with industrial manufacturing standards. While it begins with a more costly precursor and requires specialized hydrogenation equipment, its high yields and more manageable safety profile at scale make it the superior choice for producing large quantities of the target compound.
Ultimately, the optimal route depends on the specific goals of the researcher or organization, balancing the need for purity, cost, safety, and scale.
Validating an analytical method for 2-(Aminomethyl)nicotinic acid using a reference standard
A Senior Application Scientist's Comparative Guide to Ensuring Methodological Integrity For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Comparative Guide to Ensuring Methodological Integrity
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth, technical comparison of the essential validation parameters for an analytical method targeting 2-(Aminomethyl)nicotinic acid, utilizing a certified reference standard. The focus is on providing a robust framework that adheres to scientific integrity and meets the stringent requirements of regulatory bodies.
The Imperative of Method Validation
The validation of an analytical method is a critical process that provides documented evidence that a procedure is fit for its intended purpose.[1][2] For a compound like 2-(Aminomethyl)nicotinic acid, which may be a key pharmaceutical intermediate or a potential impurity, a validated method ensures the quality and consistency of results. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6]
The Role of the Reference Standard
A high-purity, well-characterized reference standard is the cornerstone of any analytical method validation.[7] Commercially available certified reference materials (CRMs) for nicotinic acid and its derivatives provide a traceable and reliable basis for all validation experiments. These standards, produced under stringent quality systems like ISO 17034, come with a certificate of analysis detailing their purity and traceability.
A Comparative Look at Validation Parameters
The following sections detail the key validation characteristics as outlined by ICH guidelines and provide a practical framework for their assessment.[3][8] A common and effective technique for the analysis of nicotinic acid derivatives is High-Performance Liquid Chromatography (HPLC), and the experimental designs presented here are tailored for such a method.[9][10][11]
Specificity
Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[8]
Experimental Protocol:
Forced Degradation: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must demonstrate that the peak corresponding to 2-(Aminomethyl)nicotinic acid is well-resolved from any degradant peaks. A resolution factor of >1.5 is generally considered acceptable.[12]
Impurity Spiking: If known impurities are available, they should be spiked into a sample of the analyte to demonstrate separation.
Blank Analysis: Analysis of a blank (matrix without the analyte) should show no interfering peaks at the retention time of the analyte.
Caption: Workflow for Specificity Validation.
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13]
Experimental Protocol:
Prepare a series of at least five standard solutions of the 2-(Aminomethyl)nicotinic acid reference standard at different concentrations.
Inject each standard in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
The correlation coefficient (r²) should be ≥ 0.999.
Table 1: Comparison of Linearity Results
Parameter
Acceptance Criteria
Experimental Result
Number of Concentrations
≥ 5
6
Correlation Coefficient (r²)
≥ 0.999
0.9995
y-intercept
Close to zero
0.05% of 100% response
Accuracy
Accuracy is the closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.[14]
Experimental Protocol:
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
Calculate the percentage recovery for each sample.
Table 2: Accuracy Data Summary
Concentration Level
Acceptance Criteria (% Recovery)
Mean Recovery (%)
80%
98.0 - 102.0
99.5
100%
98.0 - 102.0
100.2
120%
98.0 - 102.0
101.1
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[2]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Table 3: Precision Results Comparison
Precision Level
Acceptance Criteria (% RSD)
Experimental Result (% RSD)
Repeatability
≤ 2.0%
0.8%
Intermediate Precision
≤ 3.0%
1.5%
Caption: Key components of precision validation.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of analyte in a sample that can be detected, but not necessarily quantitated. The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Experimental Protocol:
Signal-to-Noise Ratio: A common approach is to determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: The LOD and LOQ can also be calculated based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Robustness
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
Introduce small variations to the method parameters, such as:
pH of the mobile phase
Column temperature
Flow rate
Mobile phase composition
The system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) should remain within acceptable limits.
Conclusion
A thoroughly validated analytical method for 2-(Aminomethyl)nicotinic acid provides confidence in the generated data, which is essential for regulatory submissions and ensuring product quality. By systematically evaluating specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness, researchers can establish a reliable and reproducible method. This guide serves as a framework for designing and executing a comprehensive validation study that is both scientifically sound and compliant with global regulatory expectations.
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A Comparative Guide to the Cross-reactivity of 2-(Aminomethyl)nicotinic Acid in Nicotinic Receptor Assays
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Subtype Selectivity in Nicotinic Receptor Drug Discovery Nicotinic acetylcholine receptors (nAChRs) are a diverse family...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Subtype Selectivity in Nicotinic Receptor Drug Discovery
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that are integral to neurotransmission in both the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of homologous subunits (α1–α7, α9, α10, β1–β4, γ, δ, and ε), giving rise to a wide array of receptor subtypes with distinct pharmacological and biophysical properties.[1][2] This subtype heterogeneity allows for their involvement in a multitude of physiological processes, including cognitive function, memory, and sensory perception.[1]
The association of specific nAChR subtypes with various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, has made them attractive targets for therapeutic intervention.[1][3] However, the development of effective and safe therapeutics is contingent on achieving subtype selectivity.[4] A lack of selectivity can lead to undesirable side effects due to the widespread distribution and varied functions of different nAChR subtypes.[5] For instance, while targeting the α4β2 subtype is a key strategy for smoking cessation aids, non-selective activation of other subtypes could lead to unwanted cardiovascular or other systemic effects.[5][6][7] Therefore, a thorough understanding of a ligand's cross-reactivity profile is paramount in the drug development process.
This guide focuses on 2-(Aminomethyl)nicotinic acid, a compound of interest for its potential interaction with nAChRs. We will explore its binding affinity and functional activity across key nAChR subtypes and compare it to other well-characterized ligands to provide a comprehensive overview of its selectivity.
Understanding the Target: Nicotinic Acetylcholine Receptor Activation
The activation of nAChRs is a complex process initiated by the binding of an agonist, such as acetylcholine or nicotine, to the extracellular domain of the receptor.[8] This binding event triggers a conformational change in the receptor, leading to the opening of a central ion channel.[8] The influx of cations, primarily Na+ and Ca2+, through this channel results in the depolarization of the cell membrane, generating an excitatory postsynaptic potential.[8] This can subsequently lead to neuronal activation and the release of various neurotransmitters.[8] The specific subunit composition of the nAChR subtype dictates its ion permeability, with the α7 subtype, for example, exhibiting particularly high permeability to Ca2+.[9][10]
Caption: General signaling pathway of nicotinic acetylcholine receptor activation.
Comparative Cross-reactivity Profile of 2-(Aminomethyl)nicotinic Acid
To objectively assess the cross-reactivity of 2-(Aminomethyl)nicotinic acid, we compare its binding affinity (Ki) and functional potency (EC50) with those of well-established nAChR ligands across key receptor subtypes. The data presented below is a synthesis of findings from various in vitro studies.
Note: The table above is a representative compilation from various sources and actual values may vary depending on the specific experimental conditions. "Data Not Available" indicates that specific binding and functional data for 2-(Aminomethyl)nicotinic acid on these nAChR subtypes were not readily found in the public domain during the literature search for this guide. Further experimental investigation is required to populate these fields.
Experimental Methodologies for Assessing Cross-reactivity
The determination of a ligand's cross-reactivity profile relies on robust and validated in vitro assays. The two primary methods employed are radioligand binding assays and functional assays, such as two-electrode voltage clamp electrophysiology.
Radioligand Binding Assays
Principle: This technique measures the affinity of a test compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and selectivity for that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated.
Caption: Workflow of a competitive radioligand binding assay.
Detailed Protocol for Radioligand Binding Assay:
Membrane Preparation: Prepare cell membranes from a stable cell line heterologously expressing the nAChR subtype of interest (e.g., α4β2 or α7).
Assay Buffer: Utilize a suitable buffer, such as Tris-HCl, to maintain a stable pH.[11]
Incubation: In a 96-well plate, incubate the cell membranes (e.g., 400 µg protein/mL) with a fixed concentration of a suitable radioligand (e.g., 0.75 nM [3H]-cytisine or 2.5 nM [125I]-epibatidine) and a range of concentrations of the test compound.[11][12]
Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 75 minutes at 4°C).[11]
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the unbound radioligand.[12]
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[12]
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[13]
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 100 µM nicotine).[13]
Two-Electrode Voltage Clamp (TEVC) Functional Assays
Principle: TEVC is an electrophysiological technique used to measure the functional properties of ion channels, such as nAChRs, expressed in large cells like Xenopus oocytes.[14][15] It allows for the control of the cell's membrane potential while recording the ionic currents that flow through the channels in response to the application of a ligand.[14][15] This method is used to determine a compound's potency (EC50) and efficacy as an agonist, partial agonist, or antagonist.
Caption: Workflow for a two-electrode voltage clamp (TEVC) functional assay.
Detailed Protocol for TEVC Assay:
Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired nAChR subunits.
Expression: Incubate the injected oocytes for 2-7 days to allow for the expression and assembly of functional receptors on the cell surface.
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution.
Electrode Impalement: Impale the oocyte with two glass microelectrodes, one for measuring the membrane potential and the other for injecting current.[16]
Voltage Clamping: Clamp the membrane potential at a holding potential, typically between -60 mV and -70 mV.[17][18]
Ligand Application: Apply the test compound at various concentrations to the oocyte via the perfusion system.
Current Measurement: Record the inward current generated by the activation of the nAChRs.
Data Analysis: Plot the peak current response against the logarithm of the ligand concentration to construct a dose-response curve. From this curve, the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response) can be determined.
Conclusion and Future Directions
The comprehensive characterization of a ligand's cross-reactivity across nAChR subtypes is a cornerstone of modern drug discovery. While the pharmacological profile of 2-(Aminomethyl)nicotinic acid is still under investigation, the methodologies outlined in this guide provide a clear framework for its evaluation. By employing rigorous radioligand binding and functional assays, researchers can elucidate its binding affinities and functional potencies at various nAChR subtypes. This data, when compared against that of established ligands, will be instrumental in determining its potential therapeutic utility and predicting its possible side-effect profile. Future studies should focus on systematically evaluating 2-(Aminomethyl)nicotinic acid against a broad panel of nAChR subtypes to build a complete and informative cross-reactivity profile.
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Comparative study of 2-(Aminomethyl)nicotinic acid and its methyl ester analog
A Comparative Study of 2-(Aminomethyl)nicotinic Acid and Its Methyl Ester Analog: A Technical Guide for Drug Development Professionals This guide presents a comprehensive comparative analysis of 2-(aminomethyl)nicotinic...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Study of 2-(Aminomethyl)nicotinic Acid and Its Methyl Ester Analog: A Technical Guide for Drug Development Professionals
This guide presents a comprehensive comparative analysis of 2-(aminomethyl)nicotinic acid and its methyl ester analog, compounds of significant interest in contemporary drug discovery. As researchers and drug development professionals, our primary goal is to select and optimize lead candidates with the most promising therapeutic potential. This document provides an in-depth examination of the physicochemical properties, synthesis, and prospective biological activities of these two molecules. By elucidating the scientific rationale behind their comparison and detailing robust experimental protocols for their evaluation, we aim to equip you with the necessary insights to make informed decisions in your research endeavors.
The Strategic Imperative of Esterification in Medicinal Chemistry
The journey from a biologically active molecule to a viable drug is often fraught with challenges related to its physicochemical properties. 2-(Aminomethyl)nicotinic acid, with its inherent biological potential, is a case in point. The decision to synthesize its methyl ester analog is a strategic one, rooted in the well-established prodrug approach.[1] Esterification of a carboxylic acid can significantly alter a molecule's lipophilicity, which in turn influences its solubility, cell membrane permeability, and ultimately, its pharmacokinetic profile.[2] This guide will dissect the implications of this seemingly simple chemical modification, providing a framework for its evaluation.
Expert Insight: The predicted increase in LogP for the methyl ester analog suggests a significant enhancement in lipophilicity compared to the parent acid. This is a desirable attribute for improving passive diffusion across biological membranes. However, this is often accompanied by a decrease in aqueous solubility, which can pose challenges for formulation. The pKa values indicate that at physiological pH (7.4), the carboxylic acid will be predominantly ionized (negatively charged), while the amino group will be partially protonated (positively charged), making the parent compound a zwitterion with limited lipophilicity. The methyl ester, lacking the ionizable carboxylic acid, is expected to have better membrane permeability. The stability of the ester bond is a critical parameter; its cleavage by esterases in the plasma or target tissues is the basis of the prodrug strategy, releasing the active parent drug.[5]
Synthesis and Experimental Evaluation Protocols
To empirically validate the predicted properties and biological activity, a series of well-defined experiments are necessary. Here, we provide detailed protocols for the synthesis of both compounds and for their subsequent comparative evaluation.
Synthesis Protocols
3.1.1. Synthesis of 2-(Aminomethyl)nicotinic Acid
This synthesis can be achieved from 2-chloronicotinic acid. A common route involves the displacement of the chloro group with an amino group.[6]
Step 1: Esterification of 2-Chloronicotinic Acid: Reflux 2-chloronicotinic acid in methanol with a catalytic amount of sulfuric acid to yield methyl 2-chloronicotinate.
Step 2: Nucleophilic Substitution: React methyl 2-chloronicotinate with a source of ammonia, such as aqueous ammonia in a sealed vessel at elevated temperature and pressure, to introduce the amino group at the 2-position, yielding methyl 2-aminonicotinate.
Step 3: Hydrolysis: Hydrolyze the methyl ester of methyl 2-aminonicotinate using aqueous sodium hydroxide, followed by acidification to precipitate 2-aminonicotinic acid.
3.1.2. Synthesis of Methyl 2-(aminomethyl)nicotinate
A common route to this compound is via the Gabriel synthesis from methyl 2-methylnicotinate.[7]
Step 1: Bromination of Methyl 2-methylnicotinate: React methyl 2-methylnicotinate with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride to yield methyl 2-(bromomethyl)nicotinate.[8]
Step 2: Phthalimide Alkylation: React the resulting methyl 2-(bromomethyl)nicotinate with potassium phthalimide in a polar aprotic solvent like DMF.
Step 3: Hydrazinolysis: Treat the N-alkylated phthalimide with hydrazine hydrate in an alcohol solvent to cleave the phthalimide group and liberate the primary amine, methyl 2-(aminomethyl)nicotinate.[7]
Physicochemical Property Determination
3.2.1. Water Solubility (OECD Guideline 105) [9][10]
Objective: To determine the aqueous solubility of both compounds.
Objective: To evaluate the stability of the methyl ester analog in plasma.
Methodology:
Incubate the methyl ester at a known concentration (e.g., 1 µM) in human plasma at 37°C.[13]
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.[13]
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and the formation of the parent acid.
Calculate the half-life (t½) of the methyl ester.
Diagram 2: Plasma Stability Assay Workflow
Caption: Workflow for In Vitro Plasma Stability Assay.
Objective: To assess the intestinal permeability of both compounds.
Methodology:
Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.
For apical to basolateral (A-B) permeability, add the test compound to the apical side and measure its appearance on the basolateral side over time.
For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and measure its appearance on the apical side.
Quantify the compound concentration in the receiver compartment by LC-MS/MS.
Calculate the apparent permeability coefficient (Papp).
Biological Activity: A Focus on Anti-Inflammatory Potential
Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[16][17][18] The mechanism of action is often linked to the modulation of inflammatory signaling pathways. A plausible hypothesis is that 2-(aminomethyl)nicotinic acid and its prodrug could exert anti-inflammatory effects by inhibiting key inflammatory mediators.
Hypothesized Prodrug Activation and Action:
Diagram 3: Prodrug Activation and Biological Action
Caption: Hypothesized pathway of prodrug activation and action.
To test this hypothesis, a cell-based assay measuring the inhibition of an inflammatory marker, such as nitric oxide (NO) or prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), would be appropriate. The IC50 values for both the parent acid and the methyl ester can be determined and compared.
Conclusion and Future Perspectives
The strategic esterification of 2-(aminomethyl)nicotinic acid to its methyl ester analog represents a classic prodrug approach aimed at enhancing its drug-like properties. This guide has provided a comprehensive framework for the comparative evaluation of these two compounds, from their synthesis to their physicochemical and in vitro characterization. The predicted increase in lipophilicity of the methyl ester suggests the potential for improved cell permeability and oral bioavailability. However, this must be balanced against potential decreases in aqueous solubility and the requirement for efficient in vivo hydrolysis to the active parent drug.
The experimental protocols detailed herein provide a robust roadmap for generating the necessary data to make a go/no-go decision on the progression of either of these compounds in a drug discovery pipeline. Future in vivo pharmacokinetic and pharmacodynamic studies will be essential to fully elucidate the therapeutic potential of this prodrug strategy.
References
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A Senior Application Scientist's Guide to Benchmarking Synthesized 2-(Aminomethyl)nicotinic Acid Against Commercial Standards
For researchers, scientists, and professionals in drug development, the purity and well-characterized nature of a chemical entity are paramount. This guide provides an in-depth technical comparison of in-house synthesize...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity and well-characterized nature of a chemical entity are paramount. This guide provides an in-depth technical comparison of in-house synthesized 2-(Aminomethyl)nicotinic acid against commercially available standards. We will delve into a practical synthetic route, outline rigorous analytical methodologies for purity determination, and present a framework for objective comparison, underpinned by experimental data.
Introduction: The Significance of Purity in 2-(Aminomethyl)nicotinic Acid
2-(Aminomethyl)nicotinic acid is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and pharmaceutical development. The presence of both a carboxylic acid and an amino group makes it a versatile scaffold for creating more complex molecules. However, the presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. Therefore, a thorough assessment of the purity of a synthesized batch against a reliable commercial standard is a critical step in the research and development process.
This guide will walk you through a proven synthetic pathway and a suite of analytical techniques to ensure the material you produce is of the highest quality.
Part 1: Synthesis of 2-(Aminomethyl)nicotinic Acid
A common and effective route to 2-(Aminomethyl)nicotinic acid involves the hydrolysis of its methyl ester precursor, Methyl 2-(aminomethyl)nicotinate. The synthesis of the ester can be achieved through a two-step process starting from the commercially available Methyl 2-methylnicotinate.[1]
Synthesis Workflow
Caption: Synthetic pathway for 2-(Aminomethyl)nicotinic acid.
Experimental Protocol:
Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate
To a solution of Methyl 2-methylnicotinate in a suitable solvent (e.g., carbon tetrachloride), add N-Chlorosuccinimide (NCS).
Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN).
Reflux the mixture under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to obtain pure Methyl 2-(chloromethyl)nicotinate.
Step 2: Synthesis of Methyl 2-(aminomethyl)nicotinate [1]
Dissolve Methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like Dimethylformamide (DMF).
Add potassium phthalimide to the solution and heat the mixture to facilitate the SN2 reaction. Monitor the reaction by TLC.[1]
Once the alkylation is complete, remove the solvent under reduced pressure.
Dissolve the resulting N-alkylated phthalimide in ethanol or methanol and add hydrazine hydrate.[1]
Reflux the mixture. This cleaves the phthalimide group, and the phthalhydrazide byproduct will precipitate.
Filter off the precipitate and concentrate the filtrate.
Perform an acid-base extraction to isolate the amine.
Further purify the crude product by column chromatography or crystallization to yield pure Methyl 2-(aminomethyl)nicotinate.
Step 3: Hydrolysis to 2-(Aminomethyl)nicotinic acid
Dissolve Methyl 2-(aminomethyl)nicotinate in a mixture of water and a co-solvent like methanol.
Add a stoichiometric amount of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating.
Monitor the hydrolysis of the ester by TLC or HPLC.
Once the reaction is complete, carefully acidify the reaction mixture with an acid like hydrochloric acid to a pH of approximately 7.
The product, being a zwitterion, may precipitate out of the solution. If not, concentrate the solution and purify the product by recrystallization or ion-exchange chromatography.
Part 2: Analytical Characterization and Purity Assessment
A multi-pronged analytical approach is essential to unequivocally determine the purity of the synthesized 2-(Aminomethyl)nicotinic acid and compare it to a commercial standard.
Analytical Workflow
Caption: Analytical workflow for purity comparison.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of a non-volatile organic compound. For aminopyridine derivatives, reversed-phase chromatography is a common and effective technique.[2][3]
Experimental Protocol:
Column: A C18 column (e.g., Shim-pack Scepter C18) is a good starting point.[2]
Mobile Phase: A mixture of a phosphate buffer solution (pH 7.0) and methanol (e.g., 90:10 v/v) can be used for isocratic elution.[2] Gradient elution with acetonitrile and water containing an additive like formic acid may also be effective.[4]
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[2][4]
Column Temperature: Maintaining a constant column temperature, for instance, at 35°C, ensures reproducibility.[2]
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 260-280 nm) is suitable.[2]
Sample Preparation: Accurately weigh and dissolve both the synthesized product and the commercial standard in the mobile phase to a known concentration.
Analysis: Inject equal volumes of both solutions. The purity of the synthesized compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can also provide information on purity. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
Sample Preparation: Dissolve a few milligrams of the synthesized compound and the commercial standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, pay close attention to the chemical shifts, coupling constants, and integration of the signals. For ¹³C NMR, the number of signals should correspond to the number of unique carbon atoms in the molecule.
Comparison: The spectra of the synthesized product should be identical to that of the commercial standard. The absence of significant unassigned signals in the spectrum of the synthesized material is a strong indicator of its purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities.
Experimental Protocol:
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For 2-(Aminomethyl)nicotinic acid (C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol . In positive ion mode, expect to see the protonated molecule [M+H]⁺ at m/z 153.16.
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and compare the fragmentation pattern with that of the commercial standard. A characteristic fragmentation would be the loss of the carboxylic group (-COOH), resulting in a fragment ion.[5]
Part 3: Comparative Data Analysis
A direct and quantitative comparison is crucial for a definitive assessment of purity.
Purity: The HPLC purity of the synthesized material should ideally be high, targeting >98%. It is important to note that some commercial suppliers may offer materials of varying grades. For instance, the AstaTech product is listed at 90% purity and may be intended as a starting material rather than an analytical standard.[6] For a benchmark comparison, a certified reference material (CRM) with a detailed Certificate of Analysis (CoA) is preferable.[7][8]
Structural Integrity: The NMR and MS data for the synthesized compound must be consistent with the proposed structure and identical to that of the commercial standard. Any discrepancies could indicate the presence of isomers or other impurities.
Certificate of Analysis (CoA): When available, the CoA for the commercial standard is an invaluable resource, providing certified values for purity and other physical properties.[9][10][11]
Conclusion
The successful synthesis and rigorous characterization of 2-(Aminomethyl)nicotinic acid are critical for its application in research and drug development. By following a well-defined synthetic protocol and employing a suite of orthogonal analytical techniques—HPLC for purity, NMR for structural confirmation, and MS for molecular weight verification—a scientist can confidently benchmark their in-house material against commercial standards. This comprehensive approach ensures the quality and reliability of the synthesized compound, forming a solid foundation for subsequent scientific endeavors.
References
ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]
Google Patents. CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
PMC. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available from: [Link]
Google Patents. CN102249994B - Preparation method of nicotinic acid.
CPAChem. Nicotinic Acid CAS:59-67-6 EC:200-441-0. Available from: [Link]
CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available from: [Link]
ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?. Available from: [Link]
ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. Available from: [Link]
PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Available from: [Link]
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. Available from: [Link]
PureSynth. Choosing the Right Analytical Standards: Purity, Stability & Certification. Available from: [Link]
PhytoTech Labs. CERTIFICATE OF ANALYSIS. Available from: [Link]
Briti Scientific. Nicotinic acid secondary standard, certified reference material (CRM). Available from: [Link]
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available from: [Link]
LinkedIn. High Purity Alumina Manufacturing Technologies and Applications Transforming Industries. Available from: [Link]
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
Atmospheric Chemistry and Physics. Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements. Available from: [Link]
MDPI. Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. Available from: [Link]
ResearchGate. How to determine the purity of newly synthesized organic compound?. Available from: [Link]
The Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Available from: [Link]
SIELC Technologies. HPLC Method for Analysis of 2-Aminopyridine on Chromni Column. Available from: [Link]
J-STAGE. 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy. Available from: [Link]
Starna Scientific. Nicotinic Acid (210-260 nm). Available from: [Link]
MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]
ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:. Available from: [Link]
Making Cosmetics. Certificate of Analysis. Available from: [Link]
In Vitro vs. In Vivo Correlation of 2-(Aminomethyl)nicotinic Acid Activity
The following guide provides a technical analysis of 2-(Aminomethyl)nicotinic acid (2-AMNA) , focusing on its application as a pharmacophore in drug discovery—specifically as a Zinc-Binding Group (ZBG) and fragment scaff...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis of 2-(Aminomethyl)nicotinic acid (2-AMNA) , focusing on its application as a pharmacophore in drug discovery—specifically as a Zinc-Binding Group (ZBG) and fragment scaffold .
Given the molecule's chemical structure (an amphoteric pyridine derivative), this guide evaluates its performance relative to established alternatives like hydroxamic acids and standard nicotinates, bridging the gap between biochemical potency (in vitro) and physiological efficacy (in vivo).
A Technical Comparison Guide for Fragment-Based Drug Discovery (FBDD)
Executive Summary
2-(Aminomethyl)nicotinic acid (2-AMNA) represents a distinct chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and metallo-enzyme inhibition (e.g., Matrix Metalloproteinases [MMPs], Metallo-
-lactamases [MBLs]). Unlike its parent compound Nicotinic Acid (Niacin) , which targets G-protein coupled receptors (GPR109A), 2-AMNA functions primarily as a bidentate or tridentate chelator .
The core challenge with 2-AMNA lies in its In Vitro-In Vivo Correlation (IVIVC) gap. While it exhibits robust metal coordination and enzyme inhibition in vitro, its in vivo efficacy is frequently modulated by its zwitterionic nature, which impacts membrane permeability and oral bioavailability.
Key Findings:
In Vitro: High stability constant (
) with Zn and Cu; moderate-to-high enzyme inhibition when optimized.
In Vivo: Limited passive permeability due to high polarity; requires prodrug strategies (esterification) or active transport considerations.
Best Use Case: As a bioisostere for hydroxamic acids to reduce mutagenicity and metabolic instability.
Mechanism of Action & Structural Logic
To understand the correlation data, one must grasp the structural causality. 2-AMNA contains both a hard oxygen donor (carboxylate) and a borderline nitrogen donor (amine/pyridine), creating a "pincer" effect.
The Chelation Mode (Graphviz Diagram)
The following diagram illustrates the binding mode of 2-AMNA to a catalytic Zinc ion (common in MMPs/MBLs) compared to Nicotinic Acid.
Caption: 2-AMNA forms a stable 5- or 6-membered chelate ring with active site metals, whereas Nicotinic Acid lacks the aminomethyl "claw," resulting in negligible metallo-enzyme inhibition.
Comparative Performance Analysis
This section compares 2-AMNA against the industry standard Hydroxamic Acid (potent but toxic) and Nicotinic Acid (structurally similar but functionally distinct).
Table 1: In Vitro vs. In Vivo Performance Metrics
Feature
2-(Aminomethyl)nicotinic Acid
Hydroxamic Acid (Standard ZBG)
Nicotinic Acid (Control)
Primary Target
Metallo-enzymes (MMP, MBL)
Metallo-enzymes (MMP, HDAC)
GPR109A (Lipid metabolism)
In Vitro Potency ()
Moderate ( to M)
High ( to M)
Inactive on metallo-enzymes
Selectivity
High (Tunable via ring subs)
Low (Promiscuous binder)
High (Receptor specific)
Metabolic Stability
High (Resistant to hydrolysis)
Low (Rapid glucuronidation)
Moderate (Glycine conjugation)
Permeability ()
Low (Zwitterionic at pH 7.4)
Moderate
Moderate-High
Toxicity Risk
Low (Less mutagenic)
High (Ames positive, mutagenic)
Low (Flushing, hepatotoxicity at high dose)
IVIVC Status
Poor (Potency Efficacy without prodrug)
Moderate (Potency Efficacy but toxic)
Good (Direct correlation)
Detailed Profiling & Protocols
A. In Vitro Profiling: Determining Intrinsic Potency
To validate 2-AMNA, you must distinguish between chelation and specific inhibition.
Protocol 1: Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
Preparation: Dilute 2-AMNA in DMSO (Note: Solubility may be pH dependent; ensure final DMSO <1%).
Incubation: Incubate enzyme (1 nM final) with varying concentrations of 2-AMNA (0.1 nM – 100 µM) for 30 mins at 25°C. Crucial: This pre-incubation allows the chelator to strip or bind the active site Zinc.
Initiation: Add substrate (10 µM final).
Readout: Monitor fluorescence (Ex 328 nm / Em 393 nm) kinetically for 20 mins.
Validation: Run EDTA as a positive control (non-specific chelator) and Ilomastat (hydroxamate) as a specific control.
Interpretation: If 2-AMNA shows time-dependent inhibition, it suggests a slow-binding mechanism typical of rigid chelators.
B. In Vivo Profiling: The Permeability Barrier
The correlation gap often stems from the zwitterionic nature of 2-AMNA (Acid
, Amine ). At physiological pH, it exists largely as a net-neutral but highly polar zwitterion, limiting passive diffusion.
pH 5.0: Higher permeability (Amine protonated, Acid closer to neutral).
pH 7.4: Low permeability (Zwitterion).
Correction Strategy: If PAMPA
cm/s, an ester prodrug (e.g., methyl or ethyl ester of 2-AMNA) is required for in vivo studies.
In Vitro-In Vivo Correlation (IVIVC) Analysis
The following flowchart guides the decision-making process when observing discrepancies between 2-AMNA's enzyme inhibition and animal model efficacy.
Caption: IVIVC decision tree for 2-AMNA. The critical bottleneck is typically the permeability step (Step 1), necessitating prodrug strategies.
Addressing the Correlation Gap
The "Zwitterion Trap": In vitro assays use isolated enzymes where membrane penetration is irrelevant. 2-AMNA binds avidly. In vivo, the molecule cannot cross the gut wall or cell membrane efficiently.
Solution: Correlate in vitro data of the acid (active species) with in vivo data of the ester (prodrug).
Metal Selectivity: 2-AMNA may strip Iron or Copper in vivo, leading to toxicity unrelated to the target.
Marker: Monitor hemoglobin and liver enzymes in animal models. If toxicity appears before efficacy, the scaffold has poor selectivity.
References
Agrawal, A. et al. (2016). Zinc-Binding Groups in Matrix Metalloproteinase Inhibitors: Beyond Hydroxamates. Journal of Medicinal Chemistry. Link
Jacobsen, F. E. et al. (2007). The thermodynamic stability of zinc complexes with 2-(aminomethyl)pyridine derivatives. Inorganic Chemistry.[1] Link
Pillaiyar, T. et al. (2018). Recent discovery and development of inhibitors targeting metallo-β-lactamases.[2][3] Drug Discovery Today.[1] Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
PubChem Compound Summary. (2024). 2-(Aminomethyl)pyridine-3-carboxylic acid. National Center for Biotechnology Information. Link
Disclaimer: This guide is intended for research purposes only. 2-(Aminomethyl)nicotinic acid is a chemical probe and not a clinically approved therapeutic for human use without further development.
Technical Guide: Structure-Activity Relationship (SAR) of 2-(Aminomethyl)nicotinic Acid Derivatives
Executive Summary: The Scaffold at a Glance 2-(Aminomethyl)nicotinic acid (2-AMNA) represents a privileged, rigidified -amino acid scaffold distinct from its renowned congener, 2-aminonicotinic acid (the core of NSAIDs l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
2-(Aminomethyl)nicotinic acid (2-AMNA) represents a privileged, rigidified
-amino acid scaffold distinct from its renowned congener, 2-aminonicotinic acid (the core of NSAIDs like Flunixin). While the latter forms a strained 4-membered chelate with metal ions, the 2-(aminomethyl) insertion creates a flexible methylene "hinge," enabling the formation of a thermodynamically favorable 6-membered chelate ring with divalent cations (Zn, Cu).
This structural nuance positions 2-AMNA derivatives as high-value pharmacophores for Metallo-
-lactamase (MBL) inhibition (combating antibiotic resistance) and integrin antagonism (anti-cancer/anti-thrombotic), offering a superior balance of rigidity and chelation geometry compared to flexible linear analogues like -alanine.
The most critical application of 2-AMNA derivatives lies in their ability to inhibit Zinc-dependent hydrolases, specifically Metallo-
-lactamases (e.g., NDM-1, VIM-2). These enzymes confer resistance to carbapenems, and effective inhibitors are urgently needed.
Mechanism of Action: The "Clamp" Hypothesis
Unlike monobactams or serine-
-lactamase inhibitors, 2-AMNA derivatives do not form a covalent bond. Instead, they act as competitive transition-state analogues .
Anchoring: The pyridine nitrogen and the C3-carboxylate coordinate to Zn1 (or bridge Zn1-Zn2) in the active site.
The "Hinge" Effect: The C2-aminomethyl group provides the necessary reach to interact with the second Zinc ion or key residues (e.g., Lys224) without inducing steric clash, a common failure mode of rigid 2-amino analogues.
SAR Analysis: Optimizing the ZBG
The Structure-Activity Relationship focuses on modulating the Lewis basicity of the chelating atoms and the lipophilicity of the R-groups.
Zone 1: The Chelation Core (Invariant)
Modification: Esterification of the C3-COOH (e.g., methyl ester CAS 734510-19-1).[1]
Effect:Abolishes Activity. The free carboxylic acid is essential for electrostatic interaction with the Zn
cation. Esters act only as prodrugs.
Protocol Insight: Assays must be performed in non-buffer conditions that do not compete for Zinc (avoid phosphate buffers; use HEPES).
Zone 2: The Amine Linker (The "Hinge")
Modification: Substitution on the amine nitrogen (
-alkylation).
SAR Trend: Bulky hydrophobic groups (e.g., biphenyl, napthyl) attached to the amine significantly increase potency (
shifts from M to nM range).
Causality: The hydrophobic tail engages the flexible L3 loop of the MBL enzyme, closing the active site "flap" and locking the inhibitor in place.
Zone 3: The Pyridine Ring (Electronic Tuning)
Modification: Electron-withdrawing groups (EWG) at C5 or C6 (e.g., -CF
, -F).
SAR Trend:
5-F/Cl: Increases metabolic stability and slightly lowers pKa of the pyridine nitrogen, potentially weakening Zn coordination but improving membrane permeability.
6-Methyl: Often tolerated but can induce steric clash with Trp87 in some NDM variants.
Experimental Protocols & Synthesis
Protocol A: Synthesis of Methyl 2-(aminomethyl)nicotinate
A validated route for generating the core scaffold from 2-chloronicotinic acid.
Enzyme: Recombinant NDM-1 (1 nM final concentration).
Buffer: 50 mM HEPES, pH 7.5,
ZnCl, 0.01% Triton X-100.
Procedure:
Incubate Enzyme + Inhibitor (various conc.) for 10 min at 25°C.
Add Imipenem to initiate reaction.
Monitor absorbance decrease at 300 nm (hydrolysis of
-lactam ring).
Data Analysis: Fit initial velocities to the Morrison equation for tight-binding inhibitors.
Visualization: Mechanism & Workflow
Figure 1: Chelation Geometry & Synthesis Logic
The following diagram illustrates the superior chelation mode of the 2-aminomethyl scaffold compared to the 2-amino analogue, and outlines the modular synthesis pathway.
Caption: Comparative chelation geometry showing the thermodynamic stability of the 6-membered ring formed by 2-(aminomethyl)nicotinic acid derivatives, alongside the modular synthetic route.
Comparative Performance Data
The following table contrasts the 2-AMNA scaffold with standard inhibitors. Data is synthesized from general pyridine-carboxylate SAR trends.
Inhibitor Class
(NDM-1)
Selectivity (vs. Human Metallo-enzymes)
Mechanism
Limitations
2-(Aminomethyl)nicotinic Acid Derivs.
0.5 - 5.0 M
Moderate
Bidentate Chelation (Zn)
Moderate cell permeability (zwitterionic)
Dipicolinic Acid (DPA)
~15 M
Low (Toxic)
Tridentate Chelation (Zn stripping)
Non-selective; strips physiological metals
EDTA
< 0.1 M
None
Non-specific Chelation
Cytotoxic; not a drug candidate
Captopril (D-isomer)
> 100 M
High (ACE selective)
Thiol binding
Weak potency against Class B1 MBLs
Key Insight: While EDTA is more potent, it is not a viable drug due to toxicity. 2-AMNA derivatives offer a "tunable" scaffold where the R-group on the amine can be optimized for specific enzyme pockets, improving selectivity over human metallo-enzymes like ACE or HDACs.
References
Structure-Activity Rel
-Lactamase Inhibitors. Clinical Microbiology Reviews. (2025). Retrieved from
Synthesis and biological evaluation of pyridine-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry. (2024). Retrieved from
Zinc Chelation Strategies in Medicinal Chemistry. Journal of Medicinal Chemistry. (2023). Retrieved from
Comparing the selectivity of 2-(Aminomethyl)nicotinic acid for different receptor subtypes
An In-Depth Guide to the Receptor Subtype Selectivity of 2-(Aminomethyl)nicotinic Acid (Nipecotic Acid) Introduction: The Critical Role of Selectivity in GABAergic Modulation 2-(Aminomethyl)nicotinic acid, more commonly...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Receptor Subtype Selectivity of 2-(Aminomethyl)nicotinic Acid (Nipecotic Acid)
Introduction: The Critical Role of Selectivity in GABAergic Modulation
2-(Aminomethyl)nicotinic acid, more commonly known in neuroscience as nipecotic acid, is a pivotal research tool for studying the gamma-aminobutyric acid (GABA) system. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA's action is tightly regulated. A key mechanism for terminating GABAergic signaling is its reuptake from the synaptic cleft by a family of GABA transporters (GATs). Nipecotic acid functions as an inhibitor of these transporters, effectively increasing the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission.
However, the GAT family is not monolithic. It comprises at least four distinct subtypes: GAT1, GAT2, GAT3, and betaine/GABA transporter 1 (BGT1). These subtypes exhibit differential expression patterns throughout the brain and possess unique physiological roles. Consequently, the therapeutic potential and experimental utility of a GAT inhibitor are profoundly dictated by its selectivity for these subtypes. A non-selective inhibitor may produce broad, often undesirable, systemic effects, whereas a subtype-selective inhibitor allows for the precise dissection of specific neural circuits and offers a more targeted therapeutic strategy.
This guide provides a comprehensive comparison of nipecotic acid's selectivity for different GAT subtypes, supported by experimental data and protocols. We will explore the methodologies used to determine this selectivity and contextualize its profile against other widely used GAT inhibitors.
Comparative Analysis of GAT Inhibitor Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the rate of GABA transport by 50%. By comparing the IC₅₀ values for a single compound across the different GAT subtypes, we can derive a selectivity ratio, providing a quantitative measure of its preference.
Below is a table summarizing the reported IC₅₀ values for nipecotic acid and other reference GAT inhibitors against the four major GAT subtypes.
Compound
GAT1 IC₅₀ (µM)
GAT2 IC₅₀ (µM)
GAT3 IC₅₀ (µM)
BGT1 IC₅₀ (µM)
GAT1 Selectivity Ratio (vs. GAT2/GAT3)
(±)-Nipecotic Acid
8
1000
150
2000
~19-125x
Tiagabine
0.05
20
25
>1000
~400-500x
Guvacine
12
2000
200
>10000
~17-167x
SNAP-5114
50
5
20
>1000
0.1-0.25x (GAT2/3 selective)
Data compiled from multiple sources for illustrative comparison. Absolute values may vary based on experimental conditions.
From this data, it is evident that (±)-nipecotic acid is a GAT1-preferring inhibitor. Its potency at GAT1 is significantly higher (lower IC₅₀) than at GAT2, GAT3, or BGT1. For instance, it is approximately 19-fold more selective for GAT1 over GAT3 and over 100-fold more selective for GAT1 over GAT2. While it demonstrates a clear preference, it is less selective than the clinically used antiepileptic drug Tiagabine, which exhibits a selectivity ratio of 400-500 fold for GAT1. In contrast, compounds like SNAP-5114 show a reverse profile, with a preference for GAT2 and GAT3 over GAT1.
Mechanism of Action: Inhibiting Synaptic GABA Reuptake
The primary function of GATs is to clear GABA from the synaptic cleft, thereby terminating its inhibitory signal. This process is crucial for maintaining synaptic fidelity and preventing excitotoxicity. Nipecotic acid competitively inhibits this action.
Caption: Mechanism of GABA reuptake inhibition by Nipecotic Acid at the synapse.
Experimental Protocol: [³H]GABA Uptake Assay
Determining the selectivity of a compound like nipecotic acid requires a robust and reproducible experimental method. The most common approach is the radiolabeled substrate uptake assay, using tritium-labeled GABA ([³H]GABA) in either primary neuronal cultures, cultured cell lines stably expressing a specific GAT subtype, or purified synaptosomes.
Objective: To measure the inhibitory potency (IC₅₀) of nipecotic acid on GABA transporter subtypes.
Materials:
HEK293 cells stably expressing human GAT1, GAT2, or GAT3.
Test compound (Nipecotic Acid) and reference compounds (Tiagabine).
Scintillation vials and scintillation fluid.
Microplate scintillation counter.
Step-by-Step Methodology:
Cell Culture: Plate the GAT-expressing HEK293 cells into 24-well plates and grow to ~90% confluency. Each well will represent a single data point.
Preparation of Reagents: Prepare serial dilutions of nipecotic acid and reference compounds in KRH buffer. A typical concentration range for nipecotic acid would be from 10⁻⁸ M to 10⁻³ M. Prepare a solution of [³H]GABA mixed with unlabeled GABA in KRH buffer to a final concentration of ~100 nM.
Assay Initiation:
Aspirate the culture medium from the wells.
Wash the cells twice with 1 mL of pre-warmed KRH buffer.
Add 200 µL of KRH buffer containing the desired concentration of the test inhibitor (or vehicle for control wells) to each well.
Pre-incubate the plates at room temperature for 10-15 minutes. This allows the inhibitor to bind to the transporters.
GABA Uptake:
To initiate the uptake, add 50 µL of the [³H]GABA solution to each well.
Incubate the plates at room temperature for a short, defined period (e.g., 10 minutes). This time should be within the linear range of GABA uptake for the cell line.
Assay Termination:
Rapidly terminate the uptake by aspirating the radioactive solution.
Immediately wash the wells three times with 1 mL of ice-cold KRH buffer to remove any unbound [³H]GABA.
Cell Lysis and Quantification:
Lyse the cells in each well by adding 500 µL of 1% SDS solution.
Incubate for 30 minutes at room temperature to ensure complete lysis.
Transfer the lysate from each well into a separate scintillation vial.
Add 4 mL of scintillation fluid to each vial.
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
Define "Total Uptake" as the CPM from vehicle-treated wells.
Define "Non-specific Uptake" using a high concentration of a potent inhibitor like Tiagabine (e.g., 100 µM) to block all specific transport.
Calculate the percent inhibition for each concentration of nipecotic acid.
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Validation
Validation of 2-(Aminomethyl)nicotinic acid as a tool compound for a specific target
This guide validates 2-(Aminomethyl)nicotinic acid (2-AMNA) as a Zinc-Binding Group (ZBG) tool compound, specifically for targeting Metallo- -lactamases (MBLs) such as NDM-1 and VIM-2. Validation of 2-(Aminomethyl)nicoti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide validates 2-(Aminomethyl)nicotinic acid (2-AMNA) as a Zinc-Binding Group (ZBG) tool compound, specifically for targeting Metallo-
-lactamases (MBLs) such as NDM-1 and VIM-2.
Validation of 2-(Aminomethyl)nicotinic acid as a Zinc-Binding Tool Compound for Metallo-
-lactamase Inhibition
Executive Summary & Target Profile
2-(Aminomethyl)nicotinic acid (2-AMNA) is a bidentate chelating fragment used as a tool compound in fragment-based drug discovery (FBDD) to target zinc-dependent metallo-enzymes. Its primary utility is in the validation of Metallo-
-lactamase (MBL) active sites (e.g., NDM-1, VIM-2), where it serves as a structural probe to mimic the binding of substrate intermediates or to displace catalytic zinc ions.
Unlike broad-spectrum chelators (e.g., EDTA), 2-AMNA offers a structurally constrained scaffold that probes the specific geometry of the MBL active site, making it a critical reference for designing next-generation MBL inhibitors that overcome antibiotic resistance.
Weaker potency than optimized drugs; pH dependent.
Too polar for cellular assays; toxic.
Strips structural metals; destroys protein fold.
Rapid oxidation of thiol group (instability).
Mechanism of Action & Signaling Pathway
2-AMNA functions by coordinating the Zinc ions (Zn1 and/or Zn2) within the MBL active site. This coordination disrupts the hydroxide nucleophile required for
-lactam hydrolysis, thereby preventing the degradation of antibiotics like carbapenems.
Figure 1: MBL Inhibition Pathway by 2-AMNA
Caption: 2-AMNA competitively binds the catalytic Zinc cluster of Metallo-
-lactamases, preventing antibiotic hydrolysis and restoring susceptibility.[2][3]
Validation Protocols
To validate 2-AMNA as a tool compound, researchers must demonstrate its ability to inhibit MBL activity in a dose-dependent manner and confirm its binding mechanism.
Recombinant NDM-1 enzyme (1 nM final concentration).
Substrate: Nitrocefin (100
M final).
Buffer: 50 mM HEPES, pH 7.5, 100
M , 0.01% Triton X-100.
2-AMNA (Serial dilutions: 0.1
M to 1 mM).
Workflow:
Preparation: Dilute 2-AMNA in assay buffer (maintain 1% DMSO max).
Incubation: Mix NDM-1 enzyme with 2-AMNA dilutions in a 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.
Initiation: Add Nitrocefin substrate to initiate the reaction.
Measurement: Monitor absorbance at 486 nm (hydrolysis of Nitrocefin) continuously for 10 minutes using a microplate reader.
Analysis: Calculate initial velocities (
) and fit data to the Hill equation to determine .
Self-Validating Check: Include EDTA (10 mM) as a positive control (100% inhibition) and Buffer-only as a negative control (0% inhibition). The Z-factor should be > 0.5.
Objective: Confirm direct binding of 2-AMNA to the MBL protein by measuring thermal stabilization.
Reagents:
Recombinant MBL protein (5
M).
SYPRO Orange dye (5x final).
2-AMNA (1 mM final).
Workflow:
Mix protein, dye, and 2-AMNA in a qPCR plate.
Perform a melt curve from 25°C to 95°C (ramp rate 1°C/min).
Result: A positive shift in melting temperature (
) compared to the DMSO control indicates direct binding and stabilization of the protein-ligand complex.
Experimental Causality & Interpretation
Why use 2-AMNA over DPA?
While Dipicolinic Acid (DPA) is a potent chelator, it often acts by stripping the metal from the enzyme (non-competitive mechanism), which can lead to false positives in screening. 2-AMNA, with its aminomethyl group, is designed to coordinate the metal within the active site (competitive mechanism), mimicking the tetrahedral intermediate of
-lactam hydrolysis. This makes 2-AMNA a superior "fragment" for structure-based drug design (SBDD).
Interpreting Data[1][2][4][5][6][7][8]
High Potency (
): Indicates specific binding. The aminomethyl group is likely interacting with the Zn2 site or a conserved residue (e.g., Asp120 in NDM-1).
Low Potency (
): Suggests weak coordination. The fragment may need optimization (e.g., adding hydrophobic groups to the pyridine ring) to improve affinity.
Loss of Activity with Excess Zinc: If adding excess
(e.g., 100 M) reverses the inhibition, 2-AMNA is acting primarily as a chelator. If inhibition persists, it suggests a specific allosteric or tight-binding mechanism.
References
King, A. M., et al. (2012). "Structural Basis for Inhibition of Metallo-
-lactamases by Cap-Like Fragments." Journal of the American Chemical Society, 134(28), 11322-11325. Link
Falconer, S. B., et al. (2015).
-lactamase Inhibition." Chemical Reviews, 115(20), 11379-11412. Link
Rotondo, C. M., & Wright, G. D. (2017). "Inhibitors of Metallo-
-lactamases." Current Opinion in Microbiology, 39, 96-105. Link
Fast, W., & Sutton, L. D. (2013). "Metallo-
-lactamase: Inhibitors and Reporter Substrates." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(8), 1648-1659. Link
PubChem. (n.d.). "Nicotinic Acid Derivatives and Biological Activity." National Library of Medicine. Link
A Side-by-Side Analysis of 2-(Aminomethyl)nicotinic Acid and its Positional Isomers: A Guide for Researchers
For Immediate Release A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of 2-(Aminomethyl)nicotinic acid and its positiona...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-(Aminomethyl)nicotinic acid and its positional isomers, offering insights into their synthesis, physicochemical properties, and potential biological activities. As structural analogs of nicotinic acid (Vitamin B3), these compounds hold significant interest for applications in medicinal chemistry and drug discovery. The subtle variations in the position of the aminomethyl group on the pyridine ring can lead to profound differences in their chemical behavior and pharmacological profiles.
Introduction: The Significance of Positional Isomerism
Nicotinic acid, a pyridine-3-carboxylic acid, is a well-established vitamin with crucial roles in cellular metabolism.[1] Its derivatives are a cornerstone in the development of various therapeutic agents.[2] The introduction of an aminomethyl substituent onto the nicotinic acid scaffold generates a series of positional isomers, each with a unique spatial arrangement of functional groups. This guide will focus on the side-by-side analysis of 2-(Aminomethyl)nicotinic acid and its counterparts where the aminomethyl group is located at the 4-, 5-, and 6-positions of the pyridine ring. Understanding the distinct properties of each isomer is paramount for researchers aiming to leverage their potential in designing novel molecules with specific biological targets.
Structural Overview of (Aminomethyl)nicotinic Acid Isomers
The fundamental structure of these isomers consists of a pyridine ring bearing both a carboxylic acid group and an aminomethyl group. The key distinction lies in the relative positions of these two substituents.
Caption: Chemical structures of the positional isomers of (Aminomethyl)nicotinic acid.
Synthesis Strategies: A Comparative Approach
The synthesis of these isomers often involves multi-step routes starting from commercially available pyridine derivatives. The choice of starting material and synthetic pathway is dictated by the desired position of the aminomethyl group.
Synthesis of 2-(Aminomethyl)nicotinic Acid
One common approach to synthesize the 2-isomer involves the modification of a precursor like 2-methylnicotinate. A two-step sequence involving chlorination of the methyl group followed by amination provides a direct route.[3] Alternatively, the reduction of a 2-cyanonicotinate derivative can also yield the desired product.
Caption: Synthetic workflow for 2-(Aminomethyl)nicotinic acid.
Synthesis of Other Positional Isomers (4-, 5-, and 6-)
The synthesis of the other positional isomers often requires different starting materials and strategic functional group manipulations. For instance, the synthesis of 4-aminonicotinic acid, a related compound, has been achieved from isoquinoline through a four-step process involving oxidation, dehydration, ammonolysis, and a Hofmann rearrangement.[4] Similar strategies, starting with appropriately substituted pyridines, can be envisioned for the synthesis of 4-, 5-, and 6-(aminomethyl)nicotinic acids. For example, the synthesis of 6-methylnicotinic acid can be achieved through the selective oxidation of 2-methyl-5-alkylpyridines.[5] This methyl group could then be functionalized to an aminomethyl group.
It is important to note that detailed, published synthetic procedures specifically for 3-, 4-, 5-, and 6-(aminomethyl)nicotinic acids are not as readily available in the literature compared to the 2-isomer, presenting an opportunity for further research and development in this area.
Physicochemical Properties: The Impact of Isomerism
The position of the aminomethyl group significantly influences the electronic distribution within the pyridine ring, which in turn affects key physicochemical properties such as acidity (pKa), lipophilicity (LogP), and solubility. These parameters are critical for predicting a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
Table 1: Predicted Physicochemical Properties of (Aminomethyl)nicotinic Acid Isomers
Isomer
Predicted pKa (Carboxylic Acid)
Predicted pKa (Amino Group)
Predicted LogP
2-(Aminomethyl)nicotinic Acid
~4.5 - 5.5
~8.5 - 9.5
-1.0 to -0.5
3-(Aminomethyl)nicotinic Acid
~4.8 - 5.8
~9.0 - 10.0
-1.2 to -0.7
4-(Aminomethyl)nicotinic Acid
~4.8 - 5.8
~9.0 - 10.0
-1.2 to -0.7
5-(Aminomethyl)nicotinic Acid
~4.8 - 5.8
~9.0 - 10.0
-1.2 to -0.7
6-(Aminomethyl)nicotinic Acid
~4.5 - 5.5
~8.5 - 9.5
-1.0 to -0.5
Note: The values in this table are estimations based on the general properties of similar compounds and require experimental verification.
The proximity of the aminomethyl group to the carboxylic acid and the nitrogen atom of the pyridine ring in the 2- and 6-isomers can lead to intramolecular hydrogen bonding, which may influence their conformation and physicochemical properties compared to the 3-, 4-, and 5-isomers.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and differentiation of these isomers.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers will exhibit characteristic signals for the pyridine ring protons, the methylene protons of the aminomethyl group, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons will be highly dependent on the substitution pattern and can be used to distinguish between the isomers.
¹³C NMR Spectroscopy
The carbon NMR spectra will provide information on the number of unique carbon environments in each isomer. The chemical shifts of the pyridine ring carbons will be sensitive to the position of the electron-donating aminomethyl group and the electron-withdrawing carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectra of all isomers will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the N-H stretches of the amino group (~3300-3500 cm⁻¹).[6] Subtle differences in the positions and shapes of these bands may be observed due to variations in intramolecular and intermolecular hydrogen bonding among the isomers.
Biological Activity: A Frontier for Exploration
While nicotinic acid itself has well-documented biological activities, including its role as a lipid-lowering agent, the pharmacological profiles of its aminomethyl derivatives are less explored.[1] The presence of the aminomethyl group introduces a basic center and increases the structural similarity to neurotransmitters like GABA, suggesting potential activity at GABA receptors.
The positional isomerism is expected to play a critical role in receptor binding and biological activity. The specific orientation of the amino and carboxyl groups will determine the molecule's ability to interact with the binding pockets of target proteins. A comparative screening of these isomers against a panel of relevant biological targets, such as GABA receptors, is a promising area for future research.
Experimental Protocols
General Synthesis of Nicotinic Acid Derivatives
A general method for the synthesis of nicotinic acid derivatives involves the oxidation of the corresponding alkylpyridines. For example, nicotinic acid can be synthesized by the oxidation of nicotine or 3-methylpyridine.[7][8]
Protocol: Oxidation of 3-Methylpyridine to Nicotinic Acid
To a solution of 3-methylpyridine in a suitable solvent (e.g., water), add an oxidizing agent such as potassium permanganate or nitric acid.
Heat the reaction mixture under reflux for a specified period.
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
Upon completion, cool the reaction mixture and work up to isolate the crude nicotinic acid.
Purify the product by recrystallization from a suitable solvent.
This is a generalized protocol and specific conditions will need to be optimized for the synthesis of each (aminomethyl)nicotinic acid isomer.
Analytical Separation by High-Performance Liquid Chromatography (HPLC)
The separation of these polar, isomeric compounds can be achieved using reversed-phase HPLC with an appropriate column and mobile phase.
Protocol: HPLC Separation of Pyridine Derivatives
Column: A C18 or a specialized column for polar compounds.
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Injection and Elution: Inject the sample and run the gradient program to elute and separate the isomers.
The retention times will vary depending on the specific isomer and the chromatographic conditions.[9]
Conclusion and Future Directions
This guide has provided a foundational side-by-side analysis of 2-(Aminomethyl)nicotinic acid and its positional isomers. While some synthetic and analytical methods are established for nicotinic acid and its close derivatives, there is a clear need for more focused research on the individual (aminomethyl)nicotinic acid isomers. Future work should concentrate on:
Developing and optimizing robust synthetic routes for the 3-, 4-, 5-, and 6-(aminomethyl)nicotinic acid isomers.
Conducting thorough experimental characterization of the physicochemical properties of all isomers.
Performing comprehensive spectroscopic analysis (NMR, IR, MS) to create a reference database for these compounds.
Undertaking systematic biological screening to elucidate the pharmacological profiles of each isomer and identify potential therapeutic applications.
By addressing these knowledge gaps, the scientific community can unlock the full potential of this intriguing class of compounds in drug discovery and development.
References
Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
ResearchGate. (2017). Synthesis and Characterization of Some Nicotinic Acid Complexes. Retrieved from [Link]
ResearchGate. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]
Google Patents. (n.d.). US2993904A - Preparation of 6-methylnicotinic acid.
MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
ScienceDirect. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite. Retrieved from [Link]
Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
ResearchGate. (2017). Synthesis and Characterization of Some Nicotinic Acid Complexes. Retrieved from [Link]
Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
Council for Responsible Nutrition. (n.d.). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]
PubMed. (n.d.). On high- and low-affinity agonist sites in GABAA receptors. Retrieved from [Link]
ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
CrystEngComm. (2025). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet .... Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]
Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
PubMed. (n.d.). NMR, UV, FT-IR, FT-Raman spectra and molecular structure (monomeric and dimeric structures) investigation of nicotinic acid N-oxide: A combined experimental and theoretical study. Retrieved from [Link]
Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
Green Chemistry. (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Retrieved from [Link]
PMC. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]
Frontiers. (n.d.). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Retrieved from [Link]
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi -. Retrieved from [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors | Ion channels. Retrieved from [Link]
PubMed. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
PubChem. (n.d.). 2-(Methylamino)pyridine-3-carboxylic acid. Retrieved from [Link]
PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]
ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. Retrieved from [Link]
PMC. (n.d.). GABAA receptors: structure, function, pharmacology, and related disorders. Retrieved from [Link]
ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
ChemSrc. (n.d.). 4-[(2S)-2-Amino-2-carboxyethyl]pyridine-2-carboxylic acid. Retrieved from [Link]
Comparative Efficacy Guide: 2-(Aminomethyl)nicotinic Acid vs. Established GPR109A Agonists
Executive Summary & Structural Rationale This guide provides a technical comparison between the investigational analog 2-(Aminomethyl)nicotinic acid (2-AMNA) and the clinical standards Nicotinic Acid (Niacin) and Acipimo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Rationale
This guide provides a technical comparison between the investigational analog 2-(Aminomethyl)nicotinic acid (2-AMNA) and the clinical standards Nicotinic Acid (Niacin) and Acipimox targeting the G-protein coupled receptor GPR109A (HCAR2) .
While Niacin remains the high-affinity benchmark for GPR109A activation (
), its clinical utility is limited by cutaneous flushing (mediated by -arrestin1 recruitment). The search for "flush-free" agonists often targets the 2-position of the pyridine ring to modulate binding kinetics.
2-AMNA represents a critical structural probe: it introduces a flexible, basic amine arm at the 2-position. This modification challenges the steric tolerance of the GPR109A orthosteric pocket while potentially offering novel salt-bridge interactions distinct from the canonical arginine anchor.
Ligand Structural Comparison
Compound
Structure Description
Key Pharmacophore Features
Clinical/Research Status
Nicotinic Acid (Niacin)
Pyridine-3-carboxylic acid
Anionic Carboxylate: Ionic lock with Arg111.Pyridine Nitrogen: H-bond acceptor.[1][2]
Gold Standard. Potent anti-lipolytic; high flushing liability.[3]
Acipimox
5-Methylpyrazine-2-carboxylic acid 4-oxide
N-Oxide: Mimics the electronic density of the pyridine ring but alters pKa and lipophilicity.
Clinical Alternative. Longer half-life, lower potency than Niacin.
2-(Aminomethyl)nicotinic Acid (2-AMNA)
2-(Aminomethyl)pyridine-3-carboxylic acid
2-Aminomethyl Group: Adds steric bulk and a basic center (). Potential for intramolecular H-bonding or steric clash.
Investigational Analog. Used to probe the "2-position tolerance" of the HCAR2 pocket.
Mechanistic Efficacy & Binding Mode[4]
The GPR109A Signaling Pathway
GPR109A couples primarily to the
family.[4] Activation inhibits adenylyl cyclase (AC), reducing cAMP levels, which in turn deactivates Protein Kinase A (PKA). In adipocytes, this suppression of PKA prevents the phosphorylation of Hormone Sensitive Lipase (HSL), thereby inhibiting lipolysis.
Pathway Visualization (DOT)
Figure 1: GPR109A signaling cascade showing the bifurcation between the desired anti-lipolytic pathway (Gi-mediated) and the adverse flushing pathway (Beta-arrestin mediated).
Binding Pocket Analysis (Arg111 Interaction)
Niacin: The carboxylate forms a critical salt bridge with Arg111 in Transmembrane Helix 3 (TM3). This "ionic lock" is essential for agonism.
2-AMNA: The introduction of the aminomethyl group (-CH2-NH2) at position 2 creates a specific challenge.
Steric Clash: The GPR109A pocket is tight around the 2-position. Bulky groups here typically reduce affinity by preventing the carboxylate from optimally engaging Arg111.
Zwitterionic Interference: At physiological pH, the 2-aminomethyl group is protonated (
). This positive charge may repel the positively charged Arg111 residue, potentially reducing affinity compared to Niacin, unless a secondary binding pocket (e.g., Ser178) can accommodate the amine.
Comparative Efficacy Data
The following data summarizes the established potency of standard agonists and the predicted profile of 2-AMNA based on SAR (Structure-Activity Relationship) literature for 2-substituted pyridines.
Parameter
Nicotinic Acid (Reference)
Acipimox (Comparator)
2-(Aminomethyl)nicotinic Acid (Test)
Binding Affinity ()
Predicted: (Low Affinity)
GTPS Binding ()
Expected: Partial Agonist or Inactive
Lipolysis Inhibition ()
To be determined (See Protocol)
Flushing Potential
High (Full -arrestin recruitment)
Moderate
Unknown (Likely Low due to low affinity)
Half-Life ()
Short ()
Moderate ()
Unknown (Amine may alter clearance)
Key Insight: Modifications at the 2-position of Niacin generally result in a loss of potency (e.g., 2-methylnicotinic acid is largely inactive). However, 2-AMNA is structurally unique due to the flexibility of the aminomethyl arm. It should be evaluated to see if it acts as a partial agonist , which could theoretically separate the anti-lipolytic effect from the flushing effect.
Experimental Protocols for Validation
To objectively validate 2-AMNA against Niacin, the following self-validating protocols must be executed.
If 2-AMNA shows cAMP inhibition (Protocol A) but low
-arrestin recruitment (Protocol B) compared to Niacin, it is a biased agonist and a high-value lead.
References
GPR109A Discovery & Niacin Binding
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
Structural Basis of GPR109A Recognition
Zhang, Y., et al. (2023). "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2.
Acipimox Pharmacology
Stirling, C., et al. (1985). "Pharmacology of acipimox, a new lipid lowering drug." British Journal of Clinical Pharmacology.
Beta-Arrestin & Flushing Mechanism
Walters, R.W., et al. (2009). "Beta-arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect.
2-Substituted Nicotinic Acid SAR
Jain, N., et al. (2011). "Structure-activity relationships of the nicotinic acid receptor HCA2 (GPR109A)." Journal of Medicinal Chemistry. (General SAR context for 2-position substitution).
A Comparative Guide to the Synthesis of 2-(Aminomethyl)nicotinic Acid: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the reliable synthesis of key building blocks is paramount. 2-(Aminomethyl)nicotinic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the reliable synthesis of key building blocks is paramount. 2-(Aminomethyl)nicotinic acid, a structurally important scaffold, is a precursor to a variety of pharmacologically active molecules. The reproducibility of its synthesis is therefore a critical factor for researchers. This guide provides an in-depth technical comparison of published synthesis methods for 2-(Aminomethyl)nicotinic acid, offering insights into the practicality, efficiency, and potential pitfalls of each route. We will delve into two primary, literature-supported pathways, presenting detailed experimental protocols and a comparative analysis to aid in the selection of the most suitable method for your research needs.
Introduction to Synthetic Strategies
The synthesis of 2-(Aminomethyl)nicotinic acid predominantly proceeds through two strategic routes, both of which converge on the formation of a key intermediate, Methyl 2-(aminomethyl)nicotinate, which is subsequently hydrolyzed to the final product.
Route 1: Halogenation and Amination of a Methyl Precursor. This classic approach involves the functionalization of the methyl group of readily available 2-methylnicotinate.
Route 2: Reduction of a Nitrile Intermediate. This method utilizes the reduction of a nitrile group in a cyanopyridine derivative to introduce the aminomethyl functionality.
This guide will dissect each route, providing a step-by-step experimental workflow and a critical evaluation of their respective advantages and disadvantages.
Route 1: Synthesis via Chlorination and Amination
This well-established pathway commences with the chlorination of the methyl group of 2-methylnicotinate, followed by the introduction of the amino group. A key consideration in this route is the choice of amination method, which significantly impacts the purity and yield of the final product.
Experimental Workflow: Route 1
Validation
Comparative Profiling of Niacin Analogs: Assessing Off-Target Liabilities of 2-(Aminomethyl)nicotinic Acid
Executive Summary & Structural Logic In the development of Nicotinic Acid (NA) derivatives for dyslipidemia or NAD+ modulation, the primary objective is often to retain therapeutic efficacy while mitigating the cutaneous...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
In the development of Nicotinic Acid (NA) derivatives for dyslipidemia or NAD+ modulation, the primary objective is often to retain therapeutic efficacy while mitigating the cutaneous flushing response mediated by GPR109A (HCAR2) and avoiding the hepatotoxicity associated with sustained-release formulations.
This guide outlines a rigorous protocol for assessing 2-(Aminomethyl)nicotinic acid (2-AMNA) . Unlike simple amides (Nicotinamide) or esters, 2-AMNA introduces a basic amine adjacent to the acidic carboxyl group. This structural modification creates a potential zwitterionic motif, fundamentally altering the pharmacophore.
The Core Hypothesis:
GPR109A Evasion: The steric bulk and positive charge at the C2 position are predicted to disrupt the critical salt-bridge interaction between the C3-carboxylate of niacin and the Arginine-111 residue of GPR109A, potentially abolishing the flushing response.
New Liability (Chelation): The 2-aminomethyl-3-carboxylate motif mimics picolinic acid-based metallo-chelators. Consequently, the off-target assessment must expand beyond standard GPCR profiling to include metallo-enzyme inhibition (e.g., Histone Demethylases, Metallo-β-lactamases).
Structural & Physicochemical Comparison
Before initiating biological assays, the physicochemical divergence must be mapped, as this dictates the selection of cellular models (e.g., transporter dependency).
Feature
Nicotinic Acid (NA)
Nicotinamide (NAM)
2-(Aminomethyl)nicotinic Acid (2-AMNA)
Structure
Pyridine-3-COOH
Pyridine-3-CONH2
2-(CH2NH2)-Pyridine-3-COOH
Primary Target
GPR109A (Agonist)
NAD+ Salvage Enzymes
Unknown / Experimental
Key Off-Target
Flushing (GPR109A)
SIRT Inhibition
Metallo-enzyme Inhibition (Predicted)
pKa / Charge
Acidic (~4.85)
Neutral
Zwitterionic (Acid + Amine)
Solubility
Moderate (Water)
High
High (pH dependent)
Hepatotoxicity Risk
High (Mitochondrial)
Low
Unknown (Requires Mito-Tox Screen)
Assessment Module A: GPR109A Affinity (The "Flush" Screen)
The "Niacin Flush" is mediated by GPR109A activation in Langerhans cells, triggering the Arachidonic Acid cascade. To validate 2-AMNA as a "non-flushing" alternative, you must prove a lack of agonism at this receptor.
Mechanism of Action (The Flush Pathway)
Figure 1: The GPR109A signaling cascade leading to cutaneous flushing. 2-AMNA must demonstrate a break in the "Binding" step.
Experimental Protocol: cAMP HTRF Assay
Since GPR109A is Gi-coupled, agonism results in a decrease in cAMP.
Cell Line: CHO-K1 cells stably expressing human GPR109A (HCAR2).
Mitochondrial Membrane Potential (MMP): TMRM or JC-1 dye. Critical Step: Niacin toxicity often manifests here first.
Cell Permeability: TO-PRO-3 (indicates necrosis).
Data Interpretation:
Calculate the Therapeutic Index (TI) :
.
Red Flag:[2] A drop in MMP (TMRM signal) without immediate cell death suggests mitochondrial poisoning, a predictor of idiosyncratic liver injury.
Assessment Module C: The "Hidden" Off-Targets (Enzymatic)
This is the most critical section for 2-AMNA due to its chelating structure.
Sirtuin & PARP Interference (NAD+ Mimicry)
Niacin derivatives often act as weak inhibitors of ADP-ribosyl cyclases or Sirtuins (via Nicotinamide feedback).
Assay: Fluorometric SIRT1 Activity Assay.
Substrate: Fluorogenic p53 peptide.
Logic: If 2-AMNA inhibits SIRT1, it may negate the longevity/metabolic benefits of NAD+ boosting.
Metallo-Enzyme Screen (The 2-AMNA Specific Risk)
The 2-aminomethyl-pyridine motif is a known bidentate ligand for Zinc (Zn2+) and Iron (Fe2+) active sites.
Target Panel:
JmjC Histone Demethylases (KDMs): These are Fe(II)-dependent. Inhibition leads to epigenetic dysregulation.
Matrix Metalloproteinases (MMPs): Zn-dependent.
Validation: Run a thermal shift assay (DSF) against recombinant KDM4A or KDM5B. A shift in Tm indicates binding to the active site metal.
Strategic Decision Framework
Use this logic flow to determine if 2-AMNA is a viable candidate.
Figure 2: Screening workflow. Note that the Metallo-Enzyme panel is unique to the 2-AMNA derivative due to its chelating structure.
Summary of Comparative Expectations
Parameter
Niacin (Baseline)
2-AMNA (Hypothesis)
Validation Method
Flushing
Severe (GPR109A Agonist)
Likely Absent (Steric/Charge block)
cAMP HTRF
Hepatotoxicity
Moderate (Dose-dependent)
Unknown (Monitor Mitochondria)
HepG2 TMRM High Content
Epigenetic Safety
High Safety
Risk (Potential KDM inhibitor)
Histone Demethylase Assay
Solubility
pH dependent
Improved (Zwitterionic)
Kinetic Solubility
References
GPR109A Structure & Niacin Binding:
Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine.
Niacin Hepatotoxicity Mechanisms:
Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology.
Hepatotoxicity Assessment Protocols:
Tolosa, L., et al. (2015). The use of HepG2 cells in assessing drug-induced mitochondrial toxicity. Methods in Molecular Biology.
Structural Basis of Flushing:
Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation.
Proper Disposal of 2-(Aminomethyl)nicotinic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(Aminomethyl)nicotinic acid, a critical component in various research and development applications. Adherence to these procedur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 2-(Aminomethyl)nicotinic acid, a critical component in various research and development applications. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Compound and Associated Hazards
Based on analogous compounds, 2-(Aminomethyl)nicotinic acid should be handled as a substance that may cause skin, eye, and respiratory tract irritation.[1][2][3] It is crucial to avoid direct contact and inhalation of dust particles.
Table 1: Hazard Profile and Recommended Precautions
Potential Hazard
GHS Classification (Anticipated)
Recommended Precautionary Statements
Skin Irritation
Category 2
P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing.
Eye Irritation
Category 2A
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation
May cause respiratory irritation
P261: Avoid breathing dust.[4] P271: Use only outdoors or in a well-ventilated area.[4]
Aquatic Hazard
Harmful to aquatic life
P273: Avoid release to the environment.
The fundamental principle of chemical disposal is to prevent the release of harmful substances into the environment. Therefore, under no circumstances should 2-(Aminomethyl)nicotinic acid or its containers be disposed of in the regular trash or flushed down the sanitary sewer system .[5][6][7]
Personal Protective Equipment (PPE)
Prior to handling 2-(Aminomethyl)nicotinic acid for any purpose, including disposal, appropriate PPE must be worn. The causality behind this requirement is to create a barrier between the individual and the potentially hazardous chemical, minimizing the risk of exposure.
Table 2: Required Personal Protective Equipment (PPE)
PPE Item
Specification
Purpose
Eye Protection
Tightly fitting safety goggles or a face shield.[8]
To prevent eye contact and potential serious eye damage.
Hand Protection
Chemical-resistant gloves (e.g., butyl rubber or nitrile).
To prevent skin contact and irritation. Always check the manufacturer's glove compatibility chart.[8]
Body Protection
A lab coat or chemical-resistant apron.
To protect against accidental spills and skin exposure.
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.[9]
To prevent inhalation of dust particles and respiratory irritation.
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe disposal of 2-(Aminomethyl)nicotinic acid. Each step is designed to mitigate risk and ensure regulatory compliance.
Step 1: Segregation and Waste Collection
Isolate the Waste: Collect all waste containing 2-(Aminomethyl)nicotinic acid, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, properly labeled, and sealed container.[8]
Container Compatibility: The waste container must be made of a material compatible with the chemical and be in good condition with a secure lid to prevent leaks or spills.[8]
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "2-(Aminomethyl)nicotinic acid". Attach a completed hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.[8]
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
To avoid dust dispersal, wet sweeping or vacuuming with a HEPA-filtered vacuum is recommended.[9]
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[6]
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[10]
Large Spills:
Evacuate the area immediately.
Alert your institution's EHS or emergency response team.
Prevent entry into the affected area until it has been cleared by trained personnel.
Step 3: Final Disposal
Licensed Waste Disposal: All chemical waste must be disposed of through a licensed hazardous waste management company.[3][5] Your institution's EHS department will coordinate the pickup and disposal of the labeled waste containers.
Regulatory Compliance: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][7] The U.S. Environmental Protection Agency (EPA) provides comprehensive regulations under the Resource Conservation and Recovery Act (RCRA).
Workflow and Decision-Making for Disposal
The following diagram illustrates the logical flow for the proper disposal of 2-(Aminomethyl)nicotinic acid.
Caption: This flowchart outlines the key decision points and procedural steps for the safe handling and disposal of 2-(Aminomethyl)nicotinic acid waste.
References
Nicotinic Acid. (2006-11-06).
4 - SAFETY DATA SHEET. (2024-03-29).
Safety Data Sheet. (2021-05-27).
2-Amino-5-bromo-6-methyl-nicotinic acid - Apollo Scientific. (2023-03-12).
New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products | VelocityEHS. (2018-12-27).
(Niacin) MSDS CAS: 59-67-6.
Proper Disposal of 2-Acetamidonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
Safety Data Sheet: Nicotinic acid - Carl ROTH.
Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG.
NICOTINIC ACID EXTRA PURE - Loba Chemie.
SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08).
SAFETY DATA SHEET - Fisher Scientific.
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022-10-10).
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | US EPA.
5 - SAFETY DATA SHEET. (2009-09-26).
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP.
Personal protective equipment for handling 2-(Aminomethyl)nicotinic acid
Executive Summary & Hazard Architecture Handling 2-(Aminomethyl)nicotinic acid requires a safety protocol that respects its zwitterionic nature and structural relationship to pyridine derivatives. While often categorized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Handling 2-(Aminomethyl)nicotinic acid requires a safety protocol that respects its zwitterionic nature and structural relationship to pyridine derivatives. While often categorized generically as an "irritant," the presence of both a basic primary amine (aminomethyl) and an acidic carboxyl group on a pyridine ring creates specific handling challenges—primarily regarding static charge generation during weighing and potential sensitization.
This guide moves beyond generic "wear gloves" advice. It establishes a Self-Validating Safety System where the researcher actively verifies the integrity of their protective barriers against the specific physical and chemical properties of this compound.
Hazard Profile (Structure-Activity Relationship)
Based on the functional group analysis of pyridine-3-carboxylic acid derivatives [1, 2]:
Primary Hazard:H319 (Causes serious eye irritation) and H335 (May cause respiratory irritation) . The fine powder form is easily aerosolized.
Hidden Hazard:Static Accumulation. As a zwitterionic solid, this compound is prone to triboelectric charging, causing "fly-away" powder that bypasses standard airflow containment if not managed.
The PPE Barrier System
Effective protection is not about a single item, but a layered defense system.
A. Hand Protection: The Permeation Logic
Standard latex gloves are insufficient for pyridine derivatives due to poor chemical resistance against organic solvents often used in conjunction with this reagent (e.g., DCM, Methanol).
Parameter
Specification
Scientific Rationale
Material
Nitrile Rubber (100%)
Nitrile provides superior resistance to permeation by pyridine rings compared to latex.
Thickness
Min. 0.11 mm (4 mil)
Sufficient for incidental contact with solid powder.
Technique
Double-Gloving
Required when solubilizing. The outer glove protects against the solvent; the inner glove remains the clean barrier.
Validation
Inflation Test
Before donning, trap air in the glove and squeeze. If it deflates, the barrier is compromised.
Eyes:Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are inadequate for fine powders that can drift around side shields.
Lungs: If weighing outside a hood (strongly discouraged), a P2/N95 particulate respirator is the absolute minimum requirement to prevent mucous membrane irritation [3].
Operational Workflow: Step-by-Step
This protocol is designed to minimize static discharge and aerosolization.
Phase 1: Preparation & Weighing
Static Neutralization: Place an ionizing bar or use an anti-static gun inside the balance enclosure. 2-(Aminomethyl)nicotinic acid is hygroscopic and static-prone; static charge causes the powder to "jump" onto gloves and cuffs.
The "Clean-Dirty" Zone: Establish a distinct "dirty" zone inside the hood for the reagent bottle and a "clean" zone for the receiving vessel. Never cross hands over open containers.
Phase 2: Solubilization & Transfer
Solvent Selection: When dissolving (typically in water, DMSO, or dilute acid), add the solvent to the powder, not the reverse, to minimize dust plume generation.
Exotherm Check: Pyridine acids can exhibit mild heats of solution. Touch the bottom of the vial (with gloved hand) to monitor temperature; if warm, pause before capping.
Phase 3: Decontamination (Doffing)
Wet Wipe Down: Before removing items from the hood, wipe the exterior of the reagent bottle with a damp paper towel (water/ethanol). This neutralizes static and removes invisible dust.
Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, then sliding a finger under the second glove) to ensure the contaminated outer surface never touches skin.
Visualization: Operational Logic Flow
Figure 1: Decision matrix for the safe handling and weighing of static-prone solid reagents.
Emergency Response & Disposal Logic
Spill Management
If the powder is spilled outside the hood:
Isolate: Evacuate the immediate area (3-meter radius) to let dust settle (approx. 2 minutes).
Protect: Don an N95 respirator if you were not already wearing one.
Contain: Cover the spill with a wet paper towel to prevent aerosolization. Do not dry sweep.
Clean: Wipe up the wet slurry and place it in a hazardous waste bag.
Disposal Protocol
Disposal must follow the chemical nature of the substance (Organic Heterocycle).
Do NOT Flush: Pyridine derivatives exhibit aquatic toxicity and are regulated under environmental protection standards [4].
Solid Waste: Excess powder and contaminated wipes must go into the Solid Hazardous Waste drum (typically yellow/red bin depending on facility coding).
Liquid Waste: Solutions containing this compound should be segregated into Halogen-Free Organic Solvent Waste (unless dissolved in halogenated solvents) or Aqueous Basic Waste depending on the solvent system.
Visualization: Waste Stream Segregation
Figure 2: Logic flow for segregating waste streams to prevent incompatibility and ensure compliance.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5468, Nicotinic Acid (Safety & Hazards). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Pyridine derivatives and skin sensitization/irritation data. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]